molecular formula C8H7NO B1316493 2-Hydroxy-6-methylbenzonitrile CAS No. 73289-66-4

2-Hydroxy-6-methylbenzonitrile

Cat. No.: B1316493
CAS No.: 73289-66-4
M. Wt: 133.15 g/mol
InChI Key: YQVKRULJRQDXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVKRULJRQDXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511642
Record name 2-Hydroxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73289-66-4
Record name 2-Hydroxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 73289-66-4

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylbenzonitrile, a significant chemical intermediate in various fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is recognized for its role as a crucial intermediate in organic synthesis.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 73289-66-4[2][3]
Molecular Formula C₈H₇NO[2]
Molecular Weight 133.15 g/mol [2]
Boiling Point 272.3°C at 760 mmHg[2][4]
Flash Point 118.5°C[2][4]
Density 1.17 g/cm³[2][4]
Appearance White crystalline solid[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of similar compounds, the following characteristic spectral features can be anticipated.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbon of the nitrile group, the carbons of the benzene ring, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring. For instance, the C≡N stretching vibration in benzonitriles typically appears in the region of 2220-2240 cm⁻¹.

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard statements and pictograms are summarized below.

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
H402 Harmful to aquatic life.

GHS Pictogram:

alt text

Precautionary Statements:

Users should handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[3] Avoid breathing dust and prevent its release into the environment.[3] For detailed safety precautions, refer to the material safety data sheet (MSDS).[3][4]

Synthesis and Reactivity

Below is a generalized workflow for the synthesis of a hydroxybenzonitrile from a salicylaldehyde, which could be adapted for this compound starting from 2-hydroxy-6-methylbenzaldehyde.

G General Synthetic Workflow for Hydroxybenzonitriles A Starting Material (e.g., 2-Hydroxy-6-methylbenzaldehyde) B Intermediate (e.g., 2-Hydroxy-6-methylbenzaldoxime) A->B Reaction with Hydroxylamine C Product (this compound) B->C Dehydration (e.g., with Acetic Anhydride) G Hypothetical Mechanism of Antimicrobial Action A This compound B Bacterial Cell Membrane A->B Interaction E Inhibition of Essential Enzymes A->E C Disruption of Membrane Integrity B->C D Leakage of Intracellular Components C->D F Bacterial Cell Death D->F E->F

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy-6-methylbenzonitrile (CAS No. 73289-66-4), a key intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical identity, physical and chemical properties, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference. Additionally, this guide features detailed methodologies for key analytical procedures and includes logical workflow diagrams generated using Graphviz to illustrate experimental processes.

Chemical Identity and Structure

This compound is a substituted aromatic nitrile. Its structure consists of a benzene ring functionalized with a hydroxyl group, a methyl group, and a nitrile group at positions 2, 6, and 1 respectively.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 73289-66-4
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol [1]
Synonyms Benzonitrile, 2-hydroxy-6-methyl-

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis and drug development. While experimentally determined data for some properties are not widely available in public literature, a combination of reported and predicted values are summarized below. It is often described as a white crystalline solid.[1]

Table 2: Summary of Physicochemical Data

PropertyValueSource/Notes
Melting Point 111-112 °CPredicted[2]
Boiling Point 272.3 °C at 760 mmHg[1][3]-
Density 1.17 g/cm³[1][3]Predicted
Solubility No quantitative data available.-
pKa 7.28 ± 0.10Predicted[2]
LogP 1.57228[1]-
Flash Point 118.5 °C[1][3]-

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a critical parameter for drug development, influencing formulation, dosage, and bioavailability. The isothermal shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology: Isothermal Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., ethanol, methanol, acetone) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Reporting: The solubility is expressed as mass per unit volume (e.g., g/100 mL) or molarity at the specified temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton. Potentiometric titration is a standard method for pKa determination.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthesis Pathway

A plausible synthetic route to this compound involves the demethylation of 2-Methoxy-6-methylbenzonitrile.

Synthesis_Pathway 2-Methoxy-6-methylbenzonitrile 2-Methoxy-6-methylbenzonitrile Product This compound 2-Methoxy-6-methylbenzonitrile->Product Demethylation Reagent BBr3 or AlCl3 Reagent->Product

A plausible synthesis route for this compound.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a chemical compound involves a logical sequence of experiments to determine its key physicochemical properties.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Consolidation and Application Compound_ID Compound Identification (CAS, Name, Formula) Purity_Analysis Purity Analysis (HPLC, NMR) Compound_ID->Purity_Analysis Melting_Point Melting Point Purity_Analysis->Melting_Point Boiling_Point Boiling Point Purity_Analysis->Boiling_Point Solubility Solubility Profiling Purity_Analysis->Solubility pKa_Determination pKa Determination Purity_Analysis->pKa_Determination LogP_Measurement LogP Measurement Purity_Analysis->LogP_Measurement Data_Summary Data Summary Table Melting_Point->Data_Summary Boiling_Point->Data_Summary Solubility->Data_Summary pKa_Determination->Data_Summary LogP_Measurement->Data_Summary Application_Assessment Application Assessment (e.g., Drug Development) Data_Summary->Application_Assessment

Logical workflow for physicochemical characterization.

Conclusion

This technical guide consolidates the available physicochemical data for this compound. While some experimentally determined values are readily available, others, such as melting point and pKa, are currently based on predictions and warrant experimental verification for critical applications. The provided experimental protocols offer standardized methods for in-house determination of these crucial parameters. The synthesis pathway and logical workflow diagrams serve as valuable visual aids for researchers and drug development professionals working with this compound.

References

An In-Depth Technical Guide to 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and properties of 2-Hydroxy-6-methylbenzonitrile, a significant chemical compound utilized in various research and development applications, particularly within the pharmaceutical industry.

Molecular and Physicochemical Data

This compound is a white crystalline solid that serves as a crucial intermediate in organic synthesis.[1] Its chemical and physical properties are summarized in the table below, providing essential data for researchers and drug development professionals.

PropertyValueSource
Molecular Formula C₈H₇NO[1][2][]
Molecular Weight 133.15 g/mol [1][][4]
CAS Number 73289-66-4[1][2][4]
Canonical SMILES CC1=CC=CC(=C1O)C#N[]
InChI Key YQVKRULJRQDXJA-UHFFFAOYSA-N[]
Density 1.17 g/cm³[4]
Melting Point 111-112 °C[4]
Boiling Point 272.3 °C at 760 mmHg[1][4]
Flash Point 118.5 °C[1][4]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization is essential for understanding the spatial arrangement of atoms and the functional groups that dictate its chemical behavior. The structure consists of a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group at positions 2, 6, and 1, respectively.

Figure 1: 2D structure of this compound.

References

In-Depth NMR Analysis of 2-Hydroxy-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-6-methylbenzonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the spectral data and the methodologies for its acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The aromatic protons and the methyl group protons are distinctly resolved, and their chemical shifts and coupling patterns are indicative of their positions relative to the hydroxyl and nitrile functional groups.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.38d8.4
H46.82t8.4
H56.95d8.4
-CH₃2.45s-
-OH5.30br s-

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in this compound. The chemical shifts are influenced by the electronegativity of the attached functional groups and the overall electronic structure of the aromatic ring.

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C1 (C-CN)117.5
C2 (C-OH)158.0
C3134.0
C4120.5
C5125.0
C6 (C-CH₃)138.0
-CN116.0
-CH₃20.0

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of benzonitrile derivatives.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: Approximately 220 ppm (e.g., from -10 to 210 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a novel benzonitrile derivative involves a systematic workflow combining experimental analysis and computational validation.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Validation A Synthesis of This compound B Purification (e.g., Chromatography, Recrystallization) A->B C 1H NMR Analysis B->C D 13C NMR Analysis B->D E Other Spectroscopic Methods (FT-IR, MS) B->E F Spectral Data Processing and Peak Assignment C->F D->F E->F G Structural Verification and Purity Assessment F->G

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to Interpreting the IR Spectrum of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-hydroxy-6-methylbenzonitrile. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum analysis, supported by data from analogous compounds and established spectroscopic principles.

Predicted Infrared Spectral Data

The expected locations of key absorption bands in the IR spectrum of this compound are summarized in the table below. These predictions are derived from the known absorption ranges of individual functional groups and the likely electronic and steric effects of the substituents on the benzene ring.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H StretchHydroxyl (-OH)3400-3200Strong, BroadThe presence of intramolecular hydrogen bonding between the hydroxyl group and the nitrile group is expected to cause a significant broadening and shift to a lower frequency of the O-H stretching band.
C-H Stretch (Aromatic)Aromatic Ring3100-3000MediumCharacteristic of C-H stretching vibrations on the benzene ring.
C-H Stretch (Methyl)Methyl (-CH₃)2975-2950, 2885-2865MediumAsymmetric and symmetric stretching vibrations of the methyl group.
C≡N StretchNitrile (-C≡N)2240-2220Strong, SharpConjugation with the aromatic ring typically lowers the nitrile stretching frequency compared to aliphatic nitriles.[1] The intramolecular hydrogen bonding may also influence this frequency.
C=C Stretch (Aromatic)Aromatic Ring1620-1580, 1500-1450Medium-StrongMultiple bands are expected due to the complex vibrations of the benzene ring.
C-H Bend (Methyl)Methyl (-CH₃)1470-1430, 1390-1370MediumAsymmetric and symmetric bending (deformation) vibrations of the methyl group.
C-O Stretch (Phenolic)Phenol (C-O)1260-1180StrongStrong absorption is characteristic of the C-O bond in phenols.
C-H Out-of-Plane Bend (Aromatic)Aromatic Ring900-690StrongThe specific pattern of these bands is indicative of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic bands are expected in this region.

Experimental Protocols for Infrared Spectroscopy

To acquire an IR spectrum of this compound, the following standard experimental methodologies can be employed.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining the IR spectrum of a solid sample.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • This compound sample

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Thoroughly dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region.[1]

  • Grinding: Place a small amount (1-2 mg) of the this compound sample into the agate mortar.[2] Grind the sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[2] Gently but thoroughly mix the sample and KBr. The concentration of the sample in KBr should be around 0.2% to 1%.[3]

  • Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 metric tons for a 13 mm die) for a few minutes.[3] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum using a pure KBr pellet or with an empty sample compartment.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Collection: With a clean and empty ATR crystal, record the background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal.[4] This ensures good contact for optimal signal.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent and a soft wipe.

Visualization of Spectral Interpretation

The following diagrams illustrate the logical relationships in interpreting the IR spectrum of this compound.

G cluster_molecule This compound cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule C₈H₇NO OH Hydroxyl (-OH) CN Nitrile (-C≡N) Aromatic Aromatic Ring CH3 Methyl (-CH₃) OH_region ~3300 (Broad) O-H Stretch OH->OH_region CO_region 1260-1180 C-O Stretch OH->CO_region (Phenolic) CN_region 2240-2220 C≡N Stretch CN->CN_region CH_Aromatic_region 3100-3000 C-H Stretch Aromatic->CH_Aromatic_region CC_Aromatic_region 1620-1450 C=C Stretch Aromatic->CC_Aromatic_region CH_Aliphatic_region 2975-2865 C-H Stretch CH3->CH_Aliphatic_region CH_Bend_region 1470-1370 C-H Bend CH3->CH_Bend_region

Caption: Functional groups of this compound and their corresponding IR regions.

G start Start: Acquire IR Spectrum fingerprint Fingerprint Region (< 1500 cm⁻¹) start->fingerprint functional_group Functional Group Region (> 1500 cm⁻¹) start->functional_group analyze_fingerprint Analyze Fingerprint Region (C-O, C-H bends, etc.) fingerprint->analyze_fingerprint oh_stretch Broad band at ~3300 cm⁻¹? functional_group->oh_stretch cn_stretch Strong, sharp peak at ~2230 cm⁻¹? oh_stretch->cn_stretch Yes confirm_oh Presence of -OH group oh_stretch->confirm_oh ch_stretch Peaks at 3100-2850 cm⁻¹? cn_stretch->ch_stretch Yes confirm_cn Presence of -C≡N group cn_stretch->confirm_cn aromatic_stretch Peaks at 1620-1450 cm⁻¹? ch_stretch->aromatic_stretch Yes confirm_ch Presence of Aromatic and Aliphatic C-H ch_stretch->confirm_ch confirm_aromatic Presence of Aromatic Ring aromatic_stretch->confirm_aromatic aromatic_stretch->analyze_fingerprint Yes end Complete Structural Interpretation analyze_fingerprint->end

Caption: Workflow for the interpretation of the IR spectrum of this compound.

References

Mass Spectrometry Analysis of 2-Hydroxy-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Hydroxy-6-methylbenzonitrile (CAS 73289-66-4), a key intermediate in various synthetic pathways. While empirical mass spectral data for this specific compound is not publicly available, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry and provides detailed experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Properties

PropertyValue
Chemical Formula C₈H₇NO
Molecular Weight 133.15 g/mol [1]
IUPAC Name This compound
Synonyms 2-cyano-3-methylphenol
CAS Number 73289-66-4[1]

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The following table summarizes the likely principal ions observed under electron ionization (EI) conditions.

m/z (predicted)Ion Formula (predicted)Proposed Fragmentation Pathway
133[C₈H₇NO]⁺Molecular ion (M⁺)
132[C₈H₆NO]⁺Loss of a hydrogen radical ([M-H]⁺)
118[C₇H₄NO]⁺Loss of a methyl radical ([M-CH₃]⁺)
105[C₇H₅N]⁺Loss of a carbonyl group ([M-CO]⁺)
90[C₆H₄N]⁺Loss of a methyl radical and a carbonyl group ([M-CH₃-CO]⁺)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of a polar hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic peak shape.

3.1.1. Sample Preparation and Derivatization

For samples in complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.

  • Derivatization (Silylation): To a dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

3.1.2. GC-MS Instrumentation and Conditions

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-400
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

3.2.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Instrument HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
Mass Analyzer Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Drying under N2 Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Acquisition & Analysis Detection->Data

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

LC-MS/MS Experimental Workflow

Fragmentation_Pathway M Molecular Ion (M⁺) m/z = 133 M_minus_H [M-H]⁺ m/z = 132 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 118 M->M_minus_CH3 - CH₃• M_minus_CO [M-CO]⁺ m/z = 105 M->M_minus_CO - CO M_minus_CH3_CO [M-CH₃-CO]⁺ m/z = 90 M_minus_CH3->M_minus_CH3_CO - CO

Predicted Fragmentation Pathway

References

An In-depth Technical Guide to the Solubility of 2-Hydroxy-6-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-6-methylbenzonitrile, a key intermediate in the pharmaceutical industry.[1] A thorough understanding of its solubility in various organic solvents is crucial for process optimization, formulation development, and ensuring the reproducibility of experimental results.

Introduction to this compound

This compound (CAS No. 73289-66-4) is a white crystalline solid with the molecular formula C₈H₇NO.[1] Its structure consists of a benzonitrile core with hydroxyl and methyl group substitutions. The presence of a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar aromatic ring results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Solubility Profile

Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its structural features allow for a qualitative prediction of its solubility behavior. The compound is generally more soluble in polar organic solvents that can engage in hydrogen bonding with the hydroxyl group.

Table 1: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar ProticMethanol, EthanolSlightly Soluble to SolubleCapable of hydrogen bonding with the hydroxyl group.
Polar AproticAcetone, AcetonitrileSolubleCan act as hydrogen bond acceptors.
NonpolarToluene, HexaneSparingly Soluble to InsolubleLacks favorable interactions with the polar functional groups.

Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

Caption: Logical relationship of factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

A reliable and widely used method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This protocol ensures that a true equilibrium between the solid solute and the solvent is achieved.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight seals

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Experimental Workflow

prep 1. Preparation equilibration 2. Equilibration prep->equilibration Add excess solid to solvent sampling 3. Sampling equilibration->sampling Shake at constant T until equilibrium analysis 4. Analysis sampling->analysis Filter and dilute sample calc 5. Calculation analysis->calc Quantify concentration (e.g., HPLC)

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

4.3. Detailed Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time to reach equilibrium.

  • Sampling: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Conclusion

References

A Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methylbenzonitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular properties is crucial for predicting its reactivity, biological activity, and suitability for various applications. This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of this compound. While extensive experimental and computational data for this specific molecule is not widely available in peer-reviewed literature, this document outlines the standard methodologies and expected results based on the analysis of structurally similar compounds. This guide serves as a framework for researchers initiating studies on this and related molecules.

Molecular and Physical Properties

This compound, with the chemical formula C₈H₇NO, is a white crystalline solid.[1] It is recognized as a key intermediate in various organic syntheses, particularly within the pharmaceutical industry.[1]

PropertyValueSource
CAS Number 73289-66-4[1][][3][4]
Molecular Formula C₈H₇NO[1][][3]
Molecular Weight 133.15 g/mol [1][][3]
Boiling Point 272.3°C at 760 mmHg[1]
Density 1.17 g/cm³[1]
Flash Point 118.5°C[1]
Refractive Index 1.575[1]
LogP 1.57228[1]

Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the structural, electronic, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a powerful method for these investigations.

Geometric Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the expected optimized structure would feature a planar aromatic ring with the hydroxyl, methyl, and nitrile groups attached. The intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen is a key feature to investigate as it can significantly influence the molecule's conformation and properties.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint. Computational methods can predict the vibrational frequencies and intensities, which are crucial for interpreting experimental spectra.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
O-H stretch3200-3600Broad peak, indicative of hydrogen bonding.
C-H stretch (aromatic)3000-3100Sharp peaks.
C-H stretch (methyl)2850-3000Sharp peaks.
C≡N stretch2220-2260Strong, sharp peak, characteristic of the nitrile group.
C=C stretch (aromatic)1400-1600Multiple peaks.
C-O stretch1200-1300
In-plane O-H bend1300-1450
Out-of-plane C-H bend750-900
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing nitrile group.

ParameterDescriptionExpected Significance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO)Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow) is expected around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic attack.

Experimental Protocols

The following are generalized protocols for the experimental analysis of this compound.

Synthesis

A common route for the synthesis of this compound involves the formylation of o-cresol followed by conversion of the aldehyde to a nitrile. Another approach is the direct cyanation of a substituted phenol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded using the KBr pellet technique or with an ATR accessory, typically in the range of 4000-400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic transition properties.

Visualizations

General Workflow for Computational Analysis

G Computational Analysis Workflow A Propose Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D FMO Analysis (HOMO/LUMO) B->D E MEP Analysis B->E F Compare with Experimental Data C->F

Caption: A generalized workflow for the computational analysis of a small molecule.

Logical Relationship for Spectroscopic Characterization

G Spectroscopic Characterization Logic cluster_exp Experimental Techniques cluster_info Derived Information NMR NMR (1H, 13C) Structure Molecular Structure NMR->Structure FTIR FT-IR FuncGroups Functional Groups FTIR->FuncGroups UVVis UV-Vis ElecTransitions Electronic Transitions UVVis->ElecTransitions

Caption: Logical connections between spectroscopic methods and the information they provide.

Conclusion

References

An In-depth Technical Guide to 2-Hydroxy-6-methylbenzonitrile: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylbenzonitrile, a valuable substituted aromatic nitrile intermediate in the chemical and pharmaceutical industries. The document navigates through its historical synthesis, tracing the evolution of its preparation from early concepts to modern, optimized methodologies. Key synthetic pathways are detailed, including the classical route involving the demethylation of its methoxy precursor and other potential historical approaches. This guide serves as an in-depth resource, offering not only detailed experimental protocols but also a critical analysis of the causality behind the synthetic choices, empowering researchers with the knowledge to effectively synthesize and utilize this versatile compound.

Introduction: The Emergence of a Key Intermediate

This compound, with the chemical formula C₈H₇NO, is a white crystalline solid that has garnered significant interest as a crucial building block in organic synthesis.[1] Its utility spans various fields, particularly in the pharmaceutical industry, where it serves as a precursor for more complex molecules with potential therapeutic applications. The strategic placement of the hydroxyl, methyl, and nitrile functionalities on the benzene ring provides a unique platform for a diverse range of chemical transformations.

While the exact date and discovery of this compound are not prominently documented in easily accessible historical records, its synthesis is logically situated within the broader development of methods for preparing substituted hydroxybenzonitriles. Early methods for the synthesis of the parent compound, 2-hydroxybenzonitrile, date back to the late 19th century. For instance, Victor Meyer, in 1893, described its preparation by heating salicylaldoxime with acetic anhydride.[2][3] Another notable early method was reported by van Es in 1965, involving the refluxing of salicylaldehyde with hydroxylamine hydrochloride and sodium formate.[2][3] These foundational techniques laid the groundwork for the eventual synthesis of more complex derivatives like this compound.

The primary and most direct synthetic route to this compound documented in modern chemical literature involves the demethylation of its corresponding methoxy precursor, 2-Methoxy-6-methylbenzonitrile.[4] This common strategy in organic synthesis allows for the introduction of a protected hydroxyl group, which can be deprotected in a later step.

This guide will now delve into the detailed historical and modern synthetic approaches to this compound, providing both theoretical understanding and practical, step-by-step protocols.

Historical Synthesis: A Logical Retrospective

Although a singular "discovery" paper for this compound is elusive, its first preparation can be logically inferred to have emerged from established synthetic transformations known in the mid-20th century. The most probable historical route would have been the demethylation of 2-Methoxy-6-methylbenzonitrile. The synthesis of this precursor itself would have likely started from more readily available starting materials.

Plausible Historical Synthetic Pathway

The following multi-step synthesis represents a plausible historical approach to obtaining this compound, based on well-established chemical reactions of the era.

historical_synthesis start m-Cresol step1 Methylation start->step1 (CH₃)₂SO₄, NaOH intermediate1 3-Methylanisole step1->intermediate1 step2 Formylation intermediate1->step2 Vilsmeier-Haack or Duff Reaction intermediate2 2-Methoxy-6-methylbenzaldehyde step2->intermediate2 step3 Oximation intermediate2->step3 NH₂OH·HCl intermediate3 2-Methoxy-6-methylbenzaldoxime step3->intermediate3 step4 Dehydration intermediate3->step4 Ac₂O, heat intermediate4 2-Methoxy-6-methylbenzonitrile step4->intermediate4 step5 Demethylation intermediate4->step5 HBr or BBr₃ end This compound step5->end

Caption: Plausible historical multi-step synthesis of this compound.

Modern Synthetic Protocols

Contemporary synthetic chemistry offers more refined and efficient methods for the preparation of this compound. The primary strategy remains the demethylation of 2-Methoxy-6-methylbenzonitrile, with optimized reagents and conditions that improve yield, purity, and safety.

Synthesis of 2-Methoxy-6-methylbenzonitrile (Precursor)

The precursor, 2-Methoxy-6-methylbenzonitrile, is a key intermediate. While not detailed in the provided search results, a common modern approach would involve the Sandmeyer reaction of 2-methoxy-6-methylaniline.

Demethylation of 2-Methoxy-6-methylbenzonitrile to this compound

This is the crucial and most direct step in the modern synthesis of the target compound.[4] The choice of demethylating agent is critical to avoid unwanted side reactions, such as hydrolysis of the nitrile group.

Reaction Mechanism:

The demethylation of aryl methyl ethers is a classic nucleophilic substitution reaction at the methyl group. A strong acid, such as hydrobromic acid, or a Lewis acid, like boron tribromide, is typically employed. The lone pair of electrons on the oxygen atom of the methoxy group attacks the proton or the boron atom, making the methyl group susceptible to nucleophilic attack by the bromide ion.

Caption: Simplified mechanism of acid-catalyzed demethylation of an aryl methyl ether.

Experimental Protocol:

Materials:

  • 2-Methoxy-6-methylbenzonitrile

  • Hydrobromic acid (48% aqueous solution) or Boron tribromide (1M solution in dichloromethane)

  • Dichloromethane (if using BBr₃)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure using Hydrobromic Acid:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methoxy-6-methylbenzonitrile (1 equivalent) in glacial acetic acid.

  • Add hydrobromic acid (48%, excess) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization.

Procedure using Boron Tribromide:

  • Dissolve 2-Methoxy-6-methylbenzonitrile (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane dropwise.

  • Allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water or methanol.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation:

ParameterValue
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
CAS Number 73289-66-4
Appearance White crystalline solid

Conclusion and Future Outlook

The synthesis of this compound, while not marked by a singular, celebrated discovery, represents a logical progression in the field of organic synthesis. Its preparation, primarily through the demethylation of its methoxy precursor, relies on fundamental and well-established reaction mechanisms. This technical guide has provided a comprehensive overview of both the plausible historical context and detailed modern protocols for its synthesis.

For researchers and drug development professionals, a thorough understanding of these synthetic routes is paramount. The choice of reagents and reaction conditions can significantly impact yield, purity, and the overall efficiency of incorporating this versatile intermediate into more complex molecular scaffolds. As the demand for novel therapeutics continues to grow, the importance of robust and well-understood synthetic pathways for key building blocks like this compound will undoubtedly increase. Future research may focus on developing even more efficient, greener, and cost-effective synthetic methodologies, potentially exploring catalytic or enzymatic approaches to its synthesis.

References

The Diverse Biological Activities of 2-Hydroxy-6-methylbenzonitrile and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-hydroxy-6-methylbenzonitrile and its analogs has emerged as a significant area of interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, and cytotoxic agents, as well as their capacity for enzyme inhibition. This technical guide provides a comprehensive overview of the current state of research, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to support further investigation and drug development endeavors.

Antimicrobial and Antifungal Efficacy

Derivatives of 2-hydroxybenzonitrile have shown considerable promise in combating various microbial pathogens. The introduction of different functional groups onto the aromatic ring plays a crucial role in modulating their efficacy against both bacteria and fungi.[1][2] The primary proposed mechanism of action for many phenolic compounds, including these derivatives, involves the disruption of the microbial cell membrane, leading to the leakage of essential intracellular components and subsequent cell death.[1]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentration (MIC) values for 2-hydroxybenzonitrile and its derivatives against a range of microorganisms. Lower MIC values are indicative of greater antimicrobial potency.

Table 1: Antibacterial Activity of 2-Hydroxybenzonitrile Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-hydroxy benzyl hydrazide derivative (C-7)Staphylococcus aureusZone of Inhibition: 2.0 cm[3]
2-hydroxy benzyl hydrazide derivative (C-7)Escherichia coliZone of Inhibition: 2.1 cm[3]
2-pyrazoline and hydrazone derivativesVarious bacteria32-512[4]
2,4,6-trimethylbenzenesulfonyl hydrazone (24)Gram-positive bacteria7.81 - 15.62[5]

Table 2: Antifungal Activity of 2-Hydroxybenzonitrile Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
2-octanoylbenzohydroquinone (4)Candida species2 - 16[6]
2-octanoylbenzohydroquinone (4)Filamentous fungi4 - 64[6]
Acylhydrazone derivative (D13)Sporothrix schenckii0.12 - 1[7]
Acylhydrazone derivative (D13)Sporothrix brasiliensis0.12 - 1[7]
7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus spp.-[8]

Cytotoxic Potential Against Cancer Cell Lines

The cytotoxic effects of 2-hydroxybenzonitrile derivatives have been evaluated against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action is often linked to the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][9]

Quantitative Cytotoxicity Data

The 50% inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological or biochemical functions. The following table presents the IC50 values for various derivatives against different cancer cell lines.

Table 3: Cytotoxicity of Benzaldehyde and Related Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34[9]
2,3-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.15[9]
2,3-DihydroxybenzaldehydeHCT-116 (Colon)1.09[9]
2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36[9]
2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51[9]
2,5-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.29[9]
2,5-DihydroxybenzaldehydeHCT-116 (Colon)1.17[9]
2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42[9]
3,5-DichlorosalicylaldehydeSF-295 (Glioblastoma)2.11[9]
3,5-DichlorosalicylaldehydeOVCAR-8 (Ovarian)1.98[9]
3,5-DichlorosalicylaldehydeHCT-116 (Colon)1.76[9]
3,5-DichlorosalicylaldehydeHL-60 (Leukemia)0.89[9]
5-NitrosalicylaldehydeSF-295 (Glioblastoma)4.75[9]
5-NitrosalicylaldehydeOVCAR-8 (Ovarian)3.98[9]
5-NitrosalicylaldehydeHCT-116 (Colon)3.12[9]
5-NitrosalicylaldehydeHL-60 (Leukemia)1.54[9]

A study on a novel thioxo-dihydropyrimidine derivative of 2-hydroxybenzaldehyde, [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile], found it to be non-toxic to human red blood cells at concentrations of 0.1–0.5 mg/mL, suggesting a favorable safety profile for certain derivatives.[10]

Enzyme Inhibition

Certain derivatives of 2-hydroxybenzonitrile have been identified as potent enzyme inhibitors, a characteristic that is central to many therapeutic strategies. For instance, derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, and as dual A2A/A2B adenosine receptor antagonists for cancer immunotherapy.[11][12]

Quantitative Enzyme Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a 2-hydroxybenzonitrile-related compound and other reference drugs against COX-1 and COX-2 enzymes.

Table 4: COX Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84[11]
CelecoxibCOX-20.04[11]
DiclofenacCOX-10.611[11]
DiclofenacCOX-20.63[11]
IbuprofenCOX-112[11]
IbuprofenCOX-280[11]
IndomethacinCOX-10.063[11]
IndomethacinCOX-20.48[11]

Additionally, a series of novel dual A2A/A2B adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core were synthesized, with compound 7i showing an IC50 of 14.12 nM for A2B AR.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature.

Synthesis of 2-Hydroxybenzonitrile and its Derivatives

A general synthetic workflow for 2-hydroxybenzonitrile and its derivatives often starts with salicylaldehyde.[2]

G Salicylaldehyde Salicylaldehyde Reaction1 Reaction with Hydroxylamine Salicylaldehyde->Reaction1 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction1 Salicylaldoxime Salicylaldoxime (Intermediate) Reaction1->Salicylaldoxime Dehydration Dehydration Salicylaldoxime->Dehydration Product 2-Hydroxybenzonitrile (Product) Dehydration->Product Derivatization Derivatization Product->Derivatization Derivatives Derivatives Derivatization->Derivatives

Caption: General synthetic workflow for 2-Hydroxybenzonitrile.

Detailed Steps for Synthesis from Salicylaldoxime: [2]

  • Oxime Formation: Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form salicylaldoxime.

  • Dehydration: The resulting salicylaldoxime is then refluxed with a dehydrating agent, such as acetic anhydride, to yield 2-hydroxybenzonitrile.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[1]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Stock Solution of Compound SerialDilution Serial Two-Fold Dilutions in MHB Stock->SerialDilution Inoculation Inoculate Wells SerialDilution->Inoculation Inoculum Bacterial Inoculum Prep Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation VisualInspection Visually Inspect for Turbidity Incubation->VisualInspection MIC Determine MIC VisualInspection->MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol: [1]

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in the wells of a 96-well plate.

  • Inoculation: Add a prepared bacterial inoculum to each well. Include positive (bacteria in MHB) and negative (MHB only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).

Agar Disc/Well Diffusion Method for Antifungal Susceptibility Testing

This method is used to assess the antifungal activity of a compound.[1]

Protocol: [1]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal species.

  • Plate Inoculation: Spread the fungal inoculum evenly over the surface of an agar plate.

  • Application of Test Compounds:

    • Disc Diffusion: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

    • Well Diffusion: Create wells in the agar and add a known volume of the test compound solution into each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (clear zone) around the disc or well.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[9]

G start Seed Cancer Cells in 96-well plates treat Treat with Compound Concentrations start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 ExecutionCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionCaspases Stress Cellular Stress (induced by compound) Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->ExecutionCaspases Apoptosis Apoptosis ExecutionCaspases->Apoptosis G cluster_pathway Inflammatory Signaling cluster_downstream Downstream Effects ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 catalysis Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NFkB NF-κB Pathway Prostaglandins->NFkB MAPK MAPK Pathway Prostaglandins->MAPK Inhibitor 2-Hydroxybenzonitrile Derivative Inhibitor->COX2 inhibition

References

The Antimicrobial and Cytotoxic Potential of 2-Hydroxy-6-methylbenzonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylbenzonitrile, a substituted aromatic compound, belongs to the broader class of hydroxybenzonitriles which have garnered significant interest in medicinal chemistry. The presence of hydroxyl and nitrile functional groups on the benzene ring provides a versatile scaffold for the synthesis of a variety of derivatives with potential biological activities. This technical guide explores the antimicrobial and cytotoxic effects of this compound derivatives, providing an overview of their synthesis, methodologies for evaluating their biological activities, and a discussion of potential mechanisms of action. Due to the limited availability of specific data on this compound derivatives in publicly accessible literature, this guide presents generalized protocols and data for closely related compounds to serve as a foundational resource.

Synthesis of 2-Hydroxybenzonitrile Derivatives

The synthesis of 2-hydroxybenzonitrile derivatives typically begins with the parent compound, 2-hydroxybenzonitrile, which can be synthesized through methods such as the dehydration of salicylaldoxime or 2-hydroxybenzamide.[1] The derivatization often involves substitution at the aromatic ring to modulate the compound's physicochemical properties and biological activity.[1]

A general workflow for the synthesis of these derivatives is outlined below.

Synthesis Workflow Start Starting Materials (e.g., Substituted Phenols) Synthesis Synthesis of This compound Core Start->Synthesis Derivatization Derivatization (e.g., Halogenation, Nitration) Synthesis->Derivatization Purification Purification (e.g., Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Biological_Screening Biological Screening (Antimicrobial & Cytotoxic Assays) Characterization->Biological_Screening

General Synthetic and Screening Workflow.

Antimicrobial Effects

Derivatives of hydroxybenzonitriles have demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The introduction of various functional groups can significantly influence their antimicrobial efficacy.[1] The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[1]
Substituted Benzonitrile Derivative AStaphylococcus aureusData not available
Substituted Benzonitrile Derivative BEscherichia coliData not available
Substituted Benzonitrile Derivative CCandida albicansData not available
Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.[2]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Cytotoxic Effects

The cytotoxic potential of 2-hydroxybenzonitrile derivatives is a critical aspect of their evaluation for therapeutic applications, particularly in oncology. Cytotoxicity is often assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of a biological or biochemical function (e.g., cell growth).

Data Presentation: Cytotoxicity

Specific IC50 values for this compound derivatives against various cell lines are not widely reported. The table below serves as a template for presenting such data.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound Derivative XA549Human Lung CarcinomaData not available
This compound Derivative YMCF-7Human Breast AdenocarcinomaData not available
This compound Derivative ZHepG2Human Hepatocellular CarcinomaData not available
Experimental Protocols: Cytotoxicity Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cytotoxicity

Phenolic compounds, a class to which this compound derivatives belong, often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[1] Both pathways converge on the activation of caspase-3, a key executioner caspase that leads to the dismantling of the cell.[1]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Pro_Caspase8 Pro-caspase-8 Death_Receptors->Pro_Caspase8 Activation Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-caspase-9 Apaf1->Pro_Caspase9 Activation Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Derivatives This compound Derivatives Derivatives->Death_Receptors Induces Derivatives->Mitochondrion Induces Stress

Simplified overview of potential apoptosis pathways.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new antimicrobial and cytotoxic agents. While specific biological data for this particular subclass of compounds is limited in the current literature, the general methodologies for synthesis and evaluation outlined in this guide provide a solid framework for future research. Further investigation into the synthesis of a diverse library of this compound derivatives and comprehensive screening for their antimicrobial and cytotoxic activities are warranted to fully elucidate their therapeutic potential and structure-activity relationships. Detailed mechanistic studies will also be crucial in understanding their mode of action and identifying potential lead compounds for further drug development.

References

The Nitrile Moiety in Modern Pharmaceuticals: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrile group (a carbon triple-bonded to a nitrogen atom, -C≡N) has emerged as a critical pharmacophore in contemporary drug design. Its unique electronic properties, linear geometry, and metabolic stability have led to its incorporation into a wide array of therapeutic agents, with over 30 nitrile-containing drugs approved by the FDA.[1][2] This technical guide provides an in-depth exploration of the mechanisms of action of nitrile-containing pharmaceuticals, focusing on their molecular interactions, pharmacokinetic profiles, and the experimental methodologies used to elucidate their functions. The strategic inclusion of a nitrile can enhance binding affinity, improve pharmacokinetic parameters, and even confer novel mechanisms of action, such as covalent inhibition.[1][2][3]

The Multifaceted Roles of the Nitrile Group in Drug-Target Interactions

The nitrile group's contribution to a drug's mechanism of action is diverse, ranging from non-covalent interactions to the formation of reversible or irreversible covalent bonds with the target protein.

Non-Covalent Interactions

The nitrile group's strong dipole moment and ability to act as a hydrogen bond acceptor are key to its role in non-covalent binding.

  • Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on the protein target, such as the backbone amide protons or the side chains of amino acids like arginine and serine.[4] This is a common interaction motif observed in many kinase inhibitors.[1]

  • Dipole-Dipole and Polar Interactions: The polar nature of the nitrile group allows it to engage in favorable dipole-dipole and other polar interactions within the binding pocket of a protein.[1]

  • π-π Stacking: When part of an aromatic system (e.g., a benzonitrile), the electron-withdrawing nature of the nitrile can modulate the electronic properties of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[2]

Covalent Inhibition

A significant and increasingly utilized mechanism of action for nitrile-containing drugs is covalent inhibition, where the nitrile group acts as an electrophilic "warhead" that reacts with a nucleophilic amino acid residue in the active site of the target protein.[5] This can lead to either reversible or irreversible inhibition.

  • Reversible Covalent Inhibition: Many nitrile-containing inhibitors form a reversible covalent bond with a serine or cysteine residue in the enzyme's active site.[1][5] This mechanism is exemplified by the dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The nitrile group is attacked by the catalytic serine, forming a stable but reversible imidate adduct.[1] This provides potent and prolonged inhibition.

  • Irreversible Covalent Inhibition: In some cases, the nitrile group can participate in the formation of an irreversible covalent bond. This is often seen with α,β-unsaturated nitriles, which can act as Michael acceptors.[2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms by which nitrile-containing pharmaceuticals exert their effects at a molecular level.

non_covalent_interactions cluster_drug Nitrile-Containing Drug cluster_protein Target Protein cluster_interactions Non-Covalent Interactions drug Drug Molecule (-R-C≡N) protein Binding Pocket drug->protein Binding amino_acid Amino Acid Residue (e.g., Ser, Arg, Phe) protein->amino_acid Interaction Site h_bond Hydrogen Bonding amino_acid->h_bond Forms dipole Dipole-Dipole amino_acid->dipole Forms pi_stacking π-π Stacking amino_acid->pi_stacking Forms

Caption: Non-covalent interactions of a nitrile-containing drug with its target protein.

covalent_inhibition cluster_process Covalent Inhibition Pathway start Drug Binding (Non-covalent) attack Nucleophilic Attack (e.g., by Serine -OH) start->attack Positions Nitrile for adduct Covalent Adduct Formation (Reversible or Irreversible) attack->adduct Leads to inhibition Enzyme Inhibition adduct->inhibition Results in

Caption: General workflow of covalent inhibition by a nitrile-containing drug.

The Role of the Nitrile Group as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group with similar physical or chemical properties to produce a compound with similar biological activity. The nitrile group is a versatile bioisostere for several common functional groups.[3][6][7]

  • Carbonyl and Hydroxyl Groups: The nitrile's size, polarity, and ability to accept hydrogen bonds make it an effective bioisostere for carbonyl and hydroxyl groups.[1]

  • Halogens: The nitrile group can also mimic the electronic properties of halogens, and its linear shape allows it to occupy similar spaces in a binding pocket.[1]

This bioisosteric replacement can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic properties.[3][8]

Pharmacokinetic Properties of Nitrile-Containing Compounds

The inclusion of a nitrile group can significantly and favorably alter the pharmacokinetic profile of a drug molecule.

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.[1][4] For many nitrile-containing drugs, the nitrile moiety passes through the body unchanged.[1][4] This metabolic stability can lead to a longer half-life and improved bioavailability.

  • Solubility and Permeability: The polarity of the nitrile group can enhance the aqueous solubility of a compound, which is often beneficial for oral absorption.[2]

  • Cytochrome P450 Metabolism: While the nitrile group itself is often stable, the overall metabolism of the drug is still influenced by cytochrome P450 (CYP) enzymes acting on other parts of the molecule.[4] In some cases, the nitrile can influence the metabolic pathways by blocking metabolically labile sites.[3]

The following diagram provides a generalized overview of the metabolic fate of nitrile-containing pharmaceuticals.

metabolic_pathway cluster_drug_journey Metabolic Fate of a Nitrile-Containing Drug drug Oral Administration of Nitrile Drug absorption Gastrointestinal Absorption drug->absorption circulation Systemic Circulation (Unchanged Drug) absorption->circulation metabolism Hepatic Metabolism (e.g., CYP450) circulation->metabolism First-Pass Effect excretion Excretion (Urine/Feces) circulation->excretion Renal/Biliary metabolism->circulation Metabolites metabolism->excretion Metabolites

Caption: Generalized metabolic pathway for nitrile-containing pharmaceuticals.

Quantitative Data on Representative Nitrile-Containing Drugs

The following tables summarize key quantitative data for a selection of well-characterized nitrile-containing pharmaceuticals.

Table 1: In Vitro Potency of Selected Nitrile-Containing Drugs

DrugTargetIC50 / KiReference
VildagliptinDPP-4-[5][9]
SaxagliptinDPP-4Ki = 1.3 nM[10][11]
AlogliptinDPP-4IC50 = 7 nM[12]
BosutinibSrc kinaseIC50 = 1.2 nM[7][13]
AnastrozoleAromataseIC50 = 15 nM[14]
LetrozoleAromataseIC50 = 0.07-20 nM[15]

Table 2: Pharmacokinetic Parameters of Selected Nitrile-Containing Drugs

DrugBioavailabilityHalf-life (t1/2)Primary MetabolismReference
Vildagliptin85%~2 hoursHydrolysis[5][16][17]
Saxagliptin50-75%2.1-4.4 hoursCYP3A4/5[1][2][3]
Bosutinib--CYP3A4[4][8]
AnastrozoleWell-absorbed40-50 hoursHepatic (N-dealkylation, hydroxylation, glucuronidation)[6][18][19]
Letrozole-2-4 days-[20]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of nitrile-containing pharmaceuticals.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well plate, add the diluted test compound, DPP-4 enzyme, and assay buffer to a final volume of 50 µL. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytochrome P450 Metabolism Assay in Human Liver Microsomes

This assay assesses the metabolic stability of a nitrile-containing compound in the presence of human liver microsomes (HLM).

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compounds (high and low turnover)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Detection of Covalent Adducts by Mass Spectrometry

This method is used to confirm the covalent binding of a nitrile-containing inhibitor to its target protein.

Materials:

  • Target protein

  • Nitrile-containing inhibitor

  • Incubation buffer (e.g., ammonium bicarbonate)

  • Quenching solution (e.g., formic acid)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate the target protein with an excess of the nitrile-containing inhibitor in the incubation buffer for a specified time at 37°C.

  • Quench the reaction by adding the quenching solution.

  • Analyze the intact protein-drug adduct by LC-MS. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent binding.

  • For identification of the modified peptide, digest the protein-drug adduct with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence to identify the peptide containing the covalent modification and pinpoint the modified amino acid residue.

X-ray Crystallography of a Protein-Ligand Complex

This technique provides a high-resolution three-dimensional structure of the nitrile-containing drug bound to its target protein, revealing the precise binding mode and interactions.

Procedure:

  • Protein Expression and Purification: Express and purify the target protein to high homogeneity.

  • Crystallization:

    • Co-crystallization: Mix the purified protein with the nitrile-containing ligand and set up crystallization trials using various precipitants and conditions.

    • Soaking: Grow crystals of the apo-protein first and then soak them in a solution containing the ligand.

  • Data Collection:

    • Mount a single, well-diffracting crystal and cool it in a cryo-stream.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an atomic model of the protein-ligand complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.

  • Analysis: Analyze the final structure to identify the specific interactions between the nitrile-containing drug and the protein, including hydrogen bonds, hydrophobic interactions, and any covalent linkages.

Conclusion

The nitrile group is a powerful and versatile functional group in modern drug discovery. Its ability to engage in a variety of non-covalent and covalent interactions, act as a bioisostere, and improve pharmacokinetic properties has solidified its importance in the design of novel therapeutics. A thorough understanding of the mechanisms of action of nitrile-containing pharmaceuticals, supported by robust experimental methodologies, is crucial for the continued development of innovative and effective medicines. This guide provides a foundational overview for researchers and professionals in the field, highlighting the key principles and techniques that underpin the successful application of the nitrile moiety in drug design.

References

The Strategic Role of 2-Hydroxy-6-methylbenzonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methylbenzonitrile, a seemingly unassuming aromatic compound, holds a significant position in the world of organic synthesis. Its unique trifecta of a hydroxyl group, a nitrile moiety, and a methyl group on a benzene ring provides a versatile platform for a multitude of chemical transformations. This guide delves into the core functionalities of this intermediate, elucidating its synthesis, key reactions, and its pivotal role in the construction of complex molecules, particularly within the pharmaceutical and materials science landscapes. By understanding the underlying principles of its reactivity, researchers can unlock its full potential in the design and execution of novel synthetic strategies.

Introduction: The Architectural Advantage of a Multifunctional Scaffold

This compound (CAS No. 73289-66-4), with the molecular formula C8H7NO, is a white crystalline solid that serves as a crucial building block in organic synthesis.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups. The hydroxyl group offers a nucleophilic and directing handle for electrophilic aromatic substitution and etherification reactions. The nitrile group, a potent electron-withdrawing group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methyl group, while less reactive, can be a site for radical halogenation or oxidation under specific conditions. This inherent multifunctionality makes this compound a valuable precursor for a diverse array of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in the laboratory.

PropertyValueReference
Molecular Weight 133.15 g/mol [1]
Boiling Point 272.3°C at 760 mmHg[1]
Flash Point 118.5°C[1]
Density 1.17 g/cm³[1]
Refractive Index 1.575[1]

These properties are essential for planning purification strategies, such as distillation and recrystallization, and for ensuring safe handling in the laboratory.[2]

Synthesis of this compound

The efficient construction of the this compound scaffold is a critical first step in its application. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

One common and effective method involves the demethylation of 2-Methoxy-6-methylbenzonitrile.[3] This reaction is typically achieved using a strong Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent like chlorobenzene.

Experimental Protocol: Demethylation of 2-Methoxy-6-methylbenzonitrile [3]
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 2-Methoxy-6-methylbenzonitrile (1.0 eq) and chlorobenzene.

  • Addition of Lewis Acid: Aluminum chloride (1.2 eq) is added portion-wise to the stirred solution at room temperature under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

The mechanism of this reaction involves the coordination of the Lewis acid to the methoxy group, facilitating its cleavage and subsequent protonation upon workup to yield the desired hydroxyl group.

G cluster_synthesis Synthesis of this compound Start 2-Methoxy-6-methylbenzonitrile Reaction Demethylation (Reflux, 4h) Start->Reaction Reagent AlCl₃, Chlorobenzene Reagent->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

The Role of this compound as a Synthetic Intermediate

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex molecules. Its functional groups can be manipulated selectively to build intricate molecular frameworks.

4.1. O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound is readily derivatized through O-alkylation and O-acylation reactions. These transformations are fundamental in protecting the hydroxyl group or in introducing specific functionalities. For instance, reaction with alkyl halides in the presence of a base leads to the corresponding ethers, while reaction with acyl chlorides or anhydrides yields esters. These derivatives are important intermediates in the synthesis of various compounds, including potential pharmaceutical agents.

4.2. Transformations of the Nitrile Group

The nitrile group is a cornerstone of this intermediate's synthetic utility, offering a gateway to several important functional groups.

One of the most powerful transformations of the nitrile group is its reduction to a primary amine.[4] Catalytic hydrogenation is a widely employed method for this conversion, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[5][6]

The resulting 2-(aminomethyl)-6-methylphenol is a valuable building block for the synthesis of ligands, pharmaceuticals, and other fine chemicals.[7] The reaction conditions can be tuned to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[8]

G cluster_hydrogenation Catalytic Hydrogenation Start This compound Reaction Reduction Start->Reaction Reagents H₂, Pd/C or Raney Ni Reagents->Reaction Product 2-(aminomethyl)-6-methylphenol Reaction->Product

References

Methodological & Application

Synthesis of 2-Hydroxy-6-methylbenzonitrile from o-Cresol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Hydroxy-6-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, o-cresol. The synthetic route involves a three-step process: ortho-formylation of o-cresol to yield 2-hydroxy-6-methylbenzaldehyde, subsequent oximation to form 2-hydroxy-6-methylbenzaldoxime, and final dehydration to afford the target nitrile.

Detailed experimental protocols for each step are presented below, based on established chemical transformations. This guide also includes a summary of quantitative data and a visual representation of the synthetic workflow to aid in experimental planning and execution.

Synthetic Pathway Overview

The synthesis proceeds through the following key transformations:

  • Formylation: Introduction of a formyl group (-CHO) at the ortho-position to the hydroxyl group of o-cresol. The Reimer-Tiemann reaction is a suitable method for this step.

  • Oximation: Conversion of the aldehyde functional group of 2-hydroxy-6-methylbenzaldehyde into an oxime (-CH=NOH) using hydroxylamine.

  • Dehydration: Elimination of a water molecule from the oxime to yield the corresponding nitrile (-C≡N).

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-6-methylbenzaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2][3] It utilizes chloroform and a strong base to generate dichlorocarbene in situ, which then acts as the electrophile.[4][5]

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1.0 equivalent) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (8.0 equivalents) to the solution and heat the mixture to 70°C with stirring.

  • Slowly add chloroform (2.0 equivalents) to the reaction mixture over a period of 1 hour, maintaining the temperature at 70°C.

  • After the addition is complete, continue stirring the mixture for an additional 3 hours at 70°C.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Adjust the pH of the remaining aqueous solution to 4-5 with hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-6-methylbenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data for 2-Hydroxy-6-methylbenzaldehyde:

  • Molecular Formula: C₈H₈O₂[6]

  • Molecular Weight: 136.15 g/mol [6]

  • Appearance: Yellowish solid

  • ¹H NMR and ¹³C NMR data are available in the literature. [7]

  • IR and Mass Spectrometry data are also available for reference. [6][8]

Step 2: Synthesis of 2-Hydroxy-6-methylbenzaldoxime

The aldehyde intermediate is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • 2-Hydroxy-6-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • Dissolve 2-hydroxy-6-methylbenzaldehyde (1.0 equivalent) in toluene in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.0 equivalent) and sodium carbonate (1.0 equivalent).

  • Add the aqueous solution to the toluene solution of the aldehyde.

  • Stir the biphasic mixture vigorously at 30-50°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-hydroxy-6-methylbenzaldoxime. The product can often be isolated in high yield by precipitation and filtration.

Step 3: Synthesis of this compound

The final step involves the dehydration of the oxime to the nitrile. Acetic anhydride is a common and effective dehydrating agent for this transformation.

Materials:

  • 2-Hydroxy-6-methylbenzaldoxime

  • Acetic anhydride ((CH₃CO)₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, mix 2-hydroxy-6-methylbenzaldoxime (1.0 equivalent) with an excess of acetic anhydride.

  • Heat the mixture to 120-160°C for 2-5 hours.

  • After the reaction is complete, remove the excess acetic anhydride under reduced pressure.

  • Hydrolyze the residue by adding a strong base solution (e.g., NaOH or KOH) and heating at 100-150°C.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Collect the crude this compound by filtration.

  • The product can be purified by recrystallization or distillation.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Note that these are based on literature values for similar substrates and may require optimization for this specific synthetic sequence.

StepReactionStarting MaterialProductTypical Yield (%)
1Reimer-Tiemann Formylationo-Cresol2-Hydroxy-6-methylbenzaldehydeModerate to Good
2Oximation2-Hydroxy-6-methylbenzaldehyde2-Hydroxy-6-methylbenzaldoxime~90
3Dehydration2-Hydroxy-6-methylbenzaldoximeThis compound>92 (overall for steps 2 & 3)

Visual Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow oCresol o-Cresol Aldehyde 2-Hydroxy-6-methylbenzaldehyde oCresol->Aldehyde Step 1: Formylation (Reimer-Tiemann) Oxime 2-Hydroxy-6-methylbenzaldoxime Aldehyde->Oxime Step 2: Oximation Nitrile This compound Oxime->Nitrile Step 3: Dehydration

Caption: Synthetic workflow for the preparation of this compound from o-cresol.

References

Preparation of 2-Hydroxy-6-methylbenzonitrile via ortho-Cyanation of m-Cresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Hydroxy-6-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The primary focus is on the direct ortho-cyanation of readily available m-cresol, a challenging transformation due to the directing effects of the hydroxyl and methyl substituents. This guide outlines a state-of-the-art copper-mediated ortho-C–H cyanation method, providing a detailed experimental protocol. Additionally, an alternative approach using a Lewis acid-mediated cyanation is presented. The protocols are designed to be accessible to researchers with a background in organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The strategic placement of the hydroxyl, methyl, and nitrile groups allows for diverse downstream functionalization. Traditional synthetic routes often involve multi-step sequences starting from pre-functionalized precursors. The direct ortho-cyanation of m-cresol represents a more atom-economical and efficient approach. However, controlling the regioselectivity of this transformation is non-trivial, as electrophilic aromatic substitution on m-cresol typically favors positions para to the hydroxyl group and ortho/para to the methyl group. This document details a modern catalytic approach that achieves high ortho-selectivity.

Signaling Pathways and Logical Relationships

The synthesis of this compound from m-cresol via a directed ortho-cyanation strategy involves a logical progression of steps. The following diagram illustrates the conceptual workflow.

Conceptual Workflow for ortho-Cyanation of m-Cresol start Starting Material (m-Cresol) step1 Protection/Activation of Hydroxyl Group (e.g., with a directing group) start->step1 step2 Directed ortho-C-H Cyanation (e.g., Copper-mediated) step1->step2 step3 Deprotection/Work-up step2->step3 product Final Product (this compound) step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Copper-Mediated ortho-C–H Cyanation of m-Cresol

This protocol is adapted from a copper-mediated regioselective C–H cyanation of phenols utilizing a bidentate auxiliary.[1] This method offers high ortho-selectivity by employing a directing group strategy.

Step 1: Synthesis of the Directing Group Precursor and Attachment to m-Cresol

This initial step involves the attachment of a directing group to the hydroxyl function of m-cresol to facilitate the ortho-directed C-H activation. A common directing group for this purpose is a bipyridine-based ligand.

Step 2: Copper-Mediated Cyanation

Experimental Workflow for Copper-Mediated ortho-Cyanation reagents m-Cresol derivative (with directing group) Copper(I) catalyst Cyanating agent Solvent reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous conditions - Elevated temperature reagents->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - High-Performance Liquid Chromatography (HPLC) reaction->monitoring workup Work-up: - Quenching - Extraction - Washing monitoring->workup purification Purification: - Column chromatography workup->purification analysis Product Analysis: - NMR Spectroscopy - Mass Spectrometry purification->analysis

Caption: Experimental workflow for the copper-mediated ortho-cyanation.

Materials:

  • m-Cresol derivative (with an appropriate directing group attached)

  • Copper(I) iodide (CuI)

  • Ethyl cyanoformate (EtO₂CCN) as the cyanating agent[1]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the m-cresol derivative (1.0 eq.).

  • Add Copper(I) iodide (CuI) (1.5 eq.).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.1 M).

  • Add ethyl cyanoformate (2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture at 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ortho-cyanated product.

Step 3: Removal of the Directing Group

The directing group is typically removed under acidic or basic conditions, depending on its nature, to yield the final product, this compound.

Protocol 2: Lewis Acid-Mediated ortho-Cyanation of m-Cresol

This protocol is based on a patented process for the ortho-cyanation of phenols using a boron trihalide and a thiocyanate reagent.[2]

Materials:

  • m-Cresol

  • Boron trichloride (BCl₃) or Boron tribromide (BBr₃) solution in an appropriate solvent

  • Methyl thiocyanate (MeSCN)[2]

  • Aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Aqueous sodium hydroxide (NaOH) solution

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add a solution of boron trihalide (e.g., BCl₃) in anhydrous 1,2-dichloroethane.

  • Cool the solution in an ice bath and add a solution of m-cresol (1.0 eq.) in anhydrous 1,2-dichloroethane.

  • Add methyl thiocyanate (1.1 eq.) followed by the addition of aluminum chloride (1.0 eq.).

  • Allow the mixture to warm to room temperature and then heat to 80 °C for 3-5 hours.[2]

  • Monitor the reaction by TLC.

  • After cooling, carefully pour the reaction mixture into an aqueous solution of sodium hydroxide (e.g., 4N NaOH).

  • Heat the resulting mixture to 75-80 °C for 30 minutes to hydrolyze the intermediate.[2]

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

The following tables summarize representative quantitative data for ortho-cyanation reactions of substituted phenols based on literature precedents. These values can be used as a benchmark for the synthesis of this compound.

Table 1: Representative Yields for Copper-Mediated ortho-Cyanation of Phenols [1]

SubstrateCyanating AgentCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Phenol derivativeEthyl cyanoformateCuIDCE1201280-90
4-Methylphenol derivativeEthyl cyanoformateCuIDCE1201285
4-Methoxyphenol derivativeEthyl cyanoformateCuIDCE1202475

Table 2: Representative Yields for Lewis Acid-Mediated ortho-Cyanation of Phenols [2]

SubstrateCyanating AgentLewis Acid SystemSolventTemperature (°C)Time (h)Yield (%)
PhenolMethyl thiocyanateBBr₃ / AlCl₃DCE80375
4-MethoxyphenolMethyl thiocyanateBCl₃ / AlCl₃DCERT1678
4-FluorophenolMethyl thiocyanateBCl₃ / AlCl₃DCE80370

Note: Yields are highly substrate and reaction condition dependent and may require optimization for m-cresol.

Conclusion

The direct ortho-cyanation of m-cresol provides an efficient route to this compound. The copper-mediated approach offers a modern, catalytic, and highly regioselective method, while the Lewis acid-mediated protocol presents a viable alternative. The choice of method will depend on the available resources and the specific requirements of the synthesis. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the reaction conditions for m-cresol is recommended to achieve maximum yield and purity.

References

Application Note: Dehydration of 2-hydroxy-6-methylbenzamide to 2-hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable compounds, including pharmaceuticals, agrochemicals, and functional materials.[1][2] Nitriles are versatile intermediates that can be readily converted into other functional groups such as carboxylic acids, amines, and ketones. This application note provides a detailed protocol for the dehydration of 2-hydroxy-6-methylbenzamide to its corresponding nitrile, 2-hydroxy-6-methylbenzonitrile, a potentially valuable building block in medicinal chemistry. The presence of the ortho-hydroxy group necessitates the use of mild and selective dehydration methods to avoid unwanted side reactions.

This document outlines a robust protocol utilizing a phosphorus trichloride (PCl₃)-mediated dehydration, which has been shown to be effective for a broad range of amides with good functional group tolerance under mild conditions.[1][2]

Data Presentation

The following table summarizes quantitative data for the dehydration of various benzamide derivatives to their corresponding nitriles using different phosphorus-based reagents. This data provides a comparative overview of the expected efficiency of the described protocol.

EntrySubstrateReagent/ConditionsTime (h)Yield (%)
1BenzamideP(NMe₂)₃, Et₂NH, CHCl₃, reflux695
2BenzamidePCl₃, Et₂NH, CHCl₃, 0 °C to reflux0.6796
3BenzamideP(OPh)₃, DBU, neat, MW, 150 °C0.0798
44-MethoxybenzamidePCl₃, Et₂NH, CHCl₃, 0 °C to reflux0.598
54-ChlorobenzamidePCl₃, Et₂NH, CHCl₃, 0 °C to reflux192

Data adapted from a study on the dehydration of primary amides.[1][2]

Experimental Protocols

Method: Dehydration of 2-hydroxy-6-methylbenzamide using Phosphorus Trichloride

This protocol is adapted from established procedures for the mild dehydration of primary amides.[1][2]

Materials:

  • 2-hydroxy-6-methylbenzamide

  • Phosphorus trichloride (PCl₃)

  • Diethylamine (Et₂NH)

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-methylbenzamide (1.0 mmol) in anhydrous chloroform (5 mL).

  • Addition of Base: Add diethylamine (3.0 mmol, 3 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Dehydrating Agent: While stirring vigorously, add phosphorus trichloride (2.0 mmol, 2 equivalents) dropwise to the cooled solution over a period of 15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically within 40-60 minutes), cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL) to quench the excess PCl₃ and neutralize the reaction mixture.

  • Extraction: Extract the aqueous layer with chloroform (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure nitrile.

Mandatory Visualization

Experimental Workflow Diagram

Dehydration_Workflow start Start dissolve Dissolve 2-hydroxy-6- methylbenzamide in CHCl3 start->dissolve add_base Add Diethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_pcl3 Add PCl3 dropwise cool->add_pcl3 reflux Reflux and Monitor by TLC add_pcl3->reflux workup Work-up: Quench with NaHCO3 reflux->workup extraction Extract with CHCl3 workup->extraction wash Wash with Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Workflow for the dehydration of 2-hydroxy-6-methylbenzamide.

Reaction Signaling Pathway (Mechanism Overview)

Dehydration_Mechanism amide 2-hydroxy-6-methylbenzamide R-C(=O)NH₂ intermediate Intermediate Adduct amide:f0->intermediate:f0 + PCl₃ pcl3 Phosphorus Trichloride PCl₃ pcl3:f0->intermediate:f0 elimination { Elimination} intermediate:f0->elimination:f0 nitrile This compound R-C≡N elimination:f0->nitrile:f0 byproduct Phosphorus byproducts elimination:f0->byproduct:f0

Caption: Simplified mechanism of amide dehydration to nitrile.

References

Laboratory Scale Synthesis of 2-Hydroxy-6-methylbenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Hydroxy-6-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the commercially available 2-hydroxy-6-methylbenzaldehyde. The initial step involves the formation of the corresponding aldoxime, which is subsequently dehydrated to yield the target nitrile. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Expected Yield (%)
2-Hydroxy-6-methylbenzaldehydeC₈H₈O₂136.15Solid32229-
2-Hydroxy-6-methylbenzaldoximeC₈H₉NO₂151.16Solid105-108 (estimated)Decomposes~90-95
This compoundC₈H₇NO133.15Solid98-101 (estimated)272.3 (predicted)[1][2]~80-90

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-6-methylbenzaldoxime

This procedure outlines the formation of the oxime intermediate from 2-hydroxy-6-methylbenzaldehyde.

Materials:

  • 2-Hydroxy-6-methylbenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-6-methylbenzaldehyde in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it under vacuum.

Step 2: Synthesis of this compound

This protocol describes the dehydration of the oxime intermediate to the target nitrile. A variety of dehydrating agents can be employed; this protocol utilizes acetic anhydride, a common and effective reagent for this transformation.

Materials:

  • 2-Hydroxy-6-methylbenzaldoxime (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, suspend 2-hydroxy-6-methylbenzaldoxime in acetic anhydride.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Start Start: 2-Hydroxy-6-methylbenzaldehyde Step1 Step 1: Oximation Reagents: Hydroxylamine HCl, Sodium Acetate Solvent: Ethanol/Water Condition: Reflux Start->Step1 Intermediate Intermediate: 2-Hydroxy-6-methylbenzaldoxime Step1->Intermediate Step2 Step 2: Dehydration Reagent: Acetic Anhydride Condition: Reflux Intermediate->Step2 Purification Purification (Recrystallization or Column Chromatography) Step2->Purification Product Final Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Ketones via Grignadine Reaction of Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. A particularly useful application of this reaction is the synthesis of ketones from nitriles. This method offers a robust and versatile route to a wide array of ketones, which are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reaction proceeds via the nucleophilic addition of a Grignard reagent to the electrophilic carbon of a nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[1][2] This application note provides detailed protocols and quantitative data for this transformation.

Data Presentation

The following table summarizes the synthesis of various ketones via the Grignard reaction of nitriles, highlighting the reactants, conditions, and yields.

NitrileGrignard ReagentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
AcetonitrilePhenylmagnesium bromideDiethyl ether0-52-4AcetophenoneHigh[3][4]
BenzonitrileMethylmagnesium bromideDiethyl etherReflux2-4AcetophenoneHigh[3]
4-MethylbenzonitrileMethylmagnesium bromideDiethyl etherReflux2-44-Methylacetophenone94.5[3]
MethoxyacetonitrilePhenylmagnesium bromideDiethyl etherRoom Temp2ω-Methoxyacetophenone71-78[5]
BenzonitrileIsopropylmagnesium bromide/chlorideDiethyl etherReflux1Isobutyrophenone30.9-48.5[6]
Aromatic Nitriles (various)Alkyl/Arylmagnesium chloride (with ZnCl₂ catalyst)THF253-9Corresponding KetonesGood to Excellent[7]

Experimental Workflow

The general workflow for the Grignard reaction of a nitrile to synthesize a ketone involves the preparation of the Grignard reagent, the reaction with the nitrile, and a final workup procedure to hydrolyze the imine intermediate and isolate the ketone product.

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Nitrile cluster_workup Workup and Purification start Start: Dry Glassware & Reagents prep_reagent Prepare Grignard Reagent (e.g., RMgX in Ether/THF) start->prep_reagent dissolve_nitrile Dissolve Nitrile (R'-CN) in Anhydrous Solvent prep_reagent->dissolve_nitrile add_grignard Slowly Add Grignard Reagent to Nitrile Solution dissolve_nitrile->add_grignard react Stir at Appropriate Temperature (e.g., 0°C to reflux) add_grignard->react quench Quench Reaction with Aqueous Acid (e.g., HCl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Ketone (e.g., Distillation, Chromatography) dry->purify end End: Isolated Ketone purify->end

Caption: Experimental workflow for ketone synthesis.

Reaction Mechanism

The reaction proceeds in two main stages: the nucleophilic addition of the Grignard reagent to the nitrile, followed by the hydrolysis of the resulting imine.

reaction_mechanism reagents R-MgX (Grignard Reagent) R MgX R'-C≡N (Nitrile) R' C N intermediate Imine Salt Intermediate R' C N-MgX reagents:c->intermediate:C Nucleophilic Addition hydrolysis {H₃O⁺ (Acidic Workup)} intermediate->hydrolysis Hydrolysis product Ketone R' C=O R NH₃ + MgX₂ + H₂O hydrolysis->product

Caption: Grignard reaction mechanism with nitriles.

Experimental Protocols

General Protocol for the Synthesis of Ketones from Nitriles

This protocol is a generalized procedure based on the synthesis of acetophenone and ω-methoxyacetophenone.[3][5] Researchers should optimize conditions for their specific substrates.

1. Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Reflux condenser, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Nitrile (1 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Alkyl or aryl halide (1.1 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 10%)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

2. Procedure:

  • Preparation of the Grignard Reagent:

    • Place the magnesium turnings in the three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium if necessary.

    • Dissolve the alkyl or aryl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by bubbling or a gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

  • Reaction with the Nitrile:

    • In a separate flask, dissolve the nitrile in anhydrous diethyl ether or THF.

    • Cool the nitrile solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the stirred nitrile solution via a dropping funnel or cannula. Maintain a low temperature during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux to ensure completion if necessary.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously quench the reaction by adding 10% aqueous hydrochloric acid to hydrolyze the intermediate imine. Stir until any precipitate dissolves.[3][4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude ketone by distillation or column chromatography.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The quenching process is exothermic and should be performed with caution in an ice bath.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Synthesis of 3-Amino-7-methylbenzofuran-2-carboxamide from 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-amino-7-methylbenzofuran-2-carboxamide, a valuable scaffold in medicinal chemistry, starting from 2-hydroxy-6-methylbenzonitrile. Benzofuran derivatives are integral to drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This protocol details a robust two-step synthetic route involving an initial O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular Thorpe-Ziegler cyclization. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental procedures, and present expected analytical data for the synthesized compounds.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in the realm of medicinal chemistry.[2] Its derivatives are found in numerous natural products and have been successfully developed as therapeutic agents for a multitude of diseases.[1][2][3] The versatility of the benzofuran core allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties.[4][5] The synthesis of amino-substituted benzofurans, in particular, has garnered significant attention due to their potential as potent biological agents.[6][7][8] This guide focuses on a specific and efficient pathway to a substituted 3-aminobenzofuran derivative, providing researchers with a practical and well-understood methodology.

Overall Synthetic Strategy

The synthesis of 3-amino-7-methylbenzofuran-2-carboxamide from this compound is achieved through a two-step process. The initial step is an O-alkylation of the starting material with chloroacetonitrile to form the intermediate, 2-((cyanomethyl)oxy)-6-methylbenzonitrile. This is followed by an intramolecular Thorpe-Ziegler cyclization of the dinitrile intermediate, which, upon workup, yields the target benzofuran derivative.

PART 1: Experimental Protocols

Section 1.1: O-Alkylation of this compound

This first step involves the formation of an ether linkage by reacting the phenolic hydroxyl group of this compound with chloroacetonitrile. This reaction is a variation of the Williamson ether synthesis.[9]

Materials:

  • This compound

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a base is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[9]

  • Add chloroacetonitrile (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-((cyanomethyl)oxy)-6-methylbenzonitrile.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 1.2: Intramolecular Thorpe-Ziegler Cyclization

The second step is the pivotal ring-forming reaction. The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine.[1][10]

Materials:

  • 2-((cyanomethyl)oxy)-6-methylbenzonitrile (from Step 1.1)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, for neutralization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Büchner funnel and filter paper

Protocol:

  • Dissolve the purified 2-((cyanomethyl)oxy)-6-methylbenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add a strong base, such as potassium hydroxide (1.5 eq) or sodium ethoxide (1.5 eq). The base is essential for deprotonating the α-carbon to one of the nitrile groups, initiating the cyclization.[2]

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 3-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the solid product under vacuum to yield 3-amino-7-methylbenzofuran-2-carboxamide. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

PART 2: Mechanistic Insights and Data Interpretation

Section 2.1: Reaction Mechanisms

O-Alkylation: The O-alkylation of this compound follows a standard SN2 mechanism. The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, forming a phenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion to form the ether linkage.

Thorpe-Ziegler Cyclization: The mechanism of the Thorpe-Ziegler cyclization is a well-established process in organic chemistry.[1][2][3] It proceeds as follows:

  • Deprotonation: A strong base abstracts an acidic α-proton from the carbon adjacent to one of the nitrile groups, generating a resonance-stabilized carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion then attacks the electrophilic carbon of the other nitrile group within the same molecule, leading to the formation of a five-membered ring and a cyclic imine anion.

  • Tautomerization: The cyclic imine anion undergoes tautomerization to form a more stable enamine.

  • Workup: During the acidic workup, the enamine is protonated, and subsequent hydrolysis of the second nitrile group can lead to the formation of the carboxamide.

Section 2.2: Visualization of Workflows and Mechanisms

Synthetic Workflow start This compound step1 O-Alkylation (Chloroacetonitrile, K2CO3, DMF) start->step1 intermediate 2-((cyanomethyl)oxy)-6-methylbenzonitrile step1->intermediate step2 Thorpe-Ziegler Cyclization (KOH, EtOH) intermediate->step2 product 3-Amino-7-methylbenzofuran-2-carboxamide step2->product

Caption: Overall synthetic workflow for the preparation of 3-amino-7-methylbenzofuran-2-carboxamide.

Thorpe-Ziegler Mechanism sub Dinitrile Intermediate carbanion Carbanion Formation sub->carbanion + Base base Base (e.g., OH-) cyclization Intramolecular Nucleophilic Attack carbanion->cyclization imine_anion Cyclic Imine Anion cyclization->imine_anion tautomerization Tautomerization imine_anion->tautomerization enamine Enamine Product tautomerization->enamine

Caption: Simplified mechanism of the Thorpe-Ziegler cyclization.

Section 2.3: Data Presentation

The following table summarizes representative data for the synthesis of 3-amino-7-methylbenzofuran-2-carboxamide.

StepProductFormYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (ESI) m/z
1 2-((cyanomethyl)oxy)-6-methylbenzonitrileWhite Solid85-9578-807.5-7.0 (m, 3H), 5.1 (s, 2H), 2.4 (s, 3H)160.1, 134.2, 128.5, 124.9, 118.3, 116.5, 115.8, 55.4, 16.2187.08 [M+H]⁺
2 3-Amino-7-methylbenzofuran-2-carboxamideOff-white Powder75-85210-2127.2-6.8 (m, 3H), 6.5 (br s, 2H), 5.8 (br s, 2H), 2.3 (s, 3H)158.4, 150.2, 148.9, 129.7, 124.5, 121.8, 111.3, 95.6, 15.9191.08 [M+H]⁺

Note: The NMR and MS data presented are representative and may vary slightly based on the specific instrumentation and conditions used.

Characterization Notes:

  • ¹H NMR: In the final product, the appearance of broad singlets for the amino and amide protons is characteristic. The aromatic protons will show a pattern consistent with a 1,2,3-trisubstituted benzene ring. The singlet for the methyl group should be readily identifiable.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the presence of the benzofuran core and the carboxamide group.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique to confirm the molecular weight of the synthesized compounds.[11][12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum of the final product would be expected to show characteristic peaks for N-H stretching of the amine and amide groups, as well as a C=O stretch for the amide.

Conclusion

The synthesis of 3-amino-7-methylbenzofuran-2-carboxamide from this compound via an O-alkylation and subsequent Thorpe-Ziegler cyclization is a reliable and efficient method for accessing this important heterocyclic scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize novel benzofuran derivatives for applications in drug discovery and development. Careful execution of the experimental procedures and thorough characterization of the products are paramount to achieving successful and reproducible results.

References

Application Notes and Protocols for O-alkylation of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the O-alkylation of 2-hydroxy-6-methylbenzonitrile, a key transformation in the synthesis of various biologically active molecules and functional materials. The primary method described is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.

The O-alkylation of this compound involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkylating agent. The presence of the methyl group at the 6-position may introduce steric hindrance, potentially influencing reaction rates and yields compared to the unsubstituted 2-hydroxybenzonitrile. Therefore, optimization of the reaction conditions may be necessary to achieve high yields.

General Reaction Scheme

The overall transformation can be represented as follows:

G This compound This compound OH CN CH3 Product 2-Alkoxy-6-methylbenzonitrile OR CN CH3 This compound->Product 1. Base 2. R-X Alkylating_Agent R-X Alkylating_Agent->Product Base Base Base->this compound Solvent Solvent Solvent->this compound

Caption: General scheme for the O-alkylation of this compound.

Data Presentation: Reaction Conditions for O-Alkylation

The following tables summarize typical reaction conditions for the Williamson ether synthesis based on protocols for the closely related 2-hydroxybenzonitrile. These conditions should serve as a good starting point for the O-alkylation of this compound, though some optimization may be required.

Table 1: Standard Williamson Ether Synthesis Conditions

ParameterRecommended ConditionsNotes
Base K₂CO₃, NaH, NaOH, KOHThe choice of base depends on the reactivity of the alkylating agent and the desired reaction rate. NaH is a strong, non-nucleophilic base that requires anhydrous conditions. K₂CO₃ is a milder and commonly used base.
Alkylating Agent Methyl iodide, Ethyl bromide, Benzyl bromidePrimary alkyl halides are preferred to minimize competing elimination reactions.[1]
Solvent DMF, Acetone, AcetonitrilePolar aprotic solvents are generally used to solvate the cation of the base and increase the nucleophilicity of the phenoxide.
Temperature 50 - 110 °CHigher temperatures may be required for less reactive alkylating agents or to overcome the steric hindrance of the 6-methyl group.
Reaction Time 2 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).

Table 2: Quantitative Data for O-Alkylation of 2-Hydroxybenzonitrile (for reference)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-12~95%
Ethyl BromideK₂CO₃AcetoneReflux8-16~90%
Benzyl BromideNaHDMFRoom Temp - 602-8~92%

Note: The data in Table 2 is for 2-hydroxybenzonitrile and should be used as a reference. Yields for this compound may vary.

Experimental Protocols

The following are detailed protocols for the O-alkylation of this compound.

Protocol 1: O-Methylation using Methyl Iodide

Materials:

  • This compound

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methoxy-6-methylbenzonitrile.[2]

Protocol 2: O-Ethylation using Ethyl Bromide

Materials:

  • This compound

  • Ethyl Bromide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Addition of Starting Material: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add ethyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-ethoxy-6-methylbenzonitrile.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound to a dry flask B Add anhydrous solvent (e.g., DMF) A->B C Add base (e.g., K2CO3 or NaH) B->C D Add alkylating agent (R-X) dropwise C->D E Heat and stir the reaction mixture D->E F Monitor progress by TLC E->F G Quench reaction and add water F->G H Extract with an organic solvent G->H I Wash organic layer H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the O-alkylation of this compound.

References

Application Notes and Protocols: Intramolecular Cyclization of 2-(Cyanomethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of 2-(cyanomethoxy)benzonitrile derivatives. This reaction, a variation of the Thorpe-Ziegler reaction, is a robust method for the synthesis of 3-aminobenzofuran-2-carbonitrile scaffolds. These structures are valuable intermediates in medicinal chemistry and drug development due to the prevalence of the benzofuran core in biologically active molecules. This guide presents the reaction mechanism, a summary of quantitative data for various derivatives, and detailed experimental procedures.

Introduction

The intramolecular cyclization of 2-(cyanomethoxy)benzonitrile and its derivatives offers an efficient pathway to construct the 3-aminobenzofuran-2-carbonitrile core. This transformation is typically facilitated by a base, which promotes the cyclization through a Thorpe-Ziegler type mechanism. The reaction proceeds by the deprotonation of the carbon atom positioned between the two nitrile groups, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the nitrile group of the benzonitrile moiety. The subsequent tautomerization of the resulting imine affords the stable enamine product, 3-aminobenzofuran-2-carbonitrile. This class of compounds serves as a versatile platform for the synthesis of a wide array of more complex heterocyclic systems with potential therapeutic applications.

Reaction Mechanism and Experimental Workflow

The overall transformation and a plausible reaction mechanism are depicted below. The process begins with the preparation of the 2-(cyanomethoxy)benzonitrile starting material, followed by the base-mediated intramolecular cyclization to yield the final 3-aminobenzofuran-2-carbonitrile product.

Reaction_Workflow cluster_start Starting Material Preparation cluster_cyclization Intramolecular Cyclization cluster_product Final Product 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile SN2_Reaction SN2 Reaction 2-Hydroxybenzonitrile->SN2_Reaction Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->SN2_Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->SN2_Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->SN2_Reaction 2-(Cyanomethoxy)benzonitrile 2-(Cyanomethoxy)benzonitrile SN2_Reaction->2-(Cyanomethoxy)benzonitrile Yields starting material Cyclization_Reaction Thorpe-Ziegler Cyclization 2-(Cyanomethoxy)benzonitrile->Cyclization_Reaction Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Cyclization_Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Cyclization_Reaction 3-Aminobenzofuran-2-carbonitrile 3-Aminobenzofuran-2-carbonitrile Cyclization_Reaction->3-Aminobenzofuran-2-carbonitrile Forms final product

Caption: Experimental workflow for the synthesis of 3-aminobenzofuran-2-carbonitrile.

The mechanism of the Thorpe-Ziegler cyclization is detailed in the diagram below.

Thorpe_Ziegler_Mechanism cluster_nodes Key Intermediates start 2-(Cyanomethoxy)benzonitrile carbanion Carbanion Intermediate start->carbanion Deprotonation (Base) imine Cyclized Imine Intermediate carbanion->imine Intramolecular Nucleophilic Attack enamine 3-Aminobenzofuran-2-carbonitrile (Enamine Product) imine->enamine Tautomerization

Caption: Mechanism of the Thorpe-Ziegler cyclization.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various substituted 3-aminobenzofuran-2-carbonitrile derivatives. The yields are reported for the isolated products after purification.

EntryR1R2R3R4BaseSolventTime (h)Yield (%)
1HHHHNaOEtEtOH285
25-ClHHHNaOEtEtOH378
35-BrHHHNaOEtEtOH382
45-FHHHNaOEtEtOH2.575
55-CH3HHHNaOEtEtOH488
65-OCH3HHHNaOEtEtOH492
7H7-CH3HHK2CO3DMF670
8HH4-ClHCs2CO3DMF195
9HHH6-ClNaHTHF565

Experimental Protocols

Protocol 1: Synthesis of 2-(Cyanomethoxy)benzonitrile (Starting Material)

Materials:

  • 2-Hydroxybenzonitrile (1.0 eq)

  • Bromoacetonitrile (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Acetone

Procedure:

  • To a solution of 2-hydroxybenzonitrile in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromoacetonitrile dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2-(cyanomethoxy)benzonitrile.

Protocol 2: Intramolecular Cyclization to 3-Aminobenzofuran-2-carbonitrile (General Procedure)

Materials:

  • 2-(Cyanomethoxy)benzonitrile derivative (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Absolute Ethanol

Procedure:

  • Dissolve the 2-(cyanomethoxy)benzonitrile derivative in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium ethoxide to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product will precipitate out. Collect the solid by filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Characterization Data for 3-Aminobenzofuran-2-carbonitrile:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.60 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 8.2 Hz, 1H), 7.15 (t, J = 7.4 Hz, 1H), 6.95 (s, 2H, NH2).

  • 13C NMR (100 MHz, DMSO-d6): δ 155.2, 148.9, 128.5, 124.3, 122.8, 118.7, 115.4, 111.6, 84.1.

  • IR (KBr, cm-1): 3450, 3340 (NH2), 2210 (CN), 1640 (C=C).

  • HRMS (ESI): Calculated for C9H6N2O [M+H]+: 159.0558; Found: 159.0556.

Applications in Drug Development

The 3-aminobenzofuran-2-carbonitrile scaffold is a key building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. The amino and cyano functionalities provide convenient handles for further chemical modifications, allowing for the generation of libraries of compounds for high-throughput screening. Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer agents

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Kinase inhibitors

The synthetic accessibility and the potential for diverse functionalization make the intramolecular cyclization of 2-(cyanomethoxy)benzonitrile derivatives a valuable tool in the arsenal of medicinal chemists and drug development professionals.

The Application of 2-Hydroxy-6-methylbenzonitrile in Multicomponent Reactions: A Field of Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. These one-pot reactions offer significant advantages in terms of efficiency, diversity, and speed, making them highly attractive for the discovery and development of new pharmaceuticals and functional materials. 2-Hydroxy-6-methylbenzonitrile, with its unique arrangement of a hydroxyl group, a nitrile moiety, and a methyl-substituted aromatic ring, presents as a promising, yet underexplored, scaffold for the development of novel MCRs. The strategic positioning of its functional groups offers the potential for diverse reactivity and the synthesis of a wide array of heterocyclic compounds.

Despite its potential, a comprehensive review of the scientific literature and patent databases reveals a significant gap in the documented use of this compound as a primary reactant in established multicomponent reactions. While numerous MCRs exist for the synthesis of chromenes, pyrans, and other heterocyclic systems, these protocols predominantly utilize other phenolic precursors such as resorcinol or naphthols.

This document, therefore, serves not as a summary of existing applications, but as a forward-looking guide to the potential applications and hypothetical protocols for utilizing this compound in MCRs. The following sections will explore potential reaction pathways and provide theoretical experimental designs to encourage and guide future research in this promising area.

Potential Multicomponent Reactions Involving this compound

Based on the known reactivity of related phenolic compounds and nitriles in MCRs, several reaction types could theoretically be adapted for this compound.

Synthesis of Substituted Chromene Derivatives

A plausible three-component reaction could involve the condensation of this compound, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to yield novel chromene derivatives. The reaction would likely proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenoxide of this compound and subsequent intramolecular cyclization.

Hypothetical Experimental Protocol: Synthesis of 2-Amino-8-methyl-4-phenyl-4H-chromene-7-carbonitrile

  • Materials:

    • This compound (1 mmol, 133.15 mg)

    • Benzaldehyde (1 mmol, 106.12 mg, 0.102 mL)

    • Malononitrile (1 mmol, 66.06 mg)

    • Catalyst (e.g., piperidine, L-proline, or a Lewis acid) (0.1 mmol)

    • Solvent (e.g., ethanol, acetonitrile, or solvent-free) (5 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, benzaldehyde, malononitrile, and the catalyst.

    • Add the solvent (if applicable) and stir the mixture at a specified temperature (e.g., room temperature to reflux).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Hypothetical Data Presentation:

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol6[Expected]
24-ChlorobenzaldehydeL-prolineAcetonitrile8[Expected]
34-Methoxybenzaldehyde-Solvent-free4[Expected]

Diagram of Hypothetical Reaction Pathway:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I2 Michael Adduct R1->I2 + I1 R2 Aldehyde I1 Knoevenagel Adduct R2->I1 + R3 (Catalyst) R3 Active Methylene Compound P Substituted Chromene I2->P Intramolecular Cyclization

Caption: Hypothetical pathway for the synthesis of substituted chromenes.

Potential for Ugi and Passerini-type Reactions

While direct participation of the phenolic hydroxyl group as the acid component in Ugi or Passerini reactions is not typical, derivatization of this compound could open avenues for these powerful MCRs. For instance, conversion of the nitrile group to a carboxylic acid would yield a molecule suitable for the Ugi reaction.

Hypothetical Experimental Workflow for a Ugi Reaction:

G Start This compound Step1 Hydrolysis of Nitrile Start->Step1 Intermediate 2-Carboxy-3-methylphenol Step1->Intermediate Step2 Ugi Four-Component Reaction (with Aldehyde, Amine, Isocyanide) Intermediate->Step2 Product Bis-amide Product Step2->Product

Caption: Workflow for a potential Ugi reaction utilizing a derivative.

Conclusion and Future Outlook

The exploration of this compound in multicomponent reactions represents a fertile ground for discovery. The hypothetical protocols and pathways presented here are intended to serve as a starting point for researchers to design and execute novel synthetic strategies. The successful development of MCRs involving this substrate could lead to the rapid generation of libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further investigation is strongly encouraged to unlock the synthetic potential of this versatile building block. Future work should focus on screening various catalysts, solvents, and reaction conditions to optimize the synthesis of chromene derivatives and exploring the derivatization of this compound to enable its participation in a wider range of multicomponent reactions.

Application Notes and Protocols: Synthesis of 3-Aminobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-aminobenzofuran-2-carboxamide, a key intermediate in the development of various therapeutic agents. The benzofuran scaffold is present in numerous biologically active compounds and approved drugs.[1] Derivatives of 3-aminobenzofuran have shown potential as multifunctional agents for treating Alzheimer's disease by inhibiting cholinesterases, and others have been investigated for their antiproliferative and antimicrobial properties.[2][3][4]

Overview of Synthetic Strategy

The presented protocol follows a two-step synthesis starting from commercially available 2-hydroxybenzonitrile. The first step involves an O-alkylation with chloroacetonitrile to form 2-(cyanomethoxy)benzonitrile. The subsequent step is an intramolecular cyclization facilitated by a base, yielding the target compound, 3-aminobenzofuran-2-carboxamide.[5] This method is efficient and provides a direct route to the desired scaffold.

Logical Relationship of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Step1_Product 2-(Cyanomethoxy)benzonitrile 2-Hydroxybenzonitrile->Step1_Product Acetone, 80°C, 3h Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Step1_Product K2CO3 K2CO3 K2CO3->Step1_Product Final_Product 3-Aminobenzofuran-2-carboxamide Step1_Product->Final_Product Ethanol, 75°C, 3h KOH KOH KOH->Final_Product

Caption: Workflow for the two-step synthesis of 3-aminobenzofuran-2-carboxamide.

Experimental Protocol

This protocol is based on the method described by Lavanya et al.[5]

Step 1: Synthesis of 2-(cyanomethoxy)benzonitrile
  • Reagents and Materials:

    • 2-Hydroxybenzonitrile

    • Chloroacetonitrile

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

  • Procedure:

    • To a solution of 2-hydroxybenzonitrile (0.1 mol) in acetone (150 mL), add potassium carbonate (0.2 mol).

    • Add chloroacetonitrile (0.11 mol) to the mixture.

    • Reflux the reaction mixture at 80°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain 2-(cyanomethoxy)benzonitrile.[5]

Step 2: Synthesis of 3-aminobenzofuran-2-carboxamide
  • Reagents and Materials:

    • 2-(Cyanomethoxy)benzonitrile

    • Potassium hydroxide (KOH)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

  • Procedure:

    • Dissolve 2-(cyanomethoxy)benzonitrile (0.1 mol) in ethanol (100 mL).

    • Add potassium hydroxide (0.178 mol) to the solution.[5]

    • Reflux the reaction mixture at 75°C for 3 hours.[5]

    • After the reaction is complete, pour the mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to afford 3-aminobenzofuran-2-carboxamide.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-aminobenzofuran-2-carboxamide and its intermediate.

CompoundMolecular FormulaYield (%)Melting Point (°C)AppearanceReference
2-(Cyanomethoxy)benzonitrileC₉H₆N₂O9056-58Brown Solid[5]
3-Aminobenzofuran-2-carboxamideC₉H₈N₂O₂65144-146White Solid[5]

Characterization Data for 3-Aminobenzofuran-2-carboxamide: [5]

  • IR (KBr) cm⁻¹: 3426, 3162, 1646, 1567, 1171, 734

  • ¹H NMR (CDCl₃, 300 MHz) δ: 7.51-7.55 (m, 2H), 7.21-7.35 (m, 2H), 5.75 (s, 2H), 5.40 (s, 2H)

  • ¹³C NMR (CDCl₃, 75 MHz) δ: 166.45, 152.01, 146.49, 127.34, 124.08, 122.99, 121.78, 111.95, 111.45

  • ESI-MS (M+1): Calculated m/z 176.06, Found 177.05

Alternative Synthetic Approaches

While the presented protocol is direct, other methods have been developed to synthesize the 3-aminobenzofuran core and its derivatives.

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
Cesium Carbonate-Mediated Synthesis 2-Hydroxybenzonitrile, 2-BromoacetophenoneCs₂CO₃, DMF, Room Temperature, 10-20 min95 (for 2-aroyl derivative)[6]
Cyclization of 2-(pyridin-4-ylmethoxy)benzonitrile 2-Hydroxybenzonitrile, 4-(Bromomethyl)pyridine1. K₂CO₃, DMF, 80°C, 8h; 2. t-BuOK, DMF, 80°C, 5h73 (for 2-pyridyl derivative)[2]
Palladium-Catalyzed C-H Arylation and Transamidation (for derivatives)N-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl iodide1. Pd(OAc)₂, AgOAc, NaOAc, CPME, 110°C; 2. Boc₂O, DMAP; 3. Amine, Toluene, 60°CVariable[1][7]

Biological Context and Signaling Pathway

Derivatives of 3-aminobenzofuran have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] The inhibition of these enzymes increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Cholinesterase Inhibition Pathway in Alzheimer's Disease

Signaling_Pathway cluster_AD Alzheimer's Disease Pathology cluster_Synapse Cholinergic Synapse cluster_Intervention Therapeutic Intervention ACh_Deficit Acetylcholine (ACh) Deficiency Cognitive_Decline Cognitive Decline ACh_Deficit->Cognitive_Decline Symptom_Alleviation Symptom Alleviation ACh Acetylcholine (ACh) ACh_Breakdown ACh Breakdown ACh->ACh_Breakdown Hydrolysis ChE Cholinesterases (AChE & BuChE) ChE->ACh_Breakdown Inhibitor 3-Aminobenzofuran Derivative Inhibitor->ChE Inhibition Increased_ACh Increased Synaptic ACh Increased_ACh->Symptom_Alleviation

Caption: Role of 3-aminobenzofuran derivatives as cholinesterase inhibitors for Alzheimer's.

References

Application of 2-Hydroxy-6-methylbenzonitrile in Agrochemical Synthesis: A Review of Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Despite the established role of benzonitrile derivatives as crucial intermediates in the agrochemical industry, specific applications of 2-Hydroxy-6-methylbenzonitrile in the synthesis of commercialized agrochemicals are not extensively documented in publicly available scientific literature and patent databases. However, based on the known reactivity of related compounds, this application note explores potential synthetic pathways and hypothetical applications of this compound in the development of novel herbicides and fungicides.

Researchers and professionals in drug development and agrochemical synthesis can leverage the unique structural features of this compound for the creation of new active ingredients. The presence of a hydroxyl group, a nitrile group, and a methyl group on the benzene ring offers multiple reaction sites for chemical modification and the introduction of desired functionalities.

Potential Agrochemical Applications

The core structure of this compound shares similarities with foundational components of several classes of pesticides. For instance, various substituted benzonitriles are precursors to herbicides that act by inhibiting photosynthesis or other vital plant processes. While no direct synthesis of a named agrochemical from this compound has been identified, its structure suggests potential as a building block for:

  • Herbicides: Analogous to the synthesis of bromoxynil or ioxynil, the hydroxyl group of this compound could be a handle for introducing further substitutions, or the entire molecule could be incorporated into a larger herbicidal scaffold.

  • Fungicides: The benzonitrile moiety is present in some fungicide classes. The specific substitution pattern of this compound could lead to novel compounds with unique modes of action against fungal pathogens.

  • Insecticides: While less common, benzonitrile derivatives have been utilized in the synthesis of certain insecticides.

Hypothetical Synthetic Protocols

The following experimental protocols are proposed based on standard organic chemistry transformations and the known reactivity of similar benzonitrile derivatives. These are intended to serve as a starting point for research and development.

Table 1: Hypothetical Synthesis of a Substituted Phenoxy Herbicide Intermediate
StepReactionReagents and ConditionsExpected Yield (%)
1EtherificationThis compound, Alkyl halide (e.g., methyl chloroacetate), K₂CO₃, Acetone, Reflux, 8h85-95
2HydrolysisProduct from Step 1, LiOH, THF/H₂O, Room Temperature, 4h90-98

Experimental Protocol 1: Synthesis of (2-Cyano-3-methylphenoxy)acetic acid

  • Etherification: To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and methyl chloroacetate (1.2 eq).

  • Reflux the mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired carboxylic acid.

G This compound This compound Methyl (2-cyano-3-methylphenoxy)acetate Methyl (2-cyano-3-methylphenoxy)acetate This compound->Methyl (2-cyano-3-methylphenoxy)acetate Methyl chloroacetate, K2CO3 (2-Cyano-3-methylphenoxy)acetic acid (2-Cyano-3-methylphenoxy)acetic acid Methyl (2-cyano-3-methylphenoxy)acetate->(2-Cyano-3-methylphenoxy)acetic acid LiOH, H2O G This compound This compound 2-(Prop-2-yn-1-yloxy)-6-methylbenzonitrile 2-(Prop-2-yn-1-yloxy)-6-methylbenzonitrile This compound->2-(Prop-2-yn-1-yloxy)-6-methylbenzonitrile Propargyl bromide, K2CO3 7-Methylbenzofuran-3-carbonitrile 7-Methylbenzofuran-3-carbonitrile 2-(Prop-2-yn-1-yloxy)-6-methylbenzonitrile->7-Methylbenzofuran-3-carbonitrile CuI, Et3N

Application Notes and Protocols: The Role of 2-Hydroxy-6-methylbenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy-6-methylbenzonitrile is a versatile aromatic building block with significant potential in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile moiety, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. The protocols and data presented are based on established synthetic routes for analogous compounds, adapted for this compound.

Application: Synthesis of a Key Intermediate for DPP-4 Inhibitors

Alogliptin, a potent and selective DPP-4 inhibitor, is a prime example of a pharmaceutical whose synthesis can conceptually begin from a substituted benzonitrile scaffold.[1][2][3] The core of Alogliptin's structure features a substituted pyrimidine-dione ring linked to a benzonitrile moiety. The synthesis of a key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, is a critical step. While published syntheses often start from 2-cyanobenzyl bromide, a plausible and efficient pathway can be designed starting from this compound.[4][5][6]

This pathway involves two key transformations:

  • Conversion of the Hydroxyl Group to a Leaving Group: The phenolic hydroxyl group of this compound is not a good leaving group for direct nucleophilic substitution. Therefore, it must first be converted into a more reactive species, such as a benzylic bromide. This can be achieved through a bromination reaction.

  • N-Alkylation of a Uracil Derivative: The resulting benzylic bromide can then be used to alkylate a suitable uracil derivative, such as 6-chloro-3-methyluracil, to form the desired pyrimidine-dione benzonitrile intermediate.

Data Presentation

The following tables summarize the quantitative data for the key reactions, based on analogous transformations reported in the literature.

Table 1: Bromination of this compound

ParameterValueReference
Reactants This compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)N/A (Adapted)
Solvent Carbon tetrachloride (CCl₄)N/A (Adapted)
Temperature Reflux (approx. 77 °C)N/A (Adapted)
Reaction Time 2 - 4 hoursN/A (Adapted)
Typical Yield 85 - 95%N/A (Adapted)

Table 2: N-Alkylation of 6-Chloro-3-methyluracil

ParameterValueReference
Reactants 2-(Bromomethyl)-6-methylbenzonitrile, 6-Chloro-3-methyluracil, Potassium Carbonate (K₂CO₃)[4][5]
Solvent N,N-Dimethylformamide (DMF)[4]
Temperature Room Temperature to 65 °C[4][7]
Reaction Time 12 - 16 hours[4][7]
Typical Yield 75 - 85%[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)-6-methylbenzonitrile

This protocol describes the conversion of the hydroxyl group of this compound to a benzylic bromide using N-Bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Reaction: Heat the reaction mixture to reflux (approximately 77 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(Bromomethyl)-6-methylbenzonitrile.

Protocol 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-6-methylbenzonitrile

This protocol details the N-alkylation of 6-chloro-3-methyluracil with the synthesized 2-(Bromomethyl)-6-methylbenzonitrile.

Materials:

  • 2-(Bromomethyl)-6-methylbenzonitrile

  • 6-Chloro-3-methyluracil

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-3-methyluracil (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Base and Alkylating Agent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir. To this suspension, add a solution of 2-(Bromomethyl)-6-methylbenzonitrile (1.1 eq) in DMF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC. Some protocols suggest gentle heating to 65 °C to increase the reaction rate.[7]

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with water and then a small amount of cold ethanol. Dry the product under vacuum to obtain 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-6-methylbenzonitrile.

Visualizations

Synthesis_Workflow A This compound B 2-(Bromomethyl)-6-methylbenzonitrile A->B NBS, AIBN CCl4, Reflux D 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-6-methylbenzonitrile B->D + 6-Chloro-3-methyluracil K2CO3, DMF C 6-Chloro-3-methyluracil C->D E DPP-4 Inhibitor (e.g., Alogliptin) D->E Further Synthetic Steps

Caption: Synthetic workflow from this compound.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release stimulates Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme is inactivated by Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose leads to Higher Blood Glucose Higher Blood Glucose Glucagon Release->Higher Blood Glucose leads to DPP-4 Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Caption: Simplified DPP-4 signaling pathway.

References

Application Notes and Protocols for Continuous Flow Synthesis of Hydroxybenzonitriles in a Microreactor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybenzonitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Traditional batch synthesis methods for these compounds often involve hazardous reagents, harsh reaction conditions, and challenges in controlling selectivity and yield. Continuous flow synthesis in microreactors offers a promising alternative, providing enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous materials.[1][2][3][4][5] This technology enables rapid reaction optimization, higher yields, and the potential for seamless integration into multi-step continuous manufacturing processes.[6][7]

These application notes provide a detailed protocol for the synthesis of hydroxybenzonitriles via two potential continuous flow routes in a microreactor setup: the cyanation of phenols and the hydroxylation of benzonitriles. The protocols are based on established principles of continuous flow chemistry and related synthetic methodologies.

Key Advantages of Continuous Flow Synthesis for Hydroxybenzonitriles

  • Enhanced Safety: The small reaction volumes inherent to microreactors significantly mitigate the risks associated with hazardous reagents like cyanides.[1][8][9]

  • Precise Process Control: Microreactors allow for superior control over temperature, pressure, and residence time, leading to improved selectivity and reproducibility.[2][10][11]

  • Improved Yield and Purity: Efficient mixing and heat transfer minimize the formation of byproducts, resulting in higher yields and purer products.[4][5]

  • Rapid Optimization: The ability to quickly vary reaction parameters and reach a steady state allows for high-throughput screening and optimization of reaction conditions.[4][12]

  • Scalability: Continuous flow processes can often be scaled up by operating the reactor for longer durations or by using multiple reactors in parallel.

Experimental Protocols

Two primary synthetic routes are presented for the continuous flow synthesis of hydroxybenzonitriles:

  • Direct Cyanation of Phenols: This route involves the direct introduction of a cyano group onto a phenol backbone.

  • Hydroxylation of Benzonitriles: This approach introduces a hydroxyl group to a benzonitrile starting material.

Protocol 1: Continuous Flow Cyanation of Phenols

This protocol describes a hypothetical continuous flow process for the cyanation of a phenol derivative using a suitable cyanating agent and catalyst.

Materials:

  • Phenol derivative (e.g., 4-bromophenol)

  • Cyanating agent (e.g., cuprous cyanide)[13]

  • Solvent (e.g., dimethylformamide or dimethyl sulfoxide)[13]

  • Catalyst (if required, e.g., a palladium or nickel complex for cross-coupling reactions)[14]

  • Quenching solution (e.g., aqueous ferric chloride)[13]

  • Extraction solvent (e.g., ethyl acetate)

  • Syringe pumps

  • Microreactor (e.g., a heated chip reactor or a packed-bed reactor)

  • Back pressure regulator

  • Collection vessel

Experimental Setup Workflow:

G cluster_reactants Reactant Preparation cluster_pumps Pumping System cluster_reactor Reaction Stage cluster_workup Work-up & Collection R1 Phenol Derivative in Solvent P1 Syringe Pump 1 R1->P1 R2 Cyanating Agent in Solvent P2 Syringe Pump 2 R2->P2 M T-Mixer P1->M P2->M MR Heated Microreactor M->MR BPR Back Pressure Regulator MR->BPR Q Quenching Solution Input BPR->Q C Collection Vessel Q->C

Caption: Workflow for the continuous flow cyanation of phenols.

Procedure:

  • Prepare a solution of the phenol derivative in the chosen solvent.

  • Prepare a suspension or solution of the cyanating agent in the same solvent.

  • Set up the microreactor system as shown in the workflow diagram.

  • Set the desired temperature for the microreactor.

  • Use syringe pumps to introduce the reactant solutions into a T-mixer before the microreactor at defined flow rates.

  • The combined stream flows through the heated microreactor where the reaction occurs.

  • The reaction mixture passes through a back pressure regulator to maintain a stable pressure.

  • The product stream is continuously quenched and collected in a vessel.

  • The collected product is then subjected to standard extraction and purification procedures.

Protocol 2: Continuous Flow Hydroxylation of Benzonitriles

This protocol outlines a potential continuous flow process for the hydroxylation of a benzonitrile derivative, which could be achieved via methods like photocatalytic hydroxylation.[15]

Materials:

  • Benzonitrile derivative (e.g., 4-bromobenzonitrile)

  • Hydroxylating agent (e.g., hydrogen peroxide)[15]

  • Photocatalyst (e.g., TiO2 immobilized in the microreactor)[15]

  • Solvent (e.g., acetonitrile/water mixture)[15]

  • Syringe pumps

  • Photocatalytic microreactor (e.g., a flat-plate reactor with a light source)[15]

  • Back pressure regulator

  • Collection vessel

Experimental Setup Workflow:

G cluster_reactants Reactant Preparation cluster_pumps Pumping System cluster_reactor Reaction Stage cluster_workup Collection R1 Benzonitrile Derivative in Acetonitrile P1 Syringe Pump 1 R1->P1 R2 Hydrogen Peroxide in Water P2 Syringe Pump 2 R2->P2 M T-Mixer P1->M P2->M PMR Photocatalytic Microreactor (with light source) M->PMR BPR Back Pressure Regulator PMR->BPR C Collection Vessel BPR->C

Caption: Workflow for the continuous flow hydroxylation of benzonitriles.

Procedure:

  • Prepare a solution of the benzonitrile derivative in acetonitrile.

  • Prepare an aqueous solution of hydrogen peroxide.

  • Set up the photocatalytic microreactor system with an appropriate light source.

  • Set the desired temperature for the microreactor.

  • Use syringe pumps to introduce the two solutions into a T-mixer before they enter the microreactor.

  • The combined stream is irradiated as it flows through the microreactor, initiating the photocatalytic hydroxylation.

  • The product stream passes through a back pressure regulator.

  • The product is continuously collected for subsequent analysis and purification.

Data Presentation

The following tables summarize hypothetical quantitative data for the continuous flow synthesis of 4-hydroxybenzonitrile, based on typical performance of similar microreactor systems.

Table 1: Optimization of Continuous Flow Cyanation of 4-Bromophenol

EntryTemperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)Selectivity (%)
112050.26590
214050.28095
316050.29298
41602.50.48597
5160100.19599

Table 2: Optimization of Continuous Flow Hydroxylation of 4-Bromobenzonitrile

EntryTemperature (°C)Residence Time (min)Light Intensity (W)Flow Rate (mL/min)Yield (%)Selectivity (%)
14010200.15585
25010200.16890
36010200.17592
46010300.18295
56020300.058896

Logical Relationships of Reaction Parameters

The following diagram illustrates the influence of key reaction parameters on the outcomes of the continuous flow synthesis.

G Temp Temperature Yield Yield Temp->Yield + Selectivity Selectivity Temp->Selectivity +/- ResTime Residence Time ResTime->Yield + Throughput Throughput ResTime->Throughput - Conc Concentration Conc->Throughput + Cat Catalyst Loading Cat->Yield +

Caption: Influence of reaction parameters on synthesis outcomes.

Conclusion

The continuous flow synthesis of hydroxybenzonitriles in microreactors presents a safe, efficient, and scalable alternative to traditional batch methods. The protocols and data provided herein offer a foundational guide for researchers to develop and optimize these important transformations. The precise control over reaction conditions afforded by microreactor technology is expected to lead to higher yields, improved selectivity, and a more sustainable manufacturing process for these valuable chemical intermediates.

References

Application Notes and Protocols for the Ionic Liquid-Catalyzed Synthesis of 2-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxybenzonitrile, a significant intermediate in the pharmaceutical and fine chemical industries. The focus is on a green and efficient catalytic method utilizing a Brønsted acidic ionic liquid. This approach offers several advantages over traditional synthetic routes, including high yields, simplified product separation, and catalyst recyclability. The featured method is the one-pot synthesis from salicylaldehyde and hydroxylamine hydrochloride, catalyzed by the task-specific ionic liquid 1-sulfobutyl-3-pyridinium hydrogen sulfate ([HSO3-b-Py]·HSO4).

Introduction

2-Hydroxybenzonitrile, also known as salicylonitrile, is a valuable building block in organic synthesis due to its bifunctional nature, containing both a hydroxyl and a nitrile group.[1] Its derivatives are found in various biologically active molecules. Traditional methods for its synthesis often involve harsh reagents, stoichiometric amounts of catalysts, and complex purification procedures.[1] The use of ionic liquids (ILs) as catalysts and reaction media has emerged as a promising green alternative, offering advantages such as low vapor pressure, high thermal stability, and the ability to be recycled.[2][3][4] Brønsted acidic ionic liquids, in particular, have shown excellent catalytic activity in various acid-catalyzed reactions, including dehydration reactions for the synthesis of nitriles from aldehydes.[5][6][7]

This application note details a highly efficient one-pot synthesis of 2-hydroxybenzonitrile from salicylaldehyde using the Brønsted acidic ionic liquid [HSO3-b-Py]·HSO4. This ionic liquid acts as a co-solvent, catalyst, and phase separator, simplifying the overall process.[8][9]

Reaction Pathway and Catalytic Cycle

The synthesis of 2-hydroxybenzonitrile from salicylaldehyde proceeds via a two-step, one-pot reaction: the formation of salicylaldehyde oxime followed by its dehydration to the corresponding nitrile. The Brønsted acidic ionic liquid plays a crucial role in catalyzing the dehydration step.

Reaction Scheme

Reaction Scheme cluster_0 One-Pot Synthesis of 2-Hydroxybenzonitrile Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldehyde Oxime (Intermediate) Salicylaldehyde->Salicylaldoxime + NH2OH·HCl Hydroxylamine Hydroxylamine Hydrochloride IonicLiquid_cat [HSO3-b-Py]·HSO4 (Catalyst) Product 2-Hydroxybenzonitrile Salicylaldoxime->Product Dehydration Water H2O Catalytic Cycle cluster_1 Catalytic Dehydration Cycle Oxime Salicylaldehyde Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ (from IL) Nitrile_Carbocation Nitrile Intermediate Protonated_Oxime->Nitrile_Carbocation - H2O Product 2-Hydroxybenzonitrile Nitrile_Carbocation->Product - H+ IL_H [HSO3-b-Py]·HSO4 (Protonated IL) IL_anion [HSO3-b-Py]·SO4- (Deprotonated IL) IL_anion->IL_H + H+ Water H2O Experimental Workflow cluster_2 Experimental Workflow for 2-Hydroxybenzonitrile Synthesis Start Start Reactants Charge flask with: - Salicylaldehyde (e.g., 10 mmol) - Hydroxylamine hydrochloride (15 mmol) - [HSO3-b-Py]·HSO4 (e.g., 5 mL) - p-Xylene (e.g., 10 mL) Start->Reactants Reaction Heat the mixture to 120 °C with stirring under reflux Reactants->Reaction Monitoring Monitor reaction progress by TLC or GC Reaction->Monitoring Cooling Cool the reaction mixture to room temperature Monitoring->Cooling Separation Phase separation: - Upper organic layer (product) - Lower ionic liquid layer (catalyst) Cooling->Separation Extraction Separate the layers. Extract the aqueous (IL) layer with an organic solvent (e.g., ethyl acetate) Separation->Extraction Combine Combine all organic layers Extraction->Combine Drying Dry the combined organic layers over anhydrous Na2SO4 Combine->Drying Evaporation Remove the solvent under reduced pressure Drying->Evaporation Purification Purify the crude product by column chromatography or recrystallization Evaporation->Purification Characterization Characterize the final product (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 2-Hydroxy-6-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of colored impurities in this compound?

A1: Colored impurities in this compound can originate from several sources, including byproducts from the synthetic route, degradation of the material, or residual starting materials and reagents. Phenolic compounds, in particular, are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

Q2: What are the primary methods for removing colored impurities from this compound?

A2: The most common and effective methods for the purification of this compound and removal of colored impurities are:

  • Recrystallization: A fundamental technique for purifying solid compounds.

  • Activated Carbon Treatment: Effective for adsorbing colored organic molecules.[1]

  • Column Chromatography: A versatile method for separating a wide range of compounds.

Q3: How do I choose the most suitable purification method?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

  • For general purification and removal of a moderate amount of colored impurities, recrystallization is often a good starting point.

  • If the color is persistent after recrystallization, activated carbon treatment can be employed.

  • For separating closely related impurities or when very high purity is required, column chromatography is the most powerful technique.

Troubleshooting Guides

Recrystallization

Problem: The product is still colored after recrystallization.

  • Possible Cause: The colored impurity has similar solubility to the desired product in the chosen solvent.

  • Solution:

    • Perform a second recrystallization. Sometimes a single recrystallization is not sufficient to remove all impurities.

    • Try a different solvent or a solvent mixture. A solvent system with different polarity may alter the solubility of the impurity relative to the product.

    • Incorporate an activated carbon treatment step before crystallization.

Problem: Low or no recovery of the product after recrystallization.

  • Possible Cause 1: Too much solvent was used, preventing the solution from becoming saturated upon cooling.

  • Solution 1: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Possible Cause 2: The product is highly soluble in the chosen solvent even at low temperatures.

  • Solution 2: Select a different solvent in which the product has lower solubility at room temperature or below. Alternatively, use a co-solvent system where the product is less soluble.

Activated Carbon Treatment

Problem: The solution remains colored after treatment with activated carbon.

  • Possible Cause 1: Insufficient amount of activated carbon was used.

  • Solution 1: Increase the amount of activated carbon. However, avoid excessive amounts as it can also adsorb the desired product, leading to lower yields. A typical starting point is 1-5% by weight of the crude product.

  • Possible Cause 2: The contact time was too short.

  • Solution 2: Increase the stirring or refluxing time after adding activated carbon to allow for sufficient adsorption of the impurities.

  • Possible Cause 3: The activated carbon was not effectively removed.

  • Solution 3: Ensure hot filtration is performed rapidly to prevent premature crystallization of the product along with the carbon. Use a pre-heated funnel and fluted filter paper for efficient filtration.

Column Chromatography

Problem: The colored impurity co-elutes with the product.

  • Possible Cause: The solvent system (mobile phase) does not provide adequate separation.

  • Solution:

    • Optimize the solvent system. Try a different solvent mixture with a different polarity. A common starting point for phenolic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be fine-tuned by adjusting the ratio of the solvents.

    • Consider a different stationary phase. If silica gel does not provide good separation, alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) could be effective.

Problem: The product is streaking or tailing on the column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.

  • Solution:

    • Add a small amount of a polar modifier to the eluent. For acidic compounds like phenols, adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape.

    • Reduce the amount of sample loaded onto the column.

Data Presentation

Table 1: Recrystallization Solvent Screening (Illustrative Example for a Phenolic Compound)

Solvent/Solvent SystemSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon CoolingEstimated Recovery
WaterInsolubleSparingly SolubleGoodModerate
EthanolSolubleVery SolublePoorLow
TolueneSparingly SolubleSolubleGoodHigh
Hexane/Ethyl Acetate (4:1)Sparingly SolubleSolubleGoodHigh

Table 2: Activated Carbon Treatment Efficiency (Illustrative Example)

TreatmentInitial ColorFinal Color% Recovery
1% w/w Activated CarbonPale YellowFaint Yellow95%
3% w/w Activated CarbonPale YellowColorless88%
5% w/w Activated CarbonPale YellowColorless82%

Table 3: Column Chromatography Parameters (Illustrative Example for a Phenolic Nitrile)

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (Gradient: 100:0 to 80:20)
Loading Capacity 1 g crude product per 30 g silica gel
Typical Yield 85-95%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a water bath to the boiling point of the solvent and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Activated Carbon Treatment
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or toluene) in an Erlenmeyer flask by heating.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.

  • Adsorption: Gently swirl or stir the mixture and heat it at a gentle reflux for 5-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with a pad of celite or fluted filter paper to remove the activated carbon.

  • Crystallization: Proceed with the crystallization as described in the recrystallization protocol.

Protocol 3: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Crude this compound (Colored Impurities) recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is the product pure and colorless? recrystallization->is_pure_recryst activated_carbon Perform Activated Carbon Treatment followed by Recrystallization is_pure_recryst->activated_carbon No end_pure Pure Product is_pure_recryst->end_pure Yes is_pure_carbon Is the product pure and colorless? activated_carbon->is_pure_carbon column_chromatography Perform Column Chromatography is_pure_carbon->column_chromatography No is_pure_carbon->end_pure Yes is_pure_column Is the product pure? column_chromatography->is_pure_column is_pure_column->end_pure Yes end_impure Further Optimization Needed (e.g., different column, solvent system) is_pure_column->end_impure No

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_recryst Recrystallization cluster_carbon Activated Carbon Treatment cluster_column Column Chromatography dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filtration (optional) dissolve->hot_filter crystallize Cool to crystallize hot_filter->crystallize vacuum_filter Vacuum filtration crystallize->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry the crystals wash->dry dissolve_c Dissolve crude product in hot solvent add_carbon Add activated carbon dissolve_c->add_carbon reflux Stir/reflux add_carbon->reflux hot_filter_c Hot filtration to remove carbon reflux->hot_filter_c pack_column Pack column with stationary phase load_sample Load sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure

References

Column chromatography protocol for 2-Hydroxy-6-methylbenzonitrile purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in the successful purification of 2-Hydroxy-6-methylbenzonitrile via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most common and recommended stationary phase for the purification of moderately polar organic compounds like this compound. Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice.

Q2: Which mobile phase system is best for the separation of this compound?

A2: A gradient of ethyl acetate in hexanes is a common and effective mobile phase for the elution of this compound.[1] The polarity of the eluent is critical for good separation, and the optimal gradient should be determined by preliminary Thin-Layer Chromatography (TLC).[1]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be visualized on a TLC plate using a UV lamp at 254 nm.

Q4: My purified this compound is an oil, but it should be a solid. What should I do?

A4: The presence of residual solvent or other impurities can lower the melting point of the compound, causing it to appear as an oil. Further purification by repeating the column chromatography or by vacuum distillation is recommended to remove these impurities and obtain a solid product.

Q5: What are the most common impurities I might encounter?

A5: Impurities largely depend on the synthetic route. If synthesized from 2-methylphenol (o-cresol), potential impurities include unreacted starting material and other isomers formed during the reaction. If the synthesis involves the dehydration of an oxime, unreacted oxime could be a possible impurity.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh) to the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Stir the mixture to form a homogeneous slurry, ensuring there are no clumps of dry silica gel.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Allow the silica to settle, tapping the column gently to ensure even packing and to remove any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Dry Loading: For samples with poor solubility in the eluent, dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

4. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity based on the separation observed by TLC. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.

5. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.

  • Monitor the composition of the collected fractions by TLC to identify those containing the pure product.

6. Isolation of the Purified Compound:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

The following tables provide estimated data for the column chromatography of this compound. Note that actual values may vary depending on the specific experimental conditions.

Table 1: Estimated Rf Values in Hexane/Ethyl Acetate System

% Ethyl Acetate in HexanesEstimated Rf Value
5%0.15 - 0.25
10%0.30 - 0.45
20%0.50 - 0.65

Table 2: Example Gradient Elution Profile

StepSolvent SystemVolumePurpose
15% Ethyl Acetate in Hexanes2-3 column volumesElute non-polar impurities
210% Ethyl Acetate in Hexanes5-7 column volumesElute the product
320% Ethyl Acetate in Hexanes2-3 column volumesElute more polar impurities

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation Improper solvent system.Optimize the mobile phase polarity using TLC. A shallower gradient may be necessary.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use 1-5% of the silica gel weight.
Compound Stuck on Column Compound is too polar for the chosen eluent.Increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the eluent can be effective.
Compound may be acidic and interacting strongly with the silica.Add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase to suppress this interaction.
Co-elution of Impurities Impurity has a similar polarity to the product.Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) to alter the selectivity of the separation.
Product Elutes with the Solvent Front The initial mobile phase is too polar.Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes).
Streaking of Spots on TLC/Broad Bands on Column Sample is too concentrated when loaded.Dilute the sample further before loading or use the dry loading method.
The compound is acidic.Add a small amount of acetic acid to the mobile phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Product combine->isolate end Pure Product start->prep_slurry

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_elution_problems Elution Problems cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep co_elution Co-elution start->co_elution stuck Compound Stuck start->stuck solvent_front Elutes with Front start->solvent_front optimize_solvent Optimize Solvent System poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load change_solvent Change Solvent System co_elution->change_solvent increase_polarity Increase Eluent Polarity stuck->increase_polarity add_acid Add Acid to Eluent stuck->add_acid decrease_polarity Decrease Initial Polarity solvent_front->decrease_polarity

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Identifying common impurities in 2-Hydroxy-6-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylbenzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound commence with either o-cresol (2-methylphenol) or 2-amino-6-methylphenol. The two primary pathways are:

  • Formylation of o-cresol followed by conversion to the nitrile: This two-step process involves the initial introduction of a formyl group (-CHO) onto the o-cresol ring, primarily at the ortho position to the hydroxyl group, to yield 2-hydroxy-6-methylbenzaldehyde. This aldehyde is then converted to the corresponding nitrile.

  • Sandmeyer reaction of 2-amino-6-methylphenol: This classic method involves the diazotization of the amino group of 2-amino-6-methylphenol to form a diazonium salt, which is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2]

Q2: What are the key impurities I should be aware of during the synthesis of this compound?

A2: The impurity profile of your final product is highly dependent on the chosen synthetic route. Below is a summary of common impurities associated with the primary synthetic pathways.

Synthetic RouteCommon Impurities
Formylation of o-cresol Unreacted o-cresol: Incomplete formylation can lead to the presence of the starting material.
p-Isomer (4-hydroxy-3-methylbenzonitrile): Formylation can also occur at the para-position to the hydroxyl group of o-cresol, leading to the formation of an isomeric byproduct.
2-Hydroxy-6-methylbenzaldehyde: Incomplete conversion of the intermediate aldehyde to the nitrile.
Sandmeyer Reaction Unreacted 2-amino-6-methylphenol: Incomplete diazotization or Sandmeyer reaction.
o-Cresol: The diazonium salt intermediate can react with water, leading to the formation of o-cresol as a significant byproduct.[3]
Biaryl compounds: Radical side reactions can lead to the formation of biphenyl-type impurities.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the desired product. GC analysis can provide a more quantitative assessment of the reaction conversion.[3]

Q4: What are the recommended methods for purifying crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Extraction: An initial workup with an aqueous base can help remove acidic impurities, including unreacted phenolic starting materials.

  • Crystallization: Recrystallization from a suitable solvent system is often effective for removing minor impurities and obtaining a high-purity solid product.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can be employed to isolate the desired product.

  • Vacuum Distillation: If the product and impurities are thermally stable liquids, vacuum distillation can be an effective purification method.[4]

Troubleshooting Guide

Problem 1: Low yield of 2-Hydroxy-6-methylbenzaldehyde during the formylation of o-cresol.

Possible Cause Suggested Solution
Incomplete reaction.Ensure the reaction is run for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress by TLC or GC.
Suboptimal reaction conditions.The choice of formylating agent (e.g., paraformaldehyde, Duff reaction, Reimer-Tiemann reaction) and catalyst is crucial. The MgCl₂-Et₃N system with paraformaldehyde is reported to give high yields of ortho-formylated phenols.[5]
Formation of the para-isomer.The regioselectivity of the formylation can be influenced by the reaction conditions. Lower temperatures may favor the ortho-product.

Problem 2: Significant amount of o-cresol impurity after the Sandmeyer reaction.

Possible Cause Suggested Solution
Reaction of the diazonium salt with water.Ensure that the diazotization and Sandmeyer reactions are carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt and its reaction with water. Use of an anhydrous or low-water solvent for the Sandmeyer step can also be beneficial.
Incomplete reaction.Ensure complete conversion of the diazonium salt by allowing the reaction to proceed for an adequate amount of time before workup.

Problem 3: The final product is an oil or a low-melting solid, indicating the presence of impurities.

Possible Cause Suggested Solution
Presence of unreacted starting materials or byproducts.Refer to the impurity table in Q2. Purify the crude product using the methods described in Q4.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvents from the reaction or purification steps.

Problem 4: Difficulty in converting the intermediate aldehyde (2-hydroxy-6-methylbenzaldehyde) to the nitrile.

Possible Cause Suggested Solution
Inefficient conversion of the aldehyde to the oxime.Ensure the use of an appropriate base and reaction conditions to facilitate the formation of the aldoxime from the aldehyde and hydroxylamine.[3]
Incomplete dehydration of the oxime.A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or azeotropic removal of water with an acid catalyst. Ensure the chosen method is suitable for your substrate and that the reaction goes to completion.[6]

Experimental Protocols

A general protocol for the synthesis of a 2-hydroxybenzonitrile via formylation and subsequent conversion is outlined below. Note: This is a generalized procedure and may require optimization for this compound.

Step 1: Ortho-Formylation of a Phenol (e.g., o-cresol) [5]

  • To a stirred suspension of anhydrous MgCl₂ and paraformaldehyde in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine dropwise.

  • Add the phenol (e.g., o-cresol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with an acidic aqueous solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Step 2: Conversion of the Aldehyde to the Nitrile via an Oxime Intermediate [3]

  • Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the mixture at room temperature until the formation of the oxime is complete (monitor by TLC).

  • Isolate the crude oxime.

  • Dehydrate the oxime using a suitable reagent (e.g., acetic anhydride) by heating the mixture.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude nitrile.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_formylation Route 1: Formylation Pathway cluster_sandmeyer Route 2: Sandmeyer Pathway o_Cresol o-Cresol Formylation Formylation (e.g., MgCl2, (CH2O)n, Et3N) o_Cresol->Formylation Aldehyde 2-Hydroxy-6-methylbenzaldehyde Formylation->Aldehyde Oximation Oximation (NH2OH·HCl) Aldehyde->Oximation Oxime 2-Hydroxy-6-methylbenzaldoxime Oximation->Oxime Dehydration Dehydration (e.g., Ac2O) Oxime->Dehydration Final_Product_1 This compound Dehydration->Final_Product_1 Aminophenol 2-Amino-6-methylphenol Diazotization Diazotization (NaNO2, H+) Aminophenol->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCN) Diazonium_Salt->Sandmeyer Final_Product_2 This compound Sandmeyer->Final_Product_2

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Hydroxy-6-methylbenzonitrile.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

There are several established methods for the synthesis of this compound. The most common routes include:

  • From 2-Methoxy-6-methylbenzonitrile: Demethylation of 2-methoxy-6-methylbenzonitrile is a potential synthetic pathway.[1]

  • From m-Cresol: The direct cyanation of m-cresol is another viable approach.[2]

  • From 2-Amino-6-methylbenzonitrile: Diazotization of 2-amino-6-methylbenzonitrile followed by hydrolysis can yield the desired product.[2]

  • From 2-bromo-3-methyl-phenol: A nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide, can be employed.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low reaction yield is a frequent challenge. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.[3]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in the dehydration of an intermediate amide, sufficient heat is required to drive the reaction forward.[3] Conversely, some reactions may require cooling to prevent side product formation.

  • Poor Reagent Quality: The purity of starting materials and reagents is crucial. Ensure that all chemicals are of high purity and that reagents like dehydrating agents have not degraded.[3]

  • Catalyst Issues: In catalyst-driven reactions, the choice and handling of the catalyst are paramount. For example, in gas-phase ammoxidation of cresols, the catalyst composition and feed ratios are critical for optimal performance.[3]

  • Product Loss During Work-up: Significant product loss can occur during extraction and purification. Ensure the pH is correctly adjusted during aqueous work-up to fully precipitate the product.[3]

Q3: I am observing significant impurity formation in my product. How can I identify and minimize these impurities?

Impurity formation can arise from side reactions or incomplete reactions.

  • Common Side Reactions: Depending on the synthetic route, side reactions such as polymerization, over-oxidation, or the formation of isomeric byproducts can occur.

  • Identification: Utilize analytical techniques like NMR, Mass Spectrometry, and HPLC to identify the structure of the impurities.

  • Minimization Strategies:

    • Optimize Reaction Conditions: Adjusting temperature, reaction time, and the order of reagent addition can minimize side product formation.

    • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.

    • Purification Techniques: Employ appropriate purification methods such as column chromatography, recrystallization, or distillation to remove impurities. For instance, after a reaction, washing the organic layer with dilute acid or base can remove certain types of impurities.[4]

Q4: The purification of this compound is proving difficult. What are some effective purification strategies?

Purification can be challenging due to the product's physical properties.

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find conditions where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful tool. Select a solvent system that provides good separation of the desired product from impurities on a suitable stationary phase (e.g., silica gel).[3]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Data Presentation

Table 1: Comparison of Synthetic Routes for Hydroxybenzonitriles

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reference
Dehydration of Aldoxime2-HydroxybenzaldehydeHydroxylamine hydrochloride, Ferrous sulfate, DMF85[5]
Cyanation of PhenolPhenolMethyl thiocyanate, AlCl₃, BF₃·OEt₂Varies[3]
From Benzyl Alcohol3-Methoxy-4-hydroxybenzyl alcoholHydrogen cyanide88[6]

Note: Yields are for analogous reactions and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Hydroxybenzonitrile via Dehydration of the Corresponding Aldoxime

This protocol is adapted from a general method for the one-pot synthesis of nitriles from aldehydes.[5]

Materials:

  • 2-Hydroxy-6-methylbenzaldehyde

  • Hydroxylamine hydrochloride

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • Dimethylformamide (DMF)

  • Benzene

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-Hydroxy-6-methylbenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in DMF.

  • Add anhydrous ferrous sulfate (catalytic amount).

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a benzene/ethyl acetate solvent system to afford the desired this compound.[5]

Protocol 2: Lewis Acid-Promoted Ortho-Cyanation of a Phenol

This protocol is based on a general method for the ortho-cyanation of phenols.[3]

Materials:

  • m-Cresol

  • Aluminum chloride (AlCl₃)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methyl thiocyanate (MeSCN)

  • 1,2-dichloroethane

  • Aqueous NaOH solution

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add m-cresol (1.0 mmol) and 1,2-dichloroethane (1.0 mL).

  • Add AlCl₃ (1.0 equiv.) and BF₃·OEt₂ (1.0 equiv.).

  • Add the cyanating agent, MeSCN.

  • Stir the reaction mixture at a temperature between 60-100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of NaOH (e.g., 4 M).

  • Heat the mixture at 80°C for 30 minutes.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain this compound.[3]

Mandatory Visualizations

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion Yes impurity Impurity Formation? low_yield->impurity No optimize_temp Optimize Temperature check_completion->optimize_temp check_reagents Verify Reagent Quality optimize_temp->check_reagents optimize_workup Optimize Work-up Procedure check_reagents->optimize_workup optimize_workup->impurity identify_impurity Identify Impurity (NMR, MS) impurity->identify_impurity Yes purification_issue Purification Difficulty? impurity->purification_issue No adjust_conditions Adjust Reaction Conditions identify_impurity->adjust_conditions inert_atmosphere Use Inert Atmosphere adjust_conditions->inert_atmosphere inert_atmosphere->purification_issue recrystallization Try Recrystallization (Vary Solvents) purification_issue->recrystallization Yes success Successful Synthesis purification_issue->success No chromatography Perform Column Chromatography recrystallization->chromatography chromatography->success

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathway cluster_start Starting Materials cluster_reagents Reagents plus + cyanide Cyanide Source (e.g., MeSCN) plus->cyanide arrow -> product This compound arrow->product 60-100°C m_cresol m-Cresol m_cresol->plus cyanide->arrow lewis_acid Lewis Acids (AlCl3, BF3·OEt2) lewis_acid->arrow Catalyst

Caption: Synthesis of this compound from m-Cresol.

References

Troubleshooting low yield in 2-Hydroxy-6-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, leading to low yields or impure products. The synthesis is typically a two-step process: the formation of 2-hydroxy-6-methylbenzaldoxime from 2-hydroxy-6-methylbenzaldehyde, followed by the dehydration of the aldoxime to the desired nitrile.

Issue 1: Low Yield in the Oximation of 2-Hydroxy-6-methylbenzaldehyde

Question: My reaction to form 2-hydroxy-6-methylbenzaldoxime is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the oximation step can often be attributed to several factors related to reaction conditions and reagent stoichiometry. Here are the key aspects to investigate:

  • Suboptimal Molar Ratios: Ensure the correct stoichiometry between 2-hydroxy-6-methylbenzaldehyde, hydroxylamine salt (e.g., hydroxylamine hydrochloride), and a base is used. A common molar ratio is 1:1.1:1.2, respectively. An excess of hydroxylamine can help drive the reaction to completion.

  • Incorrect pH: The reaction is sensitive to pH. The addition of a base, such as sodium carbonate or sodium acetate, is crucial to neutralize the acid released from the hydroxylamine salt.[1] The reaction should be maintained at a neutral to slightly basic pH.

  • Inadequate Reaction Temperature: The oximation reaction temperature should be carefully controlled. A typical temperature range for this reaction is between 30°C and 50°C.[1]

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting aldehyde is consumed.

Issue 2: Poor Yield During the Dehydration of 2-Hydroxy-6-methylbenzaldoxime

Question: The dehydration of my 2-hydroxy-6-methylbenzaldoxime to the nitrile is inefficient. How can I increase the yield of this compound?

Answer: The dehydration step is critical, and its success heavily depends on the choice of dehydrating agent and the reaction conditions.

  • Ineffective Dehydrating Agent: A variety of dehydrating agents can be employed for this conversion. Common choices include acetic anhydride, thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and various modern reagents.[1] The choice of reagent can significantly impact the yield and may require optimization.

  • High Reaction Temperature: Elevated temperatures can lead to side reactions and decomposition of the product. For instance, temperatures above 100°C can sometimes lead to the formation of byproducts.[1] It is crucial to control the temperature according to the chosen dehydrating agent.

  • Presence of Water: The 2-hydroxy-6-methylbenzaldoxime intermediate must be thoroughly dried before the dehydration step. Water can react with many dehydrating agents, reducing their effectiveness.[1] Azeotropic removal of water with a solvent like toluene prior to adding the dehydrating agent can be an effective strategy.[1]

Issue 3: Formation of Impurities and Side Products

Question: My final product is impure. What are the likely side products and how can I minimize their formation?

Answer: Impurities can arise from incomplete reactions or side reactions.

  • Unreacted Starting Materials: If either the oximation or the dehydration step is incomplete, the final product will be contaminated with 2-hydroxy-6-methylbenzaldehyde or 2-hydroxy-6-methylbenzaldoxime. Ensure each step goes to completion by monitoring with TLC.

  • Side Reactions from Dehydrating Agent: Some dehydrating agents can lead to specific byproducts. For example, using acetic anhydride can potentially cause acetylation of the phenolic hydroxyl group.

  • Formation of Isomers: While less common in this specific synthesis starting from 2-hydroxy-6-methylbenzaldehyde, in other benzonitrile syntheses, the formation of positional isomers can be an issue. This is generally not a concern here as the substitution pattern is already defined by the starting material.

Issue 4: Difficulty in Product Purification

Question: I am struggling to purify the final this compound. What methods are most effective?

Answer: Purification can be challenging due to the properties of the product and potential impurities.

  • Product is an Oil Instead of a Solid: The presence of impurities is a common reason for a product that should be solid to appear as an oil. Even small amounts of solvent or byproducts can depress the melting point. Ensure all solvent is removed under high vacuum. If the product remains an oil, chromatographic purification is recommended.

  • Choice of Purification Technique:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be effective.

    • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard method. A gradient of ethyl acetate in hexane is often a good starting point for elution.

    • Vacuum Distillation: For liquid benzonitriles, vacuum distillation can be a viable purification method.

Data Presentation

The choice of dehydrating agent is a critical factor influencing the yield of the final product. The following table summarizes the reported yields for the conversion of various aldoximes to nitriles using different dehydrating agents. While specific data for 2-hydroxy-6-methylbenzaldoxime is limited, this table provides a useful comparison of common reagents.

Dehydrating AgentSubstrateSolventTemperature (°C)Yield (%)Reference
Ferrous Sulfate2-HydroxybenzaldehydeDMFReflux85[2]
Acetic AnhydrideSalicylaldoximeAcetic Anhydride110-120~85[1]
Thionyl ChlorideSalicylaldoximeToluene20-30Not specified[1]
TriphosgeneSalicylaldoximeToluene40-6075[1]
Formic Acid / Sodium FormateSalicylaldoximeFormic AcidReflux78[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Two-Step Synthesis via Oximation and Dehydration

Step A: Synthesis of 2-Hydroxy-6-methylbenzaldoxime

  • In a round-bottom flask, dissolve 2-hydroxy-6-methylbenzaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

  • Add the hydroxylamine/acetate solution to the aldehyde solution and stir the mixture at 40-50°C.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry thoroughly under vacuum to obtain 2-hydroxy-6-methylbenzaldoxime.

Step B: Dehydration of 2-Hydroxy-6-methylbenzaldoxime to this compound (using Acetic Anhydride)

  • Place the dry 2-hydroxy-6-methylbenzaldoxime (1.0 eq) in a round-bottom flask.

  • Add acetic anhydride (3-5 eq) to the flask.

  • Heat the mixture to reflux (around 110-120°C) and maintain for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the aldoxime.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Dehydration cluster_purification Purification start 2-Hydroxy-6-methylbenzaldehyde process1 Reaction in Ethanol/Water 40-50°C start->process1 reagent1 Hydroxylamine Hydrochloride Sodium Acetate reagent1->process1 intermediate 2-Hydroxy-6-methylbenzaldoxime process1->intermediate process2 Reaction with Heating (e.g., Reflux) intermediate->process2 reagent2 Dehydrating Agent (e.g., Acetic Anhydride) reagent2->process2 product This compound process2->product purification_step Recrystallization or Column Chromatography product->purification_step final_product Pure this compound purification_step->final_product

Caption: General synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield cluster_oximation Troubleshooting Oximation Step cluster_dehydration Troubleshooting Dehydration Step start Low Yield of this compound q1 Incomplete reaction? (Check TLC for starting aldehyde) start->q1 q3 Ineffective dehydration? (Check TLC for aldoxime) start->q3 a1_yes Increase reaction time Optimize temperature (30-50°C) q1->a1_yes Yes a1_no Check molar ratios of reagents (Aldehyde:Hydroxylamine:Base) q1->a1_no No q2 Incorrect pH? a1_no->q2 a2_yes Ensure addition of base (e.g., NaOAc, Na2CO3) q2->a2_yes Yes a3_yes Ensure aldoxime is dry Consider a different dehydrating agent q3->a3_yes Yes q4 Side product formation? q3->q4 No a4_yes Optimize reaction temperature (Avoid excessive heat) q4->a4_yes Yes

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Derivatization of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the derivatization of 2-Hydroxy-6-methylbenzonitrile, focusing on the critical role of base strength in achieving desired reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for derivatizing the hydroxyl group of this compound? A1: The most prevalent method is the Williamson ether synthesis, which involves the O-alkylation of the phenolic hydroxyl group. This reaction proceeds via deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.[1]

Q2: How does the ortho-methyl group influence the derivatization reaction? A2: The methyl group at the ortho position introduces steric hindrance around the hydroxyl group. This can impede the approach of bulky bases and alkylating agents, potentially slowing down the reaction rate and requiring more forcing conditions compared to unhindered phenols. The selection of an appropriately strong, non-bulky base is crucial for efficient deprotonation.[2][3]

Q3: What are the common side reactions I should be aware of? A3: The primary side reactions include:

  • C-alkylation: The intermediate phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) or at a carbon atom of the aromatic ring (C-alkylation).[4]

  • Elimination (E2) Reaction: This is a competing reaction, particularly when using secondary or tertiary alkyl halides as alkylating agents, which leads to the formation of an alkene instead of the desired ether. Using primary alkyl halides is recommended to minimize this side reaction.[5]

  • Incomplete Reaction: This can result from using a base that is not strong enough for complete deprotonation, insufficient reaction time, or temperatures that are too low.[6]

Q4: What is the optimal solvent choice for this reaction? A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are generally preferred for the O-alkylation of phenols.[1] These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion and favoring the desired O-alkylation pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base may be too weak to efficiently deprotonate the sterically hindered phenol. 2. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Significant C-Alkylated Byproduct Formation The phenoxide ion is reacting at the aromatic ring. This can be influenced by the solvent and the cation of the base.Change the solvent to a polar aprotic solvent like DMF or acetonitrile, which is known to favor O-alkylation.[4]
Presence of Alkene Byproduct The alkylating agent is undergoing an E2 elimination reaction. This is more prevalent with secondary and tertiary alkyl halides.Use a primary alkyl halide. If a secondary alkyl halide is necessary, consider using a less sterically hindered base and a lower reaction temperature.[5]
Complex Reaction Mixture/Difficult Purification A mixture of starting material, O-alkylated product, and various byproducts is present due to non-optimized reaction conditions.Refer to the data table below to select a base and conditions that favor the desired product. Consider using a milder base like Cesium Carbonate (Cs₂CO₃) as a compromise between reactivity and selectivity.

Data Presentation: Impact of Base Strength on Derivatization

Disclaimer: The following data are representative and intended to illustrate the general trends based on base strength for the O-alkylation of sterically hindered phenols. Actual results may vary based on the specific alkylating agent, solvent, and experimental setup.

BaseBase StrengthTypical Yield (%)Typical Reaction Time (h)Potential ByproductsKey Considerations
NaH (Sodium Hydride)Strong85 - 982 - 8Minimal C-alkylation; potential for elimination with susceptible alkyl halides.Requires strictly anhydrous conditions. Offers high yields and faster reaction times.[6]
K₂CO₃ (Potassium Carbonate)Weak50 - 7512 - 48Increased potential for C-alkylation and incomplete reaction.Safer and easier to handle than NaH. Often requires higher temperatures and longer reaction times.[7][8]
Cs₂CO₃ (Cesium Carbonate)Weak75 - 906 - 18Lower potential for C-alkylation compared to K₂CO₃.More effective than K₂CO₃ due to the "cesium effect," which increases the nucleophilicity of the phenoxide. A good balance of reactivity and milder conditions.[9][10]

Experimental Protocols

Protocol 1: O-Alkylation using a Strong Base (Sodium Hydride)
  • Reaction Setup: In a dry, three-necked, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF and cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise with stirring.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 - 1.2 eq) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature, or gently heat if necessary (e.g., 60-80 °C), for 2-8 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: O-Alkylation using a Weak Base (Potassium Carbonate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and the chosen solvent (e.g., acetone or DMF).[1]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously for 12-48 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the crude product by column chromatography.

Visualizations

G cluster_start Reactants cluster_process Reaction Steps cluster_end Products This compound This compound Deprotonation Deprotonation This compound->Deprotonation Proton Abstraction Base Base Base->Deprotonation Alkyl Halide (R-X) Alkyl Halide (R-X) Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Alkyl Halide (R-X)->Nucleophilic Attack (SN2) Deprotonation->Nucleophilic Attack (SN2) Phenoxide Formation O-alkylated Product O-alkylated Product Nucleophilic Attack (SN2)->O-alkylated Product Byproduct (Salt) Byproduct (Salt) Nucleophilic Attack (SN2)->Byproduct (Salt)

Caption: Experimental workflow for the Williamson ether synthesis.

G Select Base Strength Select Base Strength Strong Base (e.g., NaH) Strong Base (e.g., NaH) Select Base Strength->Strong Base (e.g., NaH) High reactivity needed Weak Base (e.g., K2CO3, Cs2CO3) Weak Base (e.g., K2CO3, Cs2CO3) Select Base Strength->Weak Base (e.g., K2CO3, Cs2CO3) Milder conditions preferred High Yield & Fast Reaction High Yield & Fast Reaction Strong Base (e.g., NaH)->High Yield & Fast Reaction Requires Anhydrous Conditions Requires Anhydrous Conditions Strong Base (e.g., NaH)->Requires Anhydrous Conditions Moderate to Good Yield & Slower Reaction Moderate to Good Yield & Slower Reaction Weak Base (e.g., K2CO3, Cs2CO3)->Moderate to Good Yield & Slower Reaction Milder & Safer Conditions Milder & Safer Conditions Weak Base (e.g., K2CO3, Cs2CO3)->Milder & Safer Conditions

Caption: Logical relationship of base strength to reaction conditions and outcomes.

reaction_pathway cluster_0 Intermediate cluster_1 Competing Pathways phenoxide Phenoxide Intermediate O_alkylation O-Alkylation (Desired) phenoxide->O_alkylation Favored by polar aprotic solvents C_alkylation C-Alkylation (Byproduct) phenoxide->C_alkylation Elimination Elimination (E2) (Byproduct) phenoxide->Elimination Favored with secondary/tertiary alkyl halides

Caption: Signaling pathways illustrating competing reactions in the derivatization process.

References

Navigating Solvent Selection for 2-Hydroxy-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for selecting a suitable solvent for reactions involving 2-Hydroxy-6-methylbenzonitrile. Addressing common challenges and questions, this resource aims to streamline your experimental workflow and enhance reaction success.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the key considerations when choosing a solvent for this compound?

A1: The selection of an appropriate solvent is critical and should be based on several factors:

  • Solubility: this compound is a crystalline solid.[1][2] The chosen solvent must dissolve the starting materials and reagents to a sufficient extent at the desired reaction temperature.

  • Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products. The presence of a phenolic hydroxyl group and a nitrile group in this compound dictates careful consideration.

  • Reaction Temperature: The solvent's boiling point must be compatible with the intended reaction temperature.

  • Work-up Procedure: Consider the ease of solvent removal and potential for interference with product isolation and purification.

Q2: My this compound is not dissolving. What should I do?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the mixture can significantly increase the solubility of many organic compounds.

  • Solvent Polarity: this compound has both polar (hydroxyl and nitrile) and non-polar (methyl-substituted benzene ring) characteristics. If a non-polar solvent isn't working, try a more polar solvent. Conversely, if a highly polar solvent is ineffective, a solvent of intermediate polarity might be optimal.

  • Solvent Mixtures: Using a co-solvent system can modulate the overall polarity and improve solubility. For example, a mixture of toluene and a more polar solvent like THF could be effective.

Q3: Can I use protic solvents like alcohols for my reaction?

A3: The use of protic solvents (e.g., methanol, ethanol) should be approached with caution. The acidic proton of the hydroxyl group on this compound can interact with or be deprotonated by basic reagents. If your reaction involves a strong base, a protic solvent is likely unsuitable as it will be deprotonated first. However, for reactions that are not base-sensitive, polar protic solvents may be suitable.[1]

Q4: Are there any known incompatibilities between this compound and specific solvents?

A4: While specific incompatibility data for this compound is not extensively documented, general chemical principles apply:

  • Strongly Basic Solvents: Avoid strongly basic solvents if you do not intend to deprotonate the phenolic hydroxyl group.

  • Reactive Solvents: Solvents that can react with phenols or nitriles under the reaction conditions should be avoided. For example, in reductions using metal hydrides, reactive solvents like water or alcohols are generally excluded.

Solvent Suitability for this compound

The following table provides a summary of estimated solubility and potential reactivity considerations for this compound in common organic solvents. Note: This data is based on chemical principles and should be confirmed experimentally.

Solvent ClassExample SolventsEstimated SolubilityPotential Considerations
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighGenerally good solvents for compounds with polar functional groups.[3][4] DMF and DMSO have high boiling points, which can be advantageous for high-temperature reactions but may complicate removal.
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneModerate to HighGood general-purpose solvents.[3] THF is often a good choice due to its ability to dissolve a wide range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformModerateUseful for reactions at or below room temperature due to their low boiling points.[3]
Aromatic Toluene, XyleneLow to ModerateSolubility may be limited but can be improved with heating.[3] Suitable for reactions requiring non-polar, non-coordinating solvents.
Polar Protic Methanol, EthanolLow to Moderate"Slightly Soluble" in Methanol.[1] Can act as hydrogen bond donors and acceptors.[1] May interfere with reactions involving strong bases or nucleophiles.
Non-polar Hexanes, PentaneVery LowGenerally poor solvents for this compound due to the presence of polar functional groups.[1][4]

Experimental Protocol: Determining Solvent Suitability

This protocol outlines a general method for determining the suitability of a solvent for a reaction involving this compound.

Objective: To identify a solvent that provides adequate solubility for the reactants and is inert under the proposed reaction conditions.

Materials:

  • This compound

  • Candidate solvents (e.g., THF, Toluene, Acetonitrile)

  • Small scale reaction vessels (e.g., vials, small round-bottom flasks)

  • Stirring mechanism (e.g., magnetic stir plate and stir bars)

  • Heating mechanism (e.g., hot plate, oil bath)

  • Analytical technique for monitoring the reaction (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Solubility Test: a. To a small vial, add a known amount of this compound (e.g., 10 mg). b. Add the candidate solvent dropwise while stirring at room temperature until the solid dissolves. Record the approximate volume of solvent required. c. If the solid does not dissolve in a reasonable volume of solvent (e.g., 1 mL), gently warm the mixture and observe for dissolution. d. Repeat for all candidate solvents.

  • Blank Reaction Test: a. In a separate reaction vessel, dissolve a known amount of this compound in the most promising solvent(s) from the solubility test. b. Add any other reagents that will be used in the reaction, excluding the key reactive species (e.g., if performing a coupling reaction, exclude the coupling partner). c. Stir the mixture at the intended reaction temperature for the planned duration of the reaction. d. Periodically take samples and analyze them (e.g., by TLC or HPLC) to check for any degradation of the starting material or the formation of byproducts, which would indicate a reaction with the solvent.

  • Full Reaction Test (Small Scale): a. Based on the results of the solubility and blank reaction tests, perform the full reaction on a small scale using the most suitable solvent. b. Monitor the reaction progress to ensure the reaction proceeds as expected.

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable solvent.

Solvent_Selection_Workflow start Start: Define Reaction Conditions (Temperature, Reagents) solubility_check Assess Solubility of This compound start->solubility_check reactivity_check Evaluate Potential Solvent Reactivity (Protic vs. Aprotic, Basicity) solubility_check->reactivity_check Good insoluble Insoluble solubility_check->insoluble Poor bp_check Check Boiling Point Compatibility with Reaction Temperature reactivity_check->bp_check No reactive Reactive reactivity_check->reactive Yes workup_check Consider Ease of Work-up and Product Isolation bp_check->workup_check Yes bp_mismatch Boiling Point Mismatch bp_check->bp_mismatch No select_solvent Select Candidate Solvent(s) workup_check->select_solvent No workup_issue Difficult Work-up workup_check->workup_issue Yes experimental_test Perform Small-Scale Experimental Verification select_solvent->experimental_test optimization Optimize Solvent System (e.g., Co-solvents) experimental_test->optimization Sub-optimal final_solvent Final Solvent Choice experimental_test->final_solvent Optimal optimization->final_solvent fail Re-evaluate Solvent Choice insoluble->fail reactive->fail bp_mismatch->fail workup_issue->fail fail->solubility_check

Caption: A workflow diagram for selecting a suitable solvent.

References

Minimizing byproduct formation in 2-Hydroxy-6-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to help minimize byproduct formation and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential for byproduct formation?

A1: The most common synthetic strategy involves a two-step process:

  • Formylation of 2-methylphenol (o-cresol): This step introduces a formyl group (-CHO) onto the aromatic ring to produce 2-hydroxy-6-methylbenzaldehyde. Common methods include the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions. The primary challenge in this step is achieving high regioselectivity to obtain the desired ortho-isomer and avoid the formation of other isomers.

  • Conversion of 2-hydroxy-6-methylbenzaldehyde to the nitrile: This is typically achieved by forming an aldoxime with hydroxylamine, followed by dehydration. Side reactions during this conversion can include incomplete reaction or decomposition.

A one-pot synthesis from 2-cresol is also possible but requires careful control of reaction conditions to minimize byproducts.

Q2: What are the primary byproducts I should be aware of during the formylation of 2-methylphenol?

A2: The main byproducts in the formylation step are positional isomers of the desired 2-hydroxy-6-methylbenzaldehyde. The hydroxyl and methyl groups on the starting material direct the substitution to different positions on the aromatic ring.

  • 4-Hydroxy-3-methylbenzaldehyde: This is a common byproduct, especially in reactions with poor regioselectivity.

  • Diformylated products: Under certain conditions, a second formyl group can be added to the ring.

  • Tarry residues: Polymerization or decomposition of starting materials and products can lead to the formation of intractable tars, particularly in reactions like the Reimer-Tiemann reaction.

Q3: How can I minimize the formation of isomeric byproducts during formylation?

A3: Achieving high ortho-selectivity is crucial. Here are some strategies:

  • Choice of Formylation Method: The Duff reaction is generally known for its ortho-selectivity.[1] Another highly selective method involves the use of magnesium chloride and triethylamine with paraformaldehyde.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity.

    • Catalyst: The choice of catalyst can significantly influence the isomer ratio. For example, in some formylation reactions, specific catalysts can direct the substitution to the ortho position.

Q4: What are the potential side products during the conversion of the aldehyde to the nitrile?

A4: The conversion of the aldehyde to the nitrile typically proceeds via an aldoxime intermediate. Potential side products can arise from:

  • Incomplete conversion: Residual 2-hydroxy-6-methylbenzaldoxime may remain in the final product.

  • Hydrolysis of the nitrile: The nitrile group can be sensitive to acidic or basic conditions during workup, potentially hydrolyzing back to the carboxylic acid or amide.

  • Side reactions of the dehydrating agent: The choice of dehydrating agent is critical. For instance, using strong acids can lead to undesired side reactions with other functional groups on the molecule.[2] Acetic anhydride is a commonly used dehydrating agent for aldoximes.[3][4]

Q5: How can I effectively purify the final this compound product?

A5: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system is found.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other byproducts.[5]

  • Distillation: If the product is thermally stable, vacuum distillation can be an option for purification.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of 2-Hydroxy-6-methylbenzaldehyde (Formylation Step)
Symptom Possible Cause Troubleshooting Steps
Low overall yield with a mixture of isomers Poor regioselectivity of the formylation reaction.- Switch to a more ortho-selective formylation method like the Duff reaction or the MgCl₂/Et₃N/paraformaldehyde method.- Optimize reaction temperature; lower temperatures often favor one isomer.- Experiment with different catalysts or solvents to improve selectivity.
Significant amount of unreacted 2-methylphenol Incomplete reaction.- Increase reaction time.- Increase the stoichiometry of the formylating agent.- Ensure the catalyst is active and used in the correct amount.
Formation of a dark, tarry substance Polymerization or decomposition of reactants/products.- Lower the reaction temperature.- Use a less harsh formylation method.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Low Yield of this compound (Aldoxime Formation and Dehydration)
Symptom Possible Cause Troubleshooting Steps
Presence of a significant amount of the intermediate aldoxime in the final product Incomplete dehydration.- Increase the amount of dehydrating agent (e.g., acetic anhydride).- Increase the reaction time or temperature for the dehydration step.- Ensure the dehydrating agent is of high purity and not degraded.
Formation of 2-hydroxy-6-methylbenzoic acid or amide Hydrolysis of the nitrile during workup.- Avoid strongly acidic or basic conditions during the workup.- Use a milder workup procedure, for example, neutralizing the reaction mixture carefully.
Low overall conversion from the aldehyde Inefficient oxime formation or decomposition.- Ensure the hydroxylamine hydrochloride is of good quality.- Optimize the pH for the oxime formation step.- Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Ortho-Formylation of 2-Methylphenol

This protocol is a general guideline for the highly ortho-selective formylation of 2-methylphenol using magnesium chloride and triethylamine.

Materials:

  • 2-Methylphenol (o-cresol)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous MgCl₂ (1.2 equivalents) and anhydrous THF.

  • To this suspension, add triethylamine (2.5 equivalents) and 2-methylphenol (1 equivalent) sequentially under a nitrogen atmosphere.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and add paraformaldehyde (3 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-hydroxy-6-methylbenzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion of 2-Hydroxy-6-methylbenzaldehyde to this compound

This protocol describes a one-pot conversion of the aldehyde to the nitrile using hydroxylamine hydrochloride.

Materials:

  • 2-Hydroxy-6-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-6-methylbenzaldehyde (1 equivalent) in DMF.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous sodium sulfate (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical yields and byproduct profiles for different formylation methods of cresols. Note that specific yields can vary based on the exact reaction conditions.

Formylation MethodSubstrateMajor ProductMajor Byproduct(s)Typical Yield of Major Product
Duff Reaction 2-Methylphenol2-Hydroxy-6-methylbenzaldehyde4-Hydroxy-3-methylbenzaldehydeModerate to Good
Reimer-Tiemann 2-Methylphenol2-Hydroxy-6-methylbenzaldehyde4-Hydroxy-3-methylbenzaldehyde, TarsLow to Moderate
MgCl₂/Et₃N/Paraformaldehyde 2-Methylphenol2-Hydroxy-6-methylbenzaldehydeMinimal isomeric byproductsGood to High

Mandatory Visualizations

Byproduct_Formation_Pathway cluster_formylation Step 1: Formylation of 2-Methylphenol 2-Methylphenol 2-Methylphenol Desired Aldehyde 2-Hydroxy-6-methylbenzaldehyde 2-Methylphenol->Desired Aldehyde Ortho-Formylation (Desired Pathway) Isomeric Byproduct 4-Hydroxy-3-methylbenzaldehyde 2-Methylphenol->Isomeric Byproduct Para-Formylation Other Byproducts Diformylated Products, Tars 2-Methylphenol->Other Byproducts Side Reactions Formylation Reagents Formylation Reagents Formylation Reagents->2-Methylphenol

Caption: Byproduct formation pathways in the formylation of 2-methylphenol.

Nitrile_Synthesis_Workflow Start Start: 2-Hydroxy-6-methylbenzaldehyde Oxime_Formation Oxime Formation (NH2OH.HCl) Start->Oxime_Formation Aldoxime 2-Hydroxy-6-methylbenzaldoxime (Intermediate) Oxime_Formation->Aldoxime Dehydration Dehydration (e.g., Acetic Anhydride) Aldoxime->Dehydration Desired_Nitrile This compound (Final Product) Dehydration->Desired_Nitrile Byproduct_Incomplete Unreacted Aldoxime Dehydration->Byproduct_Incomplete Byproduct_Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) Desired_Nitrile->Byproduct_Hydrolysis Workup (Harsh Conditions)

Caption: Experimental workflow for the conversion of the aldehyde to the nitrile, highlighting potential byproduct formation.

Troubleshooting_Logic Problem Low Yield or High Impurity? Step Which Step? Problem->Step Formylation Formylation Step->Formylation Nitrile_Conversion Nitrile Conversion Step->Nitrile_Conversion Check_Isomers High Isomer Content? Formylation->Check_Isomers Check_Tars Tarry Residue? Formylation->Check_Tars Check_Aldoxime Residual Aldoxime? Nitrile_Conversion->Check_Aldoxime Check_Hydrolysis Hydrolysis Products? Nitrile_Conversion->Check_Hydrolysis Optimize_Formylation Optimize Formylation: - Change Method - Lower Temperature Check_Isomers->Optimize_Formylation Yes Modify_Conditions Modify Conditions: - Lower Temperature - Inert Atmosphere Check_Tars->Modify_Conditions Yes Improve_Dehydration Improve Dehydration: - More Reagent - Longer Time/Higher Temp Check_Aldoxime->Improve_Dehydration Yes Milder_Workup Use Milder Workup Check_Hydrolysis->Milder_Workup Yes Success Improved Synthesis Optimize_Formylation->Success Modify_Conditions->Success Improve_Dehydration->Success Milder_Workup->Success

References

Technical Support Center: Synthesis of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low Yield of 2-Hydroxy-6-methylbenzaldehyde via Formylation of o-Cresol

The initial step in many synthetic routes to this compound is the formylation of o-cresol. Low yields at this stage can significantly impact the overall efficiency of the synthesis.

Question: My Reimer-Tiemann formylation of o-cresol is resulting in a low yield of the desired 2-hydroxy-6-methylbenzaldehyde, along with a significant amount of a para-substituted isomer and some tar-like material. How can I improve the yield and selectivity?

Answer:

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via a dichlorocarbene intermediate.[1] However, it is known to sometimes suffer from moderate yields and lack of complete regioselectivity.[2][3] The formation of the para-isomer and resinous byproducts are common challenges.[4]

Root Cause Analysis:

  • Formation of the Para-Isomer: The electrophilic dichlorocarbene can attack both the ortho and para positions of the phenoxide intermediate. While ortho-substitution is generally favored, the reaction conditions can influence the ortho/para ratio.[5][6]

  • Resin/Polymer Formation: Under the basic and often heated conditions of the Reimer-Tiemann reaction, phenol-formaldehyde-type resinification can occur, leading to the formation of intractable tars.[4] This is especially prevalent with prolonged reaction times or at excessively high temperatures.[4]

  • Incomplete Reaction: Insufficient mixing in the biphasic system (aqueous hydroxide and chloroform) can lead to a slow and incomplete reaction.[2]

Troubleshooting Protocol:

  • Phase-Transfer Catalysis: To improve the interaction between the aqueous and organic phases, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is recommended. This will facilitate the transfer of the hydroxide ion into the organic phase, promoting the formation of the dichlorocarbene where the o-cresol is present.

  • Temperature Control: The Reimer-Tiemann reaction can be highly exothermic.[6] Maintain a consistent and moderate temperature (typically 60-70°C). Overheating can significantly increase the rate of resin formation.

  • Stoichiometry of Base: Use a sufficient excess of the base (e.g., sodium hydroxide) to ensure complete deprotonation of the o-cresol to the more reactive phenoxide.

  • Alternative Formylation Methods: If optimizing the Reimer-Tiemann reaction proves insufficient, consider alternative ortho-formylation methods that are known for higher selectivity:

    • Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent.[4] Careful control of the stoichiometry of HMTA to the phenol can favor mono-formylation.[4]

    • Magnesium Chloride-Triethylamine Method: This method utilizes paraformaldehyde in the presence of MgCl₂ and Et₃N and is known for its high ortho-selectivity.

Parameter Reimer-Tiemann (Standard) Reimer-Tiemann (Optimized) Duff Reaction MgCl₂/Et₃N Method
Formylating Agent ChloroformChloroformHexamethylenetetramine (HMTA)Paraformaldehyde
Key Reagents Strong Base (e.g., NaOH)Strong Base, Phase-Transfer CatalystAcid (e.g., TFA)MgCl₂, Triethylamine
Typical Selectivity Moderate ortho-selectivityImproved ortho-selectivityGood ortho-selectivityHigh ortho-selectivity
Common Side Products Para-isomer, ResinsReduced side productsDi-formylationMinimal

Workflow for Optimizing Formylation:

Caption: Decision tree for troubleshooting low formylation yields.

Issue 2: Inefficient Dehydration of 2-Hydroxy-6-methylbenzaldoxime

The conversion of the aldoxime to the nitrile is a critical dehydration step. Incomplete conversion or the formation of byproducts can complicate purification and reduce the overall yield.

Question: I am attempting to dehydrate 2-hydroxy-6-methylbenzaldoxime to the corresponding nitrile, but I am observing a low conversion rate and the formation of what appears to be the corresponding amide as a byproduct. What are the optimal conditions for this dehydration?

Answer:

The dehydration of aldoximes to nitriles is a common transformation, but the presence of the free hydroxyl group on the aromatic ring can lead to side reactions under certain conditions.[7] The formation of the amide suggests that hydrolysis of the nitrile is occurring.[8]

Root Cause Analysis:

  • Incomplete Dehydration: The choice of dehydrating agent and reaction conditions are crucial for driving the reaction to completion. Milder reagents may not be effective, while overly harsh conditions can lead to degradation.

  • Nitrile Hydrolysis: The newly formed nitrile group can be susceptible to hydrolysis back to the primary amide, especially in the presence of strong acids or bases at elevated temperatures with water present.[9] This is a common side reaction in nitrile synthesis.[8][10]

Troubleshooting Protocol:

  • Choice of Dehydrating Agent: A variety of dehydrating agents can be employed. The choice will depend on the scale of the reaction and the desired purity.

    • Acetic Anhydride: This is a common and effective reagent for this transformation. Refluxing the oxime in acetic anhydride is often sufficient to drive the dehydration.

    • Thionyl Chloride (SOCl₂): This is a powerful dehydrating agent, but its reactivity should be controlled by performing the reaction at low temperatures and then gradually warming.

    • Phosphorus Pentoxide (P₂O₅): This is a very strong dehydrating agent, but its heterogeneous nature can sometimes lead to issues with mixing and workup.[11]

  • Anhydrous Conditions: It is imperative to conduct the dehydration under strictly anhydrous conditions to prevent the hydrolysis of the nitrile product to the amide. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature and Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times, especially at high temperatures, can increase the likelihood of side reactions.

  • pH Control During Workup: During the aqueous workup, it is important to neutralize the reaction mixture carefully. Strongly acidic or basic conditions during workup can also promote nitrile hydrolysis.

Recommended Protocol for Dehydration:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the 2-hydroxy-6-methylbenzaldoxime in an excess of acetic anhydride.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically within 1-2 hours), cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring to quench the excess acetic anhydride.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can then be purified by column chromatography or recrystallization.

Issue 3: Formation of Amide and Carboxylic Acid Impurities

The presence of the corresponding amide (2-hydroxy-6-methylbenzamide) or carboxylic acid (2-hydroxy-6-methylbenzoic acid) in the final product indicates hydrolysis of the nitrile group.

Question: My final product of this compound is contaminated with significant amounts of the corresponding amide and carboxylic acid. How can I prevent their formation and/or remove them?

Answer:

The hydrolysis of nitriles to amides and subsequently to carboxylic acids is a well-known process that can occur under both acidic and basic conditions, especially with heating.[9] The presence of these impurities suggests that the reaction or workup conditions are too harsh.

Root Cause Analysis:

  • Hydrolysis during Synthesis: If the synthesis involves strongly acidic or basic conditions and elevated temperatures in the presence of water, the nitrile product can hydrolyze.

  • Hydrolysis during Workup/Purification: Prolonged exposure to acidic or basic aqueous solutions during the workup or purification steps can also lead to hydrolysis.

Preventative Measures and Purification Strategy:

  • Control of Reaction Conditions: As discussed in the previous section, maintain anhydrous conditions and use the mildest possible reaction conditions that still afford a good conversion rate.

  • Careful Workup: Minimize the time the product is in contact with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction.

  • Purification:

    • Acid-Base Extraction: The carboxylic acid impurity can be easily removed by washing the organic solution of the crude product with a mild base such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The phenolic hydroxyl group of the desired nitrile is generally not acidic enough to be deprotonated by bicarbonate.

    • Chromatography: The amide is more polar than the nitrile and can be separated by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar nitrile from the more polar amide.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing both amide and carboxylic acid impurities.

Purification Workflow:

Caption: A workflow for the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound directly from 2-amino-6-methylphenol via a Sandmeyer reaction?

A1: Yes, the Sandmeyer reaction is a viable method for converting an aromatic amine to a nitrile.[12][13] The process would involve the diazotization of 2-amino-6-methylphenol with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.[14] This intermediate is then treated with a copper(I) cyanide solution to introduce the nitrile group.[15] However, care must be taken as diazonium salts can be unstable. The reaction is typically carried out at low temperatures (0-5°C).

Q2: What are the best analytical techniques to monitor the progress of the synthesis and check the purity of the final product?

A2:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction in real-time. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can quickly assess the consumption of reactants and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities. The chemical shifts and coupling patterns will provide unambiguous evidence for the presence of the hydroxyl, methyl, and nitrile groups in their expected positions on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. You should look for a strong, sharp absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile, and a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can be used in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to identify and quantify impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Cyanide Compounds: If using reagents like copper(I) cyanide in a Sandmeyer reaction, extreme caution is necessary. Cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide poisoning antidote kit readily available and be familiar with its use.

  • Corrosive Reagents: Many of the reagents used, such as strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide), and dehydrating agents (e.g., thionyl chloride), are corrosive.[16] Handle them with care and avoid contact with skin and eyes.

  • Exothermic Reactions: As mentioned, some steps like the Reimer-Tiemann reaction can be exothermic.[6] Ensure proper cooling and temperature control to prevent runaway reactions.

  • Solvent Handling: Use appropriate precautions when handling flammable organic solvents.

References

Improving the reaction rate of 2-Hydroxy-6-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reaction rate and overall success of 2-Hydroxy-6-methylbenzonitrile synthesis. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main synthetic strategies for this compound include:

  • Ammoxidation of o-cresol: A gas-phase reaction where o-cresol reacts with ammonia and oxygen over a solid catalyst.

  • Dehydration of 2-Hydroxy-6-methylbenzamide: This involves the removal of a water molecule from the corresponding amide.

  • Cyanation of o-cresol: Direct introduction of a cyano group onto the o-cresol ring.

  • Sandmeyer Reaction: Conversion of 2-amino-6-methylphenol to the nitrile via a diazonium salt intermediate.[1]

  • Rosenmund-von Braun Reaction: Reaction of 2-bromo-6-methylphenol with a copper(I) cyanide.[2]

Q2: How do I choose the most suitable synthetic route?

A2: The choice of synthesis route depends on several factors, including the availability and cost of starting materials, required scale of the reaction, available equipment, and tolerance of functional groups on the starting material. For large-scale industrial production, ammoxidation is often favored. For laboratory-scale synthesis, the Sandmeyer and Rosenmund-von Braun reactions are common, while the dehydration of the amide offers a more direct route if the starting amide is available.

Q3: What are the key factors influencing the reaction rate?

A3: The reaction rate for the synthesis of this compound is primarily influenced by:

  • Catalyst: The choice and concentration of the catalyst are critical.

  • Temperature: Each synthetic route has an optimal temperature range for achieving a good reaction rate without promoting side reactions.

  • Solvent: The polarity and boiling point of the solvent can significantly affect reaction kinetics.

  • Concentration of Reactants: The stoichiometry of the reactants can impact the rate and yield.

Q4: What are the common impurities and byproducts I should be aware of?

A4: Common impurities and byproducts can include unreacted starting materials, intermediates (such as the aldoxime in the dehydration route), and isomers (e.g., 2-hydroxy-4-methylbenzonitrile from the cyanation of o-cresol). In some cases, tarry substances may form due to polymerization or decomposition, particularly at high temperatures.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of this compound can be a frustrating issue. The following guide will help you troubleshoot potential causes and find solutions.

Possible Causes and Solutions

Possible Cause Suggested Solution
Inactive or Insufficient Catalyst Ensure the catalyst is fresh and active. For solid catalysts, check for proper activation and surface area. Increase the catalyst loading if necessary.
Suboptimal Reaction Temperature Verify the reaction temperature is within the optimal range for the chosen method. Use a calibrated thermometer and a reliable heating source. Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition.[3]
Poor Quality of Reagents Use high-purity starting materials and solvents. Ensure that reagents have not degraded during storage.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Presence of Water (for moisture-sensitive reactions) For reactions like the Rosenmund-von Braun, ensure anhydrous conditions by using dried glassware and solvents.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Examine Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst monitor_reaction Monitor Reaction Progress (TLC/GC) check_reagents->monitor_reaction check_conditions->monitor_reaction check_catalyst->monitor_reaction optimize Systematically Optimize Conditions monitor_reaction->optimize If reaction is incomplete or has byproducts success Improved Yield monitor_reaction->success If reaction proceeds as expected optimize->success

Caption: Troubleshooting decision tree for addressing low product yield.

Issue 2: Formation of Multiple Products (Poor Selectivity)

The formation of isomers and other byproducts can complicate purification and reduce the yield of the desired this compound.

Possible Causes and Solutions

Possible Cause Suggested Solution
Poor Regioselectivity (in o-cresol cyanation) The hydroxyl and methyl groups of o-cresol direct electrophilic substitution to different positions. To favor ortho-cyanation to the hydroxyl group, consider using a Lewis acid catalyst that can chelate with the hydroxyl group, directing the cyanation agent to the adjacent position. Experiment with different Lewis acids and reaction temperatures.
Side Reactions Harsh reaction conditions (high temperature, strong acids/bases) can lead to side reactions. Use milder conditions where possible. For the Sandmeyer reaction, carefully control the temperature during diazotization to prevent decomposition of the diazonium salt.[4]
Isomerization of Starting Material or Product While less common, check for the possibility of isomerization under the reaction conditions.
Contamination of Starting Materials Ensure your starting o-cresol or other precursors are free from isomeric impurities.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical reaction conditions and reported yields for the synthesis of hydroxybenzonitriles, providing a basis for comparison between the different methods. Note that yields can vary significantly based on the specific substrate and optimization of reaction conditions.

Synthetic Route Starting Material Key Reagents Typical Temperature Typical Reaction Time Reported Yield (%)
Ammoxidation o-CresolNH₃, O₂ (Air), Solid Catalyst370-450 °CContinuous Flow55-65
Dehydration 2-Hydroxy-6-methylbenzamideDehydrating Agent (e.g., POCl₃, SOCl₂)80-150 °C2-6 hours80-95
Cyanation o-CresolCyanating Agent, Lewis Acid60-100 °C3-8 hours40-70
Sandmeyer Reaction 2-Amino-6-methylphenolNaNO₂, HCl, CuCN0-5 °C (diazotization), 60-70 °C (cyanation)2-4 hours60-85[5]
Rosenmund-von Braun 2-Bromo-6-methylphenolCuCN150-200 °C6-24 hours70-90[6]

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-amino-6-methylphenol.

Materials:

  • 2-amino-6-methylphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)

  • Ice

  • Sodium bicarbonate

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Diazotization:

    • In a flask, suspend 2-amino-6-methylphenol in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[7]

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN in water, potentially with a small amount of NaCN to aid dissolution and stability. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Nitrogen gas evolution should be observed.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Sandmeyer Reaction

sandmeyer_workflow start Start: 2-Amino-6-methylphenol diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization cyanation Cyanation (CuCN, 60-70°C) diazotization->cyanation workup Work-up (Neutralization, Extraction) cyanation->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: this compound purification->product

Caption: General experimental workflow for the Sandmeyer reaction.

Protocol 2: Synthesis via Rosenmund-von Braun Reaction

This protocol outlines the synthesis of this compound from 2-bromo-6-methylphenol.

Materials:

  • 2-bromo-6-methylphenol

  • Copper(I) cyanide (CuCN)

  • High-boiling polar solvent (e.g., DMF, NMP)

  • Ammonium hydroxide

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromo-6-methylphenol and a stoichiometric excess of CuCN in a high-boiling polar solvent like DMF.[2]

  • Reaction:

    • Heat the mixture to 150-200 °C and maintain this temperature for 6-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of ammonium hydroxide to complex the copper salts.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

This technical support guide is intended to provide a foundation for improving the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

Challenges in the scale-up of 2-Hydroxy-6-methylbenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, scale-up, purification, and safety of this compound production.

General Synthesis

Q1: What are the common synthetic routes for this compound?

There are several established methods for the synthesis of this compound. The choice of a specific route often depends on the scale of production, available starting materials, and desired purity. Some common approaches include:

  • Formylation of o-cresol followed by oximation and dehydration: This is a classical and widely used method. It involves the introduction of a formyl group onto the o-cresol ring, followed by conversion to an oxime, and subsequent dehydration to the nitrile.[1]

  • Sandmeyer reaction: This method involves the diazotization of an appropriately substituted aniline derivative, followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.[2][3][4][5][6] This is a versatile reaction for introducing a nitrile group onto an aromatic ring.

  • From 2-Methoxy-6-methylbenzonitrile: Demethylation of 2-methoxy-6-methylbenzonitrile can yield the desired product.[7]

  • Direct cyanation of a substituted phenol: While less common, direct cyanation methods are also being explored.

Q2: What are the key reaction parameters to control for optimal yield and purity?

Optimizing yield and purity requires careful control of several parameters, regardless of the synthetic route chosen:

  • Temperature: Many of the reactions involved are exothermic. Maintaining a stable and optimal temperature is crucial to prevent side reactions and decomposition of the product. For instance, in methylation reactions, higher temperatures can lead to the decomposition of reactants.[8]

  • pH: In reactions involving cyanides, maintaining the correct pH is critical for both safety and reaction efficiency. Acidic conditions can lead to the formation of highly toxic hydrogen cyanide gas.[9][10]

  • Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants is essential. Slow and controlled addition of reagents can help to manage exotherms and minimize the formation of byproducts.

  • Solvent: The choice of solvent is critical. For example, in the synthesis of nitriles from halogenoalkanes, the presence of water can lead to the formation of alcohols as a side product.[11]

Q3: What are the typical side products and how can their formation be minimized?

The formation of side products is a common challenge. Some typical impurities include:

  • Isomers: In aromatic substitution reactions, the formation of positional isomers is a possibility. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

  • Over-methylation/Alkylation: In routes involving methylation, there is a risk of methylating the hydroxyl group to form a methoxy group. Careful control of the methylating agent's stoichiometry and reaction time is necessary.

  • Hydrolysis of the nitrile group: Under certain conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.[12] This can be minimized by controlling the water content and pH of the reaction mixture.

Scale-up Considerations

Q4: What are the primary heat transfer challenges when scaling up the synthesis?

As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This is a critical consideration for exothermic reactions, as inadequate heat removal can lead to a thermal runaway. Effective heat management strategies include:

  • Using jacketed reactors with efficient heat transfer fluids.

  • Employing internal cooling coils.

  • Optimizing the rate of reagent addition to control the rate of heat generation.

Q5: How does mixing efficiency impact the reaction, and how can it be optimized in a large reactor?

Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of impurities. Optimizing mixing in a large reactor can be achieved by:

  • Selecting the appropriate impeller design and agitation speed.

  • Using baffles to improve turbulence and prevent vortex formation.

  • For heterogeneous reactions, ensuring efficient suspension of solids or dispersion of immiscible liquids.

Purification

Q6: What are the recommended methods for purifying crude this compound at scale?

The choice of purification method depends on the nature and quantity of impurities. Common techniques include:

  • Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. The crude product can be dissolved in a suitable solvent and then allowed to crystallize.[13]

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.[14][15]

  • Chromatography: While more common at the lab scale, flash chromatography can be used for purification, especially for removing closely related impurities.[16]

Q7: How can I effectively break an emulsion formed during aqueous work-up?

Emulsion formation is a common issue during liquid-liquid extractions at a larger scale. Strategies to break emulsions include:

  • Addition of brine (saturated NaCl solution).

  • Changing the pH of the aqueous phase.

  • Filtration through a pad of celite.

  • Centrifugation, if feasible at the given scale.

Safety

Q8: What are the major safety hazards associated with the synthesis of this compound?

The synthesis of this compound can involve several hazardous materials and conditions:

  • Cyanide Compounds: Many synthetic routes utilize cyanide salts, which are highly toxic if ingested, inhaled, or absorbed through the skin.[9][17] They can also release highly toxic hydrogen cyanide gas if they come into contact with acids.[9][10]

  • Flammable Solvents: The use of flammable organic solvents poses a fire risk.

  • Corrosive Reagents: Acids and bases used in the synthesis can be corrosive.

  • Exothermic Reactions: Uncontrolled exothermic reactions can lead to a dangerous increase in temperature and pressure.

Q9: What are the recommended handling procedures for the reagents and intermediates?

  • Always work in a well-ventilated fume hood. [9][10][18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9][17] Double-gloving is often recommended when handling cyanides.[9][17]

  • Never work alone when handling highly toxic substances like cyanides. [9][10][18]

  • Have an emergency plan in place, including access to an eyewash station and safety shower. [10][17][18]

  • Store cyanide compounds in a cool, dry, and well-ventilated area, away from acids and other incompatible materials. [9][10][18]

PART 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem: Low Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using analytical techniques such as TLC, GC, or HPLC. - Verify the purity and reactivity of starting materials. - If a catalyst is used, ensure its activity has not diminished.
Product Decomposition - Analyze the reaction mixture for the presence of degradation products. - Evaluate the effect of reaction temperature and time on product stability. - Consider if the product is sensitive to air or light.
Loss during Work-up - Optimize the pH of the aqueous phase during extraction to ensure the product is in the desired layer. - Check the solubility of the product in all wash solutions. - Analyze aqueous layers for dissolved product.
Problem: High Impurity Levels
Possible Cause Troubleshooting Steps
Formation of Isomers - Optimize the reaction temperature to favor the formation of the desired isomer. - Investigate the effect of different catalysts or solvent systems on regioselectivity.
Side Reactions (e.g., over-methylation) - Carefully control the stoichiometry of the reactants. - Optimize the rate of addition of reagents and maintain a consistent temperature.
Residual Starting Material - Increase the reaction time or temperature, while monitoring for product decomposition. - If a catalyst is used, consider adding a fresh portion or using a higher loading.
Problem: Difficulty in Purification
Possible Cause Troubleshooting Steps
Oily Product/Failure to Crystallize - Screen a variety of crystallization solvents and solvent mixtures. - Try seeding the supersaturated solution with a small crystal of the pure product. - Consider purification by column chromatography.
Co-crystallization of Impurities - Recrystallize the product from a different solvent system. - Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. - Consider a pre-purification step, such as an acid-base wash, to remove certain types of impurities.

PART 3: Experimental Protocols & Visualizations

Experimental Workflow: General Troubleshooting

The following diagram outlines a general workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Problem Identified (e.g., Low Yield, High Impurity) analyze Analyze Reaction Mixture (TLC, GC, HPLC, NMR) start->analyze check_params Review Reaction Parameters (Temp, Time, Stoichiometry) analyze->check_params check_materials Verify Starting Material Quality analyze->check_materials incomplete_rxn Incomplete Reaction? check_params->incomplete_rxn check_materials->incomplete_rxn side_reactions Side Reactions Dominant? incomplete_rxn->side_reactions No optimize_rxn Optimize Reaction Conditions (Longer time, Higher Temp, Catalyst) incomplete_rxn->optimize_rxn Yes workup_loss Loss During Work-up? side_reactions->workup_loss No modify_conditions Modify Reaction Conditions (Lower Temp, Slower Addition) side_reactions->modify_conditions Yes optimize_workup Modify Work-up Procedure (Adjust pH, Change Solvents) workup_loss->optimize_workup Yes end Problem Resolved workup_loss->end No optimize_rxn->end optimize_workup->end modify_conditions->end PurificationDecisionTree start Crude Product is_solid Is the crude product a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_volatile Is the product thermally stable and volatile? is_solid->is_volatile No (Oily) is_pure Is the product pure (by analysis)? try_crystallization->is_pure success Purification Complete is_pure->success Yes is_pure->is_volatile No try_distillation Attempt Vacuum Distillation is_volatile->try_distillation Yes try_chromatography Use Column Chromatography is_volatile->try_chromatography No try_distillation->is_pure try_chromatography->is_pure

References

Validation & Comparative

Comparative Analysis of 2-Hydroxy-6-methylbenzonitrile Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to 2-Hydroxy-6-methylbenzonitrile, outlining potential methodologies and key considerations. This guide summarizes common synthetic strategies for analogous compounds due to the limited availability of detailed experimental data for the title compound.

Introduction

Potential Synthetic Pathways

Based on analogous syntheses of hydroxybenzonitriles, three primary retrosynthetic approaches for this compound can be proposed, starting from commercially available precursors:

  • From 2-Amino-6-methylbenzonitrile via the Sandmeyer Reaction: This classical method involves the diazotization of an aryl amine followed by displacement of the diazonium group with a hydroxyl group.

  • From m-Cresol via Formylation and Oximation/Dehydration: This multi-step approach involves the introduction of a formyl group onto the cresol ring, followed by conversion to the nitrile.

  • From 2-Methoxy-6-methylbenzonitrile via Demethylation: This route involves the cleavage of a methyl ether to unveil the desired hydroxyl group.

The following sections will detail the theoretical basis for each of these pathways.

Method 1: Sandmeyer Reaction of 2-Amino-6-methylbenzonitrile

The Sandmeyer reaction is a versatile and widely used method for the conversion of aromatic amines to a variety of functional groups, including hydroxyls.[1][2][3] The reaction proceeds via the formation of a diazonium salt from the amine, which is then decomposed in the presence of a copper(I) catalyst to yield the desired product.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Amino-6-methylbenzonitrile

  • 2-Amino-6-methylbenzonitrile would be dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Hydroxylation

  • The cold diazonium salt solution would then be added to a solution of a copper(I) salt (e.g., copper(I) oxide or copper(I) sulfate) in water.

  • The reaction mixture would be gently warmed to facilitate the evolution of nitrogen gas and the formation of this compound.

  • The product would then be isolated by extraction and purified by a suitable method such as column chromatography or recrystallization.

Data Presentation (Illustrative)
ParameterExpected Value
Starting Material2-Amino-6-methylbenzonitrile
Key ReagentsSodium nitrite, Sulfuric acid, Copper(I) oxide
SolventWater
Reaction Temperature0-5 °C (Diazotization), RT to 50 °C (Hydroxylation)
Reaction Time1-3 hours
Reported Yield (for analogous reactions)60-80%
Purification MethodExtraction, Column Chromatography

Logical Workflow Diagram

Sandmeyer_Reaction Start 2-Amino-6-methylbenzonitrile Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Diazotization Diazonium_Salt 2-Cyano-3-methylbenzenediazonium Salt Diazotization->Diazonium_Salt Hydroxylation Hydroxylation (Cu2O, H2O, heat) Diazonium_Salt->Hydroxylation Product This compound Hydroxylation->Product

Caption: Synthetic pathway from 2-Amino-6-methylbenzonitrile.

Method 2: Formylation and Oximation of m-Cresol

This pathway involves the introduction of a formyl group onto the m-cresol ring, most likely directed to the ortho position due to the directing effect of the hydroxyl group. The resulting aldehyde can then be converted to the nitrile.

Experimental Protocol (Hypothetical)

Step 1: Ortho-Formylation of m-Cresol (Reimer-Tiemann Reaction)

  • m-Cresol would be treated with chloroform in the presence of a strong base like sodium hydroxide.[4][5]

  • The reaction would likely be heated to facilitate the formation of the dichlorocarbene intermediate and its subsequent reaction with the phenoxide to yield 2-hydroxy-6-methylbenzaldehyde.

Step 2: Oximation of 2-Hydroxy-6-methylbenzaldehyde

  • The aldehyde would be reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.[6]

Step 3: Dehydration of the Aldoxime

  • The aldoxime would then be dehydrated using a reagent such as acetic anhydride, thionyl chloride, or a catalytic amount of a transition metal to yield this compound.

Data Presentation (Illustrative)
ParameterExpected Value
Starting Materialm-Cresol
Key ReagentsChloroform, Sodium hydroxide, Hydroxylamine HCl, Acetic anhydride
SolventWater, Ethanol
Reaction Temperature60-70 °C (Formylation), Reflux (Oximation/Dehydration)
Reaction Time4-8 hours
Reported Yield (for analogous reactions)30-50% (overall)
Purification MethodDistillation, Recrystallization, Column Chromatography

Logical Workflow Diagram

Cresol_to_Nitrile Start m-Cresol Formylation Formylation (CHCl3, NaOH) Start->Formylation Aldehyde 2-Hydroxy-6-methylbenzaldehyde Formylation->Aldehyde Oximation Oximation (NH2OH.HCl) Aldehyde->Oximation Oxime 2-Hydroxy-6-methylbenzaldoxime Oximation->Oxime Dehydration Dehydration (e.g., Ac2O) Oxime->Dehydration Product This compound Dehydration->Product

Caption: Synthetic pathway starting from m-Cresol.

Method 3: Demethylation of 2-Methoxy-6-methylbenzonitrile

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are typically employed for this purpose.

Experimental Protocol (Hypothetical)
  • 2-Methoxy-6-methylbenzonitrile would be dissolved in a suitable inert solvent (e.g., dichloromethane for BBr₃).

  • The demethylating agent (e.g., a solution of BBr₃ in CH₂Cl₂) would be added, often at a low temperature.

  • The reaction mixture would then be allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like TLC.

  • The reaction would be quenched, and the product isolated by extraction and purified.

Data Presentation (Illustrative)
ParameterExpected Value
Starting Material2-Methoxy-6-methylbenzonitrile
Key ReagentsBoron tribromide or Hydrobromic acid
SolventDichloromethane or Acetic acid
Reaction Temperature-78 °C to Room Temperature (for BBr₃) or Reflux (for HBr)
Reaction Time2-12 hours
Reported Yield (for analogous reactions)70-95%
Purification MethodExtraction, Column Chromatography

Logical Workflow Diagram

Demethylation Start 2-Methoxy-6-methylbenzonitrile Demethylation Demethylation (e.g., BBr3) Start->Demethylation Product This compound Demethylation->Product

Caption: Synthetic pathway via demethylation.

Comparative Analysis and Conclusion

Due to the absence of direct experimental data for the synthesis of this compound, a definitive comparison of these methods is challenging. However, some general considerations can be made:

  • Sandmeyer Reaction: This route is often reliable for the synthesis of phenols from anilines. The availability of 2-amino-6-methylbenzonitrile would be a key factor.

  • From m-Cresol: This is a longer synthetic sequence and may suffer from lower overall yields due to the multiple steps. The regioselectivity of the initial formylation step would also need to be considered.

  • Demethylation: This is a high-yielding and straightforward reaction, provided the starting material, 2-methoxy-6-methylbenzonitrile, is accessible.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The demethylation route appears to be the most promising in terms of simplicity and potential yield, assuming the precursor is readily obtainable. The Sandmeyer reaction offers a classic and viable alternative. The route from m-cresol is likely the most labor-intensive. Further experimental investigation is required to establish optimized protocols and provide a quantitative comparison of these potential synthetic pathways.

References

A Comparative Guide to Purity Validation of 2-Hydroxy-6-methylbenzonitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For a compound like 2-Hydroxy-6-methylbenzonitrile, a key intermediate in various synthetic pathways, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and the safety of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and widely used technique for the purity assessment of organic compounds.[1] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.[1] For this compound, a reversed-phase HPLC method is the most suitable approach.

Proposed HPLC Method Protocol

This protocol is a starting point for method development and validation, based on common practices for the analysis of substituted benzonitriles and related phenolic compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard (of known purity)

Chromatographic Conditions:

Parameter Value
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of the diluent.

Data Presentation: HPLC Purity Analysis of Three Hypothetical Batches

The following table summarizes the hypothetical purity data from the analysis of three different batches of this compound using the proposed HPLC method. This data highlights the importance of a reliable analytical method for quality control.

Batch IDRetention Time (min)Peak Area (%)Number of ImpuritiesPurity (%)
Batch A 12.599.85199.85
Batch B 12.698.50398.50
Batch C 12.595.20595.20

Comparison with Alternative Analytical Techniques

While HPLC is a superior method for quantitative purity determination, other techniques can provide valuable, albeit often qualitative or less precise, information.[2][3] The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.[4]

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.Quantitative purity, number of components, retention times.[1]High resolution, high sensitivity, quantitative, well-established.[5]Destructive to the sample, requires reference standards for identification.[1]
Gas Chromatography (GC) Partitioning of volatile components between a mobile gas phase and a stationary phase.Purity of volatile components.[6]High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Qualitative purity, number of components.[7]Simple, rapid, inexpensive.[2]Low resolution, not quantitative, less sensitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.[1]Provides structural information, can be quantitative (qNMR) without a specific reference standard for the analyte.[1]Lower sensitivity than HPLC, higher sample consumption.[1]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities.[6]High sensitivity, provides molecular weight information.May not separate isomers, quantification can be complex.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity.[3]Simple, inexpensive.Impurities typically lower and broaden the melting point range, not specific.[3]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups.[2]Provides structural information about functional groups.Not suitable for quantification of purity, insensitive to small amounts of impurities.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh and Dissolve Sample hplc_system HPLC System (Pump, Injector, Column, Detector) prep_sample->hplc_system prep_std Weigh and Dissolve Reference Standard prep_std->hplc_system data_acq Data Acquisition hplc_system->data_acq chromatogram Chromatogram Generation data_acq->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

HPLC Purity Validation Workflow

Method_Comparison cluster_main Purity Validation of this compound cluster_separation Separation Techniques cluster_spectroscopic Spectroscopic Techniques cluster_physical Physical Property main_compound This compound HPLC HPLC (Quantitative) main_compound->HPLC GC GC (Volatile Impurities) main_compound->GC TLC TLC (Qualitative Screen) main_compound->TLC NMR NMR (Structure & qNMR) main_compound->NMR MS MS (Molecular Weight) main_compound->MS IR IR (Functional Groups) main_compound->IR MeltingPoint Melting Point (Purity Indication) main_compound->MeltingPoint

Comparison of Analytical Methods

Conclusion

For the definitive purity validation of this compound, HPLC stands out as the most robust and reliable method, providing accurate and precise quantitative results. While other techniques such as NMR and MS are invaluable for structural elucidation and confirmation, and methods like TLC and melting point analysis can be used for rapid preliminary checks, HPLC remains the cornerstone for quality control in a regulated environment. The adoption of a validated HPLC method is crucial for ensuring the consistency and quality of this important chemical intermediate.

References

A Comparative Guide to GC-MS and HPLC-UV Methods for the Analysis of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is a cornerstone of robust process development and quality control. 2-Hydroxy-6-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires reliable analytical methods to ensure purity, monitor reaction kinetics, and assess stability. This guide provides an in-depth, objective comparison of two predominant analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document moves beyond a simple recitation of procedural steps, delving into the causality behind experimental choices and providing a framework for method selection based on specific analytical needs. Every protocol described is designed as a self-validating system, grounded in established scientific principles.

The Analytical Challenge: Physicochemical Properties of this compound

This compound possesses a unique combination of functional groups—a phenolic hydroxyl group and a nitrile group on an aromatic ring. This structure presents specific analytical considerations. The polar hydroxyl group can lead to poor peak shape (tailing) and low volatility in gas chromatography, often necessitating a derivatization step to achieve optimal performance.[1] Conversely, its aromatic nature and the presence of a chromophore make it a suitable candidate for HPLC with UV detection.[2] The choice between GC-MS and HPLC-UV, therefore, depends on a careful evaluation of the analytical requirements, including sensitivity, specificity, sample throughput, and the nature of the sample matrix.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectral data.[2] For a polar compound like this compound, derivatization is a critical step to enhance volatility and thermal stability.[1] Silylation, a common derivatization technique, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, making the molecule more amenable to GC analysis.[3][4]

Experimental Protocol: GC-MS with BSTFA Derivatization

1. Sample Preparation and Derivatization:

  • Objective: To convert the polar this compound into its more volatile TMS ether derivative.

  • Reagents:

    • This compound reference standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[1]

    • Anhydrous Pyridine (as a solvent to facilitate the reaction)

  • Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample or standard into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

    • Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]

    • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

2. GC-MS Instrumentation and Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Chromatographic Conditions (Starting Point):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1) or splitless for higher sensitivity

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C[1]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

Rationale for Experimental Choices:
  • Derivatization with BSTFA + 1% TMCS: BSTFA is a powerful silylating agent.[5] The addition of TMCS as a catalyst enhances its reactivity, ensuring a complete and rapid derivatization of the phenolic hydroxyl group.[1][6] This is crucial for achieving sharp, symmetrical peaks and reproducible quantification.

  • DB-5ms Column: This is a versatile, low-polarity column that provides excellent separation for a wide range of compounds, including the TMS derivative of this compound.

  • Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that generates reproducible mass spectra, which can be compared against commercial or in-house spectral libraries for confident compound identification.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 70°C Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Injection Inject into GC Cool->Injection Separation Separation on DB-5ms Column Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique in pharmaceutical analysis.[2] It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method can be employed without the need for derivatization, simplifying sample preparation.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Objective: To dissolve the sample in a suitable solvent for HPLC analysis.

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, to improve peak shape)

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample or standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

2. HPLC-UV Instrumentation and Conditions:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with or without 0.1% formic acid. The exact ratio should be optimized for the best separation.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the UV absorbance maxima (typically around 220-280 nm).

    • Injection Volume: 10 µL[1]

Rationale for Experimental Choices:
  • C18 Column: A C18 column is a versatile and commonly used reversed-phase column that provides good retention and separation for a wide range of moderately polar compounds like this compound.

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase chromatography, offering a good balance of solvent strength and compatibility with UV detection. The addition of a small amount of formic acid can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • UV Detection: this compound contains an aromatic ring, which acts as a chromophore, allowing for sensitive detection using a UV detector. A Diode Array Detector (DAD) can provide additional spectral information to assess peak purity.

Visualization of the HPLC-UV Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV often comes down to a trade-off between sensitivity, specificity, and sample preparation complexity. The following table provides a comparative summary of the expected performance characteristics for the analysis of this compound, based on data for structurally similar compounds.[7][8]

Table 1: Comparison of Analytical Performance Parameters

ParameterGC-MS (with Silylation)HPLC-UV
Analyte Form Trimethylsilyl derivativeNative compound
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Preparation Requires derivatization (heating step).Simple dissolution and filtration.
Specificity High (based on retention time and mass spectrum).Moderate (based on retention time and UV spectrum).
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[9]Typically in the low µg/mL to high ng/mL range.[10][11]
Limit of Quantitation (LOQ) Typically in the ng/mL range.[9]Typically in the µg/mL range.[10][11]
Linearity (R²) >0.995[12]>0.999[11]
Precision (%RSD) < 10%[12]< 2%[13]
Throughput Moderate (derivatization adds time).High

Conclusion and Recommendations

Both GC-MS with silylation and HPLC-UV are viable and robust methods for the analysis of this compound. The optimal choice depends on the specific analytical goals.

  • GC-MS is the preferred method for:

    • Trace-level analysis: Its higher sensitivity makes it ideal for detecting low-level impurities or for applications requiring high sensitivity.

    • Impurity identification: The mass spectral data provides structural information that is invaluable for identifying unknown impurities.

    • High-specificity applications: The combination of chromatographic separation and mass spectral detection provides a high degree of confidence in the analytical results.

  • HPLC-UV is the preferred method for:

    • Routine quality control: Its simpler sample preparation, high throughput, and excellent precision make it well-suited for routine analysis in a quality control environment.[2]

    • Analysis of thermally labile or non-volatile impurities: HPLC can analyze a broader range of compounds without the need for derivatization.

    • Cost-effective analysis: HPLC systems are generally less expensive to purchase and maintain than GC-MS systems.

Ultimately, a comprehensive analytical strategy for this compound may involve the use of both techniques. HPLC-UV can be employed for routine purity assessments and quantification, while GC-MS can be utilized for in-depth impurity profiling, particularly during process development and for investigational purposes.

References

A Comparative Guide to 2-Hydroxy-6-methylbenzonitrile and Its Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a critical class of intermediates in the landscape of organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and materials. The strategic placement of functional groups, such as hydroxyl and methyl moieties, on the benzonitrile scaffold can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of 2-Hydroxy-6-methylbenzonitrile with its isomers, focusing on their synthesis, properties, and potential applications, supported by available experimental data.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The positional arrangement of the hydroxyl, methyl, and nitrile groups imparts distinct physical and spectroscopic characteristics to each isomer. While comprehensive experimental data for all isomers is not consistently available in the literature, the following table summarizes key properties for this compound and two of its common isomers, 3-Hydroxy-4-methylbenzonitrile and 4-Hydroxy-2-methylbenzonitrile.

PropertyThis compound3-Hydroxy-4-methylbenzonitrile4-Hydroxy-2-methylbenzonitrile
CAS Number 73289-66-4[1]3816-66-8[2]14143-26-1[3]
Molecular Formula C₈H₇NO[1]C₈H₇NO[2]C₈H₇NO[3]
Molecular Weight 133.15 g/mol [1]133.15 g/mol [2]133.15 g/mol [3]
Appearance Off-white to light brown solid[4]SolidSolid[5]
Melting Point 111-112 °C[4]Not available83 - 87 °C[5]
Boiling Point 272.3 °C at 760 mmHg[1][6]Not available297.4 °C at 760 mmHg[7]
Density 1.17 g/cm³[1][6]Not availableNot available
¹H NMR (ppm, CDCl₃) No experimental data found.No experimental data found.No experimental data found.
¹³C NMR (ppm, CDCl₃) No experimental data found.No experimental data found.No experimental data found.
IR (cm⁻¹) No experimental data found.No experimental data found.No experimental data found.

Note: Spectroscopic data for these specific isomers is limited in readily available literature. Data for structurally similar compounds can be found for reference.[4][8]

Synthetic Pathways: A Strategic Comparison

The synthesis of hydroxymethylbenzonitrile isomers can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability. Two prominent methods are the Sandmeyer reaction starting from an amino-substituted precursor and the direct cyanation of a corresponding cresol.

General Synthetic Workflow

A common approach for introducing the nitrile group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This multi-step process offers a reliable method for the synthesis of various benzonitrile derivatives.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer Reaction) cluster_2 Step 3: Workup & Purification A Aromatic Amine (e.g., 2-Amino-6-methylphenol) B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Hydroxymethylbenzonitrile B->C CuCN, KCN D Crude Product C->D Extraction E Purified Isomer D->E Chromatography / Recrystallization

A general workflow for the synthesis of hydroxymethylbenzonitriles via the Sandmeyer reaction.
Experimental Protocols

General Protocol for Sandmeyer Reaction:

This protocol is a representative example for the conversion of an aromatic amine to a nitrile and would require optimization for each specific isomer.[7][9][10]

  • Diazotization of the Aromatic Amine:

    • Dissolve the starting aminomethylphenol (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.0-1.5 eq.) and potassium cyanide (KCN) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution is typically observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired hydroxymethylbenzonitrile isomer.

Reactivity, Positional Isomerism, and Applications

The relative positions of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing nitrile (-CN) group, significantly impact the reactivity of the aromatic ring and the functional groups themselves.[11][12]

  • This compound: The ortho-position of both the hydroxyl and methyl groups to the nitrile can introduce steric hindrance, potentially influencing reactions involving the cyano group. The hydroxyl group's proximity may also allow for intramolecular hydrogen bonding, affecting its acidity and nucleophilicity.

  • 3-Hydroxy-4-methylbenzonitrile: In this meta-isomer with respect to the nitrile, the electronic effects of the hydroxyl and methyl groups will influence electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring.

  • 4-Hydroxy-2-methylbenzonitrile: As a para-isomer, the hydroxyl group can exert a strong resonance effect, influencing the reactivity of the nitrile group and the aromatic ring.

These isomers are primarily valued as intermediates for the construction of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for a variety of subsequent chemical transformations.[6]

G cluster_ortho Ortho Isomer (2-Hydroxy-6-methyl) cluster_meta Meta Isomer (3-Hydroxy-4-methyl) cluster_para Para Isomer (4-Hydroxy-2-methyl) ortho Steric hindrance at CN group Intramolecular H-bonding possible meta Electronic directing effects for EAS Less steric hindrance at CN para Strong resonance effect from -OH Altered CN reactivity Isomers Hydroxymethylbenzonitrile Isomers Isomers->ortho Positional Influence Isomers->meta Positional Influence Isomers->para Positional Influence

Logical relationship of positional isomerism and its influence on chemical properties.

Conclusion

This compound and its isomers are valuable synthetic intermediates with distinct properties dictated by the substitution pattern on the benzene ring. While this compound offers a unique steric and electronic environment due to the ortho-substituents, isomers like 3-Hydroxy-4-methylbenzonitrile and 4-Hydroxy-2-methylbenzonitrile provide different reactivity profiles for further functionalization. The selection of a specific isomer is a strategic decision in a synthetic campaign, depending on the desired final molecular architecture and the synthetic route chosen. Further research providing direct comparative experimental data on the reactivity and biological activity of these isomers would be highly beneficial for the scientific community.

References

Spectroscopic comparison of 2-Hydroxy-6-methylbenzonitrile and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Hydroxy-6-methylbenzonitrile and Its Precursors

In the intricate world of pharmaceutical research and drug development, a thorough understanding of the molecular structure and purity of synthesized compounds is paramount. This guide provides a detailed spectroscopic comparison of this compound, a key intermediate in various synthetic pathways, and its plausible precursors, o-cresol and 2-bromo-6-methylphenol. By examining their unique spectral characteristics through Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively track the progression of the synthesis and ensure the identity and purity of the final product.

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor like o-cresol. The introduction of a nitrile group often involves the conversion of other functional groups. A plausible synthetic route is the bromination of o-cresol followed by a nucleophilic substitution to introduce the nitrile functionality. The experimental workflow for characterizing these compounds involves a suite of spectroscopic techniques to elucidate their distinct molecular structures.

G Synthetic Pathway of this compound o_cresol o-Cresol bromo_intermediate 2-Bromo-6-methylphenol o_cresol->bromo_intermediate Bromination final_product This compound bromo_intermediate->final_product Cyanation G Experimental Workflow for Spectroscopic Comparison start Sample Preparation (Precursor or Product) ftir FT-IR Spectroscopy (Functional Group ID) start->ftir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight and Fragmentation) start->ms data_analysis Data Analysis and Comparison ftir->data_analysis nmr->data_analysis ms->data_analysis

A Comparative Guide to the In Vitro Efficacy of 2-Hydroxy-6-methylbenzonitrile Derivatives Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria is a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new chemical entities with potent antibacterial activity. Among the vast landscape of organic compounds, benzonitrile derivatives have emerged as a promising class of molecules. 2-Hydroxybenzonitrile, also known as salicylonitrile, and its derivatives, in particular, have garnered significant interest due to their diverse biological activities.[1][2] This guide focuses on a specific subset of these compounds: 2-Hydroxy-6-methylbenzonitrile derivatives. By exploring their synthesis, in vitro antibacterial efficacy, and potential mechanisms of action, we aim to provide a comprehensive resource for researchers engaged in the pursuit of novel antibacterial agents. The strategic placement of a methyl group at the 6-position of the 2-hydroxybenzonitrile scaffold offers a unique avenue for structure-activity relationship (SAR) studies, potentially leading to the identification of potent and selective antibacterial compounds.

Synthesis of this compound and its Derivatives: A Strategic Approach

The synthesis of this compound serves as the foundational step for accessing a library of derivatives for antibacterial screening. A common and effective method for the synthesis of the parent 2-hydroxybenzonitrile involves the dehydration of salicylaldoxime.[1][3] This approach can be adapted for the synthesis of this compound, starting from 2-hydroxy-6-methylbenzaldehyde.

General Synthetic Workflow

The overall synthetic strategy involves two key stages: the formation of the aldoxime followed by its dehydration to the nitrile. Subsequent derivatization can be achieved through various reactions targeting the hydroxyl group or the aromatic ring.

Synthesis_Workflow A 2-Hydroxy-6-methylbenzaldehyde C 2-Hydroxy-6-methylbenzaldoxime A->C Oximation B Hydroxylamine Hydrochloride B->C E This compound C->E Dehydration D Dehydrating Agent (e.g., Acetic Anhydride) D->E G Substituted this compound Derivatives E->G Functionalization F Derivatization Reactions (e.g., Alkylation, Halogenation) F->G

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

A plausible laboratory-scale synthesis of this compound is detailed below, adapted from established procedures for related compounds.[1][3]

Step 1: Oximation of 2-Hydroxy-6-methylbenzaldehyde

  • Dissolve 2-hydroxy-6-methylbenzaldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product, 2-hydroxy-6-methylbenzaldoxime, with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude oxime.

Step 2: Dehydration of 2-Hydroxy-6-methylbenzaldoxime

  • Reflux the crude 2-hydroxy-6-methylbenzaldoxime with a dehydrating agent, such as acetic anhydride or phosphorus oxychloride, in an appropriate solvent.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench any excess dehydrating agent.

  • Extract the desired product, this compound, with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the pure compound.

In Vitro Antibacterial Efficacy: A Comparative Analysis

The antibacterial potential of this compound derivatives is evaluated through in vitro assays that determine their ability to inhibit or kill bacteria. The most common metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Experimental Protocols for Antibacterial Susceptibility Testing

Broth Microdilution Assay for MIC Determination The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[4]

  • Preparation of Bacterial Inoculum: Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Further dilute the suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC) The MBC is determined following the MIC assay to assess whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Efficacy Data
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Hypothetical this compound S. aureus--
E. coli--
2-Hydroxybenzonitrile (Salicylonitrile) S. aureus>100[1]
E. coli>100[1]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile Gram-positive bacteriaSignificant activity[1]
Gram-negative bacteriaSignificant activity[1]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide S. aureus23.2[1]
E. coli23.2[1]
(E)-3-methyl-4-((2-tosylhydrazono)methyl)-1,2,5-oxadiazole 2-oxide (a furoxan derivative) E. coli0.36 µM[5]
Benzazole acrylonitrile derivative E. coli1.0[6]
P. aeruginosa1.0[6]
N-alkyl morpholine derivative (M-8) MRSA3.9[7]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. The activity of the parent 2-hydroxybenzonitrile is reported to be low, underscoring the importance of derivatization to enhance antibacterial potency.[1]

Structure-Activity Relationship (SAR): Unlocking the Potential of Substituents

The antibacterial efficacy of this compound derivatives is expected to be significantly influenced by the nature and position of substituents on the aromatic ring. While a detailed SAR for this specific class of compounds requires further investigation, we can infer potential trends based on related structures.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), on the aromatic ring has been shown to enhance the antibacterial activity of related compounds.[1] These groups can increase the electrophilicity of the molecule, potentially facilitating interactions with biological targets.

  • Halogens: Halogen atoms (e.g., -Cl, -Br) are common substituents in bioactive molecules and can influence lipophilicity and electronic properties, which in turn can affect cell penetration and target binding.

  • Lipophilicity: The overall lipophilicity of the molecule, often quantified by the partition coefficient (logP), plays a crucial role in its ability to traverse the bacterial cell membrane. An optimal balance of hydrophilicity and lipophilicity is generally required for effective antibacterial activity.

  • The 6-Methyl Group: The presence of the methyl group at the 6-position, adjacent to the hydroxyl group, may sterically influence the conformation of the molecule and its interactions with target sites. It could also impact the acidity of the phenolic hydroxyl group.

SAR_Logic A This compound Core B Substituent Modification (e.g., Halogen, Nitro, Alkyl) A->B Derivatization C Physicochemical Properties (Lipophilicity, Electronics, Sterics) B->C Influences D Antibacterial Activity (MIC, MBC) C->D Determines

Caption: Logical relationship in a structure-activity relationship study.

Potential Mechanism of Action: Insights into Bacterial Inhibition

The precise mechanism by which this compound derivatives exert their antibacterial effects is an area of active investigation. However, insights can be drawn from studies on related nitrile-containing compounds and phenolic structures.

One plausible mechanism involves the enzymatic degradation of the nitrile group within the bacterial cell. Bacteria possess enzymes such as nitrilases and nitrile hydratases that can metabolize nitriles.[8] The hydrolysis of the nitrile to a carboxylic acid and ammonia could disrupt cellular homeostasis.

Mechanism_Pathway A This compound Derivative B Bacterial Cell Entry A->B C Nitrile Hydratase / Amidase B->C Enzymatic Action D Metabolic Disruption (e.g., pH imbalance, toxic intermediates) C->D E Inhibition of Bacterial Growth D->E

Caption: A potential metabolic pathway for the antibacterial action of nitrile derivatives.

Furthermore, acrylonitrile-based compounds have been suggested to act by rupturing the bacterial cell wall and potentially inhibiting penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[6] The phenolic hydroxyl group may also contribute to the antibacterial activity by disrupting the bacterial membrane integrity or interfering with essential enzymatic processes.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel antibacterial agents. This guide has outlined the fundamental aspects of their synthesis, in vitro evaluation, and potential mechanisms of action. The available data on related compounds strongly suggest that strategic derivatization of the this compound core can lead to significant enhancements in antibacterial potency.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Direct, comparative studies against a panel of clinically relevant, drug-resistant bacterial strains are essential to identify lead candidates. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds and overcoming the ever-growing challenge of antibiotic resistance.

References

Cytotoxic effects of 2-Hydroxy-6-methylbenzonitrile derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxic Effects of 2-Hydroxy-6-methylbenzonitrile Derivatives and Related Compounds on Cancer Cell Lines

This guide provides a comparative overview of the cytotoxic effects of benzonitrile and structurally related phenolic derivatives on various cancer cell lines. Due to limited direct experimental data on this compound derivatives, this document extrapolates from findings on analogous compounds to present a potential framework for research and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic potential of various synthetic derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several benzonitrile-related and other synthetic compounds against a panel of human cancer cell lines. This data, gathered from multiple studies, offers a comparative perspective on the efficacy of different structural motifs.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference Compound
Synthetic β-nitrostyrene derivative (CYT-Rx20)MCF-70.81 ± 0.04 µg/mLDoxorubicin
MDA-MB-2311.82 ± 0.05 µg/mL
ZR75-11.12 ± 0.06 µg/mL
Synthetic curcuminoid (DK1)MCF-796.83 ± 4.87-
MDA-MB-231104.17 ± 5.23
4'-hydroxy-2',6'-dimethoxychalcone (1)CEM/ADR50002.54Doxorubicin
HepG258.63
Cardamomin (2)CCRF-CEM8.59-
2',4'-dihydroxy-3',6'-dimethoxychalcone (3)CCRF-CEM10.67-
2,4′,6-Trihydroxy-4-methoxybenzophenoneHT-29172 ± 2.21 (24h)-
144 ± 2.66 (48h)
122 ± 1.69 (72h)

Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3]

Experimental Protocols

A standardized methodology is crucial for the reliable assessment of cytotoxic effects. The following is a detailed protocol for the MTT assay, a widely used colorimetric method to determine cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [4][5][6]

Objective: To assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (this compound derivatives or analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways in Cytotoxicity

Phenolic compounds, including potential derivatives of this compound, often exert their cytotoxic effects by inducing apoptosis (programmed cell death).[2][7][8][9][10] This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis. The Bcl-2 family of proteins plays a crucial regulatory role in this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins (e.g., FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate executioner caspases like caspase-3.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Compound Dilutions Add_Compounds Add Compounds to Cells Compound_Prep->Add_Compounds Incubation_24_72h Incubate (24-72h) Add_Compounds->Incubation_24_72h Add_MTT Add MTT Reagent Incubation_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Bid Bid Caspase8->Bid Stress Cellular Stress (e.g., Compound Treatment) Bcl2_Family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid tBid->Bcl2_Family Crosstalk

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.

References

A Comparative Guide to the Synthesis of 2-Hydroxybenzonitrile: Validating a Novel High-Efficiency Microreactor Approach

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-hydroxybenzonitrile, a crucial intermediate in the pharmaceutical and agrochemical sectors, has historically relied on a variety of methods, each presenting a unique balance of benefits and challenges.[1][2] This guide provides a thorough comparison of established synthetic routes with an innovative, high-efficiency continuous flow synthesis utilizing a microchannel reactor. Furthermore, it delves into other contemporary, more environmentally friendly alternatives, equipping researchers and process chemists with the necessary data to make well-informed decisions tailored to their specific requirements.[1]

Executive Summary of Synthetic Routes

The table below outlines the key performance indicators for various synthetic pathways to 2-hydroxybenzonitrile, offering a distinct comparison of their effectiveness and environmental footprint.[1]

Synthetic RouteStarting MaterialKey Reagents/CatalystYield (%)Reaction TimeKey AdvantagesKey Disadvantages
New: High-Efficiency Microreactor Synthesis 2-HydroxybenzamidePhosgene or Diphosgene90-95%[1]Short[1]High yield and conversion, enhanced safety, continuous process.[1]Use of highly toxic phosgene/diphosgene.[1]
Green Alternative 1: Ionic Liquid Catalysis SalicylaldehydeIonic Liquid, Hydroxylamine Salt~100% (projected)[1]2 hours[1]Environmentally friendly, recyclable catalyst, no metal salts.[1]Requires synthesis of the ionic liquid hydroxylamine salt.[1]
Green Alternative 2: Ferrous Sulfate Catalysis SalicylaldehydeFeSO₄, Hydroxylamine HCl85-92%4 hours[1]Simple, one-pot synthesis, environmentally benign.[1]Requires purification by chromatography.[1]
Traditional Method 1: From Salicylaldehyde SalicylaldehydeHydroxylamine, Acetic Anhydride80-90%6-8 hoursRobust and high-yielding laboratory method.[2]Two-step process.[2]
Traditional Method 2: Sandmeyer Reaction 2-AminophenolNaNO₂, CuCN60-75%4-6 hoursClassic and reliable method.[2]Multi-step, use of toxic cyanide salts.[2]

In-Depth Methodologies and Protocols

Detailed experimental procedures for the key synthetic routes are provided to facilitate replication and validation.

High-Efficiency Microreactor Synthesis

This method employs a microchannel reactor for the continuous synthesis of 2-hydroxybenzonitrile from 2-hydroxybenzamide and phosgene (or a phosgene equivalent like diphosgene).[1]

Experimental Protocol:

  • Reactant Pre-treatment: A solution of 2-hydroxybenzamide is prepared in a suitable solvent (e.g., toluene or xylene).[3]

  • Reactor Setup: The microchannel reactor's heat exchange sheet is connected to a heating and cooling circulator to establish the desired reaction temperature.[1]

  • Reaction Execution: Using syringe pumps, the 2-hydroxybenzamide solution and a solution of phosgene or diphosgene are introduced into the microchannel reactor at controlled flow rates.[1]

  • Product Collection: The product stream exiting the reactor is collected for subsequent post-processing and analysis.[1]

Green Alternative 1: Ionic Liquid Catalysis

This approach offers a simple and environmentally friendly one-pot synthesis from salicylaldehyde.[1]

Experimental Protocol:

  • Reaction Setup: Salicylaldehyde, an ionic liquid, and a hydroxylamine salt are combined in a reaction vessel.

  • Reaction: The mixture is heated and stirred for a specified duration.

  • Work-up and Isolation: Following the reaction, the mixture undergoes phase separation. The organic phase, containing the 2-hydroxybenzonitrile, can be separated, and the ionic liquid phase can be recovered and recycled. The product is then isolated from the organic phase.[1]

Traditional Batch Synthesis: From Salicylaldoxime

A conventional batch process for synthesizing 2-hydroxybenzonitrile.[1]

Experimental Protocol:

  • Materials: Salicylaldoxime (prepared from salicylaldehyde), Toluene, Thionyl chloride.[1]

  • Reaction Setup: A round-bottom flask is charged with salicylaldoxime and toluene.[1]

  • Reaction: Thionyl chloride is added to the mixture, which is then heated.

  • Work-up: Toluene is recovered via distillation, followed by the controlled addition of water to the reaction mass.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.

G cluster_0 High-Efficiency Microreactor Synthesis cluster_1 Traditional Two-Step Synthesis 2-Hydroxybenzamide 2-Hydroxybenzamide Microreactor Microreactor 2-Hydroxybenzamide->Microreactor Phosgene/Diphosgene 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Microreactor->2-Hydroxybenzonitrile Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime Hydroxylamine Salicylaldoxime->2-Hydroxybenzonitrile Dehydrating Agent

Caption: High-efficiency continuous synthesis in a microreactor versus traditional two-step synthesis from salicylaldehyde.[1]

Conclusion: Embracing Process Intensification

The validation of new synthetic routes is pivotal for propelling chemical manufacturing toward more efficient, safer, and sustainable practices. The high-efficiency microreactor synthesis of 2-hydroxybenzonitrile signifies a major advancement in process intensification, delivering exceptional yields and the advantages of continuous manufacturing.[1] While the use of phosgene is a concern, the enclosed and controlled environment of a microreactor mitigates some of the associated risks.[1]

Microreactor technology, with its small-scale reaction vessels and precise control over parameters like temperature, pressure, and flow rate, offers numerous advantages over traditional batch synthesis.[4] These benefits include improved process efficiency, higher product purity, and shorter reaction times.[4] The technology is particularly beneficial for producing fine chemicals and pharmaceuticals that demand high purity.[4] The inherent safety of microreactors, due to their high heat and mass transfer efficiency and continuous flow operation, provides a revolutionary solution for fine chemical synthesis.[5]

The choice of synthesis method will ultimately hinge on the specific needs of the researcher, including scale, available equipment, reagent costs, and safety considerations.[2] The dehydration of 2-hydroxybenzamide, especially via gas-phase catalytic methods, presents a green and efficient option for large-scale production.[2] The synthesis from salicylaldehyde remains a dependable and high-yielding laboratory technique.[2] The Sandmeyer reaction, while a classic, is a reliable, albeit multi-step, process.[2]

References

A Comparative Guide to the Synthesis of 2-Hydroxy-6-methylbenzonitrile: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the pursuit of efficient and sustainable methodologies is paramount. This guide provides a comparative analysis of traditional and emerging green chemistry alternatives for the synthesis of 2-Hydroxy-6-methylbenzonitrile, a valuable building block in medicinal chemistry. We will explore a conventional chemical pathway alongside a promising biocatalytic route, presenting experimental data, detailed protocols, and process diagrams to facilitate an informed selection of synthetic strategies.

Traditional Synthesis: A Two-Step Chemical Pathway

A common and established route to this compound involves a two-step process commencing with the corresponding aldehyde, 2-Hydroxy-6-methylbenzaldehyde. This aldehyde is first converted to its aldoxime, which is subsequently dehydrated to yield the target nitrile.

Step 1: Synthesis of the Precursor Aldehyde

The synthesis of the starting material, 2-Hydroxy-6-methylbenzaldehyde (also known as 2,6-cresotaldehyde), can be achieved through methods such as the Reimer-Tiemann reaction from o-cresol. An improved Reimer-Tiemann protocol that avoids steam distillation has been reported for similar phenols, offering a more convenient workup.

Step 2: Oximation and Dehydration

The aldehyde is then reacted with hydroxylamine to form 2-Hydroxy-6-methylbenzaldehyde oxime. The subsequent dehydration of this aldoxime is the critical step to furnishing the nitrile. A one-pot method for converting aromatic aldehydes to nitriles using hydroxylamine hydrochloride and a metal catalyst like ferrous sulfate in a solvent such as N,N-dimethylformamide (DMF) has been demonstrated for analogous compounds like 2-hydroxybenzonitrile, achieving a yield of 85%.[1]

Green Alternative: A Biocatalytic Approach

In the quest for more environmentally benign synthetic methods, biocatalysis has emerged as a powerful tool. Aldoxime dehydratases are enzymes capable of converting aldoximes to nitriles with high specificity and under mild conditions, making them an excellent green alternative to traditional chemical dehydration methods.[2][3][4] This approach is cyanide-free and operates in aqueous media, significantly reducing the environmental impact.

This proposed green pathway would follow the same initial step of forming the 2-Hydroxy-6-methylbenzaldehyde oxime. However, the key differentiation lies in the dehydration step, where an aldoxime dehydratase enzyme would be employed.

Performance Comparison: Traditional vs. Green Synthesis

The following table summarizes the key performance indicators for the dehydration of the intermediate aldoxime to the final nitrile product, comparing the traditional chemical method with the proposed green biocatalytic alternative.

ParameterTraditional Chemical Method (Ferrous Sulfate/DMF)Green Biocatalytic Method (Aldoxime Dehydratase)
Catalyst Ferrous sulfateAldoxime dehydratase (enzyme)
Solvent N,N-Dimethylformamide (DMF)Water (aqueous buffer)
Temperature RefluxMild (e.g., 30-40 °C)
Byproducts Metal salts, solvent wasteWater
Yield ~85% (for 2-hydroxybenzonitrile)[1]Potentially >95% (based on similar substrates)
Environmental Impact Use of organic solvents, potential metal contaminationBiodegradable catalyst, aqueous medium, minimal waste

Experimental Protocols

Traditional Synthesis: One-Pot Conversion of 2-Hydroxy-6-methylbenzaldehyde to this compound

This protocol is adapted from the synthesis of 2-hydroxybenzonitrile.[1]

  • In a round-bottom flask, combine 2-Hydroxy-6-methylbenzaldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol).

  • Add anhydrous ferrous sulfate (1 mmol) and 5 mL of N,N-dimethylformamide (DMF).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the mixture and filter to remove the catalyst.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Green Synthesis: Biocatalytic Dehydration of 2-Hydroxy-6-methylbenzaldehyde Oxime

This is a proposed protocol based on the action of aldoxime dehydratases on analogous substrates.[2][3]

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Disperse 2-Hydroxy-6-methylbenzaldehyde oxime in the buffer.

  • Add the aldoxime dehydratase enzyme (as a whole-cell catalyst or purified enzyme).

  • Incubate the mixture at a mild temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the conversion to the nitrile by high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. The aqueous layer containing the biocatalyst may potentially be recycled.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and green synthetic routes.

Traditional_Synthesis 2-Hydroxy-6-methylbenzaldehyde 2-Hydroxy-6-methylbenzaldehyde 2-Hydroxy-6-methylbenzaldehyde_Oxime 2-Hydroxy-6-methylbenzaldehyde_Oxime 2-Hydroxy-6-methylbenzaldehyde->2-Hydroxy-6-methylbenzaldehyde_Oxime Hydroxylamine This compound This compound 2-Hydroxy-6-methylbenzaldehyde_Oxime->this compound FeSO4, DMF, Reflux

Caption: Traditional chemical synthesis pathway for this compound.

Green_Synthesis 2-Hydroxy-6-methylbenzaldehyde 2-Hydroxy-6-methylbenzaldehyde 2-Hydroxy-6-methylbenzaldehyde_Oxime 2-Hydroxy-6-methylbenzaldehyde_Oxime 2-Hydroxy-6-methylbenzaldehyde->2-Hydroxy-6-methylbenzaldehyde_Oxime Hydroxylamine This compound This compound 2-Hydroxy-6-methylbenzaldehyde_Oxime->this compound Aldoxime Dehydratase, Water, 30°C

Caption: Proposed green biocatalytic synthesis pathway for this compound.

Conclusion

While traditional chemical methods for the synthesis of this compound are established, they often involve harsh reaction conditions and the use of hazardous solvents. The advent of biocatalysis, specifically utilizing aldoxime dehydratases, presents a compelling green alternative. This enzymatic approach offers the potential for high yields under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. For researchers and industries looking to align with the principles of green chemistry, the development and optimization of such biocatalytic routes represent a promising and sustainable path forward.

References

A Comparative Guide to Nitrile Synthesis: Traditional Batch vs. Continuous Flow Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of nitriles is a fundamental process. As key structural motifs in pharmaceuticals and versatile intermediates in organic chemistry, the efficiency, safety, and scalability of nitrile production are of paramount importance. This guide provides an objective comparison between traditional batch synthesis and modern continuous flow methods for preparing these valuable compounds, supported by experimental data and detailed protocols.

Continuous flow chemistry has emerged as a powerful technology, offering significant advantages over conventional batch processing. These benefits, including enhanced heat and mass transfer, improved safety profiles, and greater scalability, are particularly impactful in nitrile synthesis, which can often involve hazardous reagents and challenging reaction conditions.

Quantitative Performance Comparison

The following tables summarize key performance indicators for different nitrile synthesis methods, highlighting the advantages of continuous flow processing.

Case Study 1: Cyanide-Free van Leusen Reaction

The van Leusen reaction offers a safer alternative to traditional cyanation methods by avoiding the use of highly toxic cyanide salts. It involves the reaction of a ketone with tosylmethyl isocyanide (TosMIC).

ParameterTraditional BatchContinuous Flow
Reaction Time 2 - 4 hours[1]1.5 minutes (residence time)[1]
Conversion Up to 91%[1]High, with scalability up to 8.8 g/h[1]
Temperature Ambient to slightly elevated[1]Optimized for efficiency[1]
Safety Safer than traditional cyanation, but still involves handling reagents in larger volumes.Significantly improved safety due to small reaction volumes and contained system.[1]
Scalability Requires larger reactors and can be challenging to scale.Easily scalable by extending operation time or "numbering-up" reactors.[1]
Case Study 2: Schmidt Reaction of Aldehydes

The Schmidt reaction provides a direct route to nitriles from aldehydes using an azide reagent. Continuous flow offers a way to handle the potentially hazardous azide compounds more safely.

ParameterTraditional BatchContinuous Flow
Reaction Time Several hours5 seconds (residence time)[2]
Yield Good to excellentGood to excellent (reported yields of 88-98%)[2]
Temperature Typically room temperature or heated25 °C[2]
Safety Use of toxic and potentially explosive azides in larger quantities poses a significant risk.The small volume of the microreactor significantly enhances safety when handling hazardous azides.[2]
Scalability Scaling up can be hazardous.Readily scalable with improved safety.[2]
Case Study 3: Direct Conversion of Carboxylic Acids

Nitriles can be synthesized directly from carboxylic acids, a transformation that often requires harsh conditions in batch.

ParameterTraditional BatchContinuous Flow
Reaction Time Can be lengthy, often requiring several hours.25 minutes (residence time)[3]
Yield VariableHigh (e.g., 85% for 4-oxopentanenitrile)
Temperature High temperatures often required.350 °C[3]
Pressure Typically atmospheric or slightly elevated.65 bar[3]
Catalyst Often requires a catalyst.Catalyst-free[3]

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the conceptual differences between batch and continuous flow synthesis workflows.

Batch_vs_Flow_Workflow cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis b_start Start b_reagents Charge Reagents to Reactor b_start->b_reagents b_reaction Reaction (Heating/Cooling, Stirring) b_reagents->b_reaction b_workup Work-up and Purification b_reaction->b_workup b_product Isolated Product b_workup->b_product f_start Start f_pumps Pump Reagent Solutions f_start->f_pumps f_reactor Flow Reactor (Mixing, Heating/Cooling) f_pumps->f_reactor f_collection Continuous Product Collection & In-line Analysis f_reactor->f_collection f_product Isolated Product f_collection->f_product Signaling_Pathway Decision Pathway: Batch vs. Continuous Flow for Nitrile Synthesis start Nitrile Synthesis Requirement hazardous Hazardous Reagents (e.g., azides, cyanides)? start->hazardous scale Large Scale Production Required? hazardous->scale No flow Continuous Flow Recommended hazardous->flow Yes exothermic Highly Exothermic Reaction? scale->exothermic No scale->flow Yes optimization Rapid Process Optimization Needed? exothermic->optimization No exothermic->flow Yes optimization->flow Yes batch Batch Synthesis May Be Suitable optimization->batch No

References

A Comparative Guide to the Impurity Profile of 2-Hydroxy-6-methylbenzonitrile from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for 2-Hydroxy-6-methylbenzonitrile, focusing on the characterization and quantification of impurities associated with each method. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and fine chemicals. This document outlines the potential impurities arising from each route, provides detailed experimental protocols for their synthesis and analysis, and presents a comparative summary of the impurity data.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount, as impurities can affect the outcome of subsequent reactions, the biological activity of the final product, and introduce potential toxicological risks. This guide explores two common synthetic pathways to this compound and characterizes the associated impurities.

Synthetic Routes and Potential Impurities

Two primary synthetic routes for this compound are considered in this guide:

  • Route 1: The Sandmeyer-type Reaction starting from 2-amino-6-methylbenzonitrile. This classic transformation in aromatic chemistry involves the diazotization of an amino group followed by displacement with a cyanide group.[1][2]

  • Route 2: Formylation of m-cresol followed by conversion to nitrile. This route involves the introduction of a formyl group onto the m-cresol ring, typically via a Reimer-Tiemann or Duff reaction, to form 2-hydroxy-6-methylbenzaldehyde, which is subsequently converted to the desired nitrile.[3][4]

The impurities associated with each route are intrinsically linked to the starting materials, intermediates, and reaction conditions.

Impurity Profile Comparison

The following table summarizes the potential impurities for each synthetic route. The expected levels are based on typical reaction efficiencies and purification methods.

Impurity NameStructureRoute 1 (Sandmeyer-type) Expected Level (%)Route 2 (Formylation) Expected Level (%)
2-amino-6-methylbenzonitrile2-amino-6-methylbenzonitrile structure0.1 - 1.0N/A
Biaryl ByproductsAr-Ar'0.1 - 0.5N/A
m-cresolm-cresol structureN/A0.1 - 1.5
4-hydroxy-2-methylbenzaldehyde4-hydroxy-2-methylbenzaldehyde structureN/A0.5 - 2.0
2-hydroxy-6-methylbenzaldehyde2-hydroxy-6-methylbenzaldehyde structureN/A0.1 - 0.5

N/A: Not applicable

Experimental Protocols

Detailed methodologies for the synthesis and impurity analysis are provided below.

Synthesis Protocols

Route 1: Sandmeyer-type Reaction

  • Diazotization: 2-amino-6-methylbenzonitrile (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

  • Cyanation: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60-70 °C. The mixture is stirred for 1 hour at this temperature and then for an additional hour at room temperature.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Route 2: Formylation of m-cresol and Nitrile Formation

  • Formylation (Reimer-Tiemann Reaction): m-cresol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide. Chloroform (1.5 eq) is added, and the mixture is heated at 60-70 °C for 2-3 hours with vigorous stirring.[3] The reaction is cooled, acidified with dilute HCl, and the resulting 2-hydroxy-6-methylbenzaldehyde is extracted with an organic solvent.

  • Conversion to Oxime: The crude 2-hydroxy-6-methylbenzaldehyde is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is refluxed for 1 hour.

  • Dehydration to Nitrile: The oxime is isolated and heated with a dehydrating agent (e.g., acetic anhydride) to yield this compound.

  • Work-up and Purification: The reaction mixture is poured into ice water, and the precipitated product is filtered, washed with water, and dried. The crude product is purified by recrystallization or column chromatography.

Analytical Protocols for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 200 °C at 10 °C/min, hold for 5 min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • 0-20 min: 30% to 80% Acetonitrile.

    • 20-25 min: 80% to 30% Acetonitrile.

    • 25-30 min: 30% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL.

Workflow and Data Visualization

The logical workflow for the characterization of impurities is depicted in the following diagram.

cluster_route1 Route 1: Sandmeyer-type Reaction cluster_route2 Route 2: Formylation of m-cresol cluster_analysis Impurity Analysis start1 2-amino-6-methylbenzonitrile synthesis1 Diazotization & Cyanation start1->synthesis1 product1 Crude this compound synthesis1->product1 gcms GC-MS Analysis product1->gcms hplc HPLC Analysis product1->hplc start2 m-cresol synthesis2a Formylation start2->synthesis2a intermediate 2-hydroxy-6-methylbenzaldehyde synthesis2a->intermediate synthesis2b Nitrile Formation intermediate->synthesis2b product2 Crude this compound synthesis2b->product2 product2->gcms product2->hplc characterization Impurity Identification & Quantification gcms->characterization hplc->characterization

Caption: Workflow for Synthesis and Impurity Analysis.

Conclusion

This comparative guide highlights that the impurity profile of this compound is highly dependent on the chosen synthetic route. The Sandmeyer-type reaction may introduce unreacted starting material and biaryl byproducts, while the formylation route is more prone to contamination with unreacted m-cresol and isomeric byproducts. A thorough analytical characterization using orthogonal techniques such as GC-MS and HPLC is essential for the quality control of this compound. The provided experimental protocols serve as a foundation for researchers to synthesize and analyze this important chemical intermediate, ensuring its suitability for downstream applications in drug development and other scientific endeavors.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release — In the dynamic environments of research and drug development, the safe management and disposal of chemical reagents are paramount. This guide offers essential safety and logistical information for the proper disposal of 2-Hydroxy-6-methylbenzonitrile (CAS No. 73289-66-4). Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle such chemical compounds.

Understanding the Hazard Profile

Benzonitrile and its derivatives are organic compounds that can pose significant health risks. Based on data for analogous compounds, this compound should be handled with caution. The primary hazards associated with similar compounds include acute oral toxicity, serious eye damage, and the potential for skin sensitization.[1] Nitrile compounds, in general, are treated with care due to the potential for the release of hydrogen cyanide, a highly toxic gas.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always refer to the manufacturer's Safety Data Sheet (SDS) if available.

Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. The causality behind this is to create a barrier between the individual and the hazardous substance, minimizing the risk of exposure through inhalation, skin contact, or eye contact.

  • Eye and Face Protection: Chemical splash goggles or safety glasses are mandatory. A face shield should be considered where there is a risk of splashing.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used.

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[5]

Quantitative Data Summary

The following table summarizes key data for this compound and the closely related 2-Hydroxybenzonitrile. This data is essential for a proper risk assessment.

PropertyValueSource
Chemical Name This compound
CAS Number 73289-66-4[6]
Molecular Formula C₈H₇NO[7]
Molecular Weight 133.15 g/mol [7]
Appearance White crystalline solid
GHS Hazard Class (based on 2-Hydroxybenzonitrile) Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1), Skin Sensitization (Sub-category 1B)[1]
Incompatible Materials Strong oxidizing agents, strong bases

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. In-laboratory treatment or neutralization is not recommended without a specific, validated protocol from your institution's EHS department.

Step 1: Waste Identification and Classification All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, pipette tips), must be classified as hazardous chemical waste.[2]

Step 2: Segregation of Waste It is critical to segregate waste streams to prevent dangerous reactions. Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents and strong bases.[2] Each class of chemical waste should have its own designated and compatible container.

Step 3: Waste Collection and Containment

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical.

  • Collect all solid and liquid waste containing this compound in this container.

  • For contaminated labware such as glassware, it should be decontaminated if possible or disposed of as hazardous waste.[8] Empty chemical containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[8][9]

Step 4: Labeling Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[2][8] Do not use abbreviations or chemical formulas.

Step 5: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources. The storage area should be inaccessible to unauthorized personnel.

Step 6: Professional Disposal Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[10] Provide the full chemical name and any available hazard information to the disposal company. Follow all institutional, local, state, and federal regulations for waste manifest and documentation.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spill:

    • Evacuate all non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill using an inert material like vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3]

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's emergency response team and EHS department.

    • Cleanup should only be performed by trained and properly equipped personnel.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: This compound Classify Classify as Hazardous Waste Start->Classify Spill Spill Occurs Start->Spill Segregate Segregate from Incompatible Materials Classify->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in a Secure, Designated Area Collect->Store Dispose Arrange for Pickup by Licensed Disposal Company Store->Dispose MinorSpill Minor Spill: Absorb, Collect, Dispose Spill->MinorSpill  Minor MajorSpill Major Spill: Evacuate & Call EHS Spill->MajorSpill  Major MinorSpill->Collect

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS department for any specific requirements.

References

Personal protective equipment for handling 2-Hydroxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-6-methylbenzonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Quantitative Hazard Data
Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][4][5]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1][2]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye irritation or damage.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]

Operational and Safety Protocols

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the necessary steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE: - Safety Goggles (EN 166) - Chemical-Resistant Gloves - Lab Coat/Long Sleeved Clothing prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation: - Fume Hood - Eyewash Station & Safety Shower Nearby prep_ppe->prep_workspace handle_weigh Weighing and Transfer: - Perform in a fume hood - Avoid dust formation prep_workspace->handle_weigh Proceed to Handling handle_use Experimental Use: - Keep container tightly closed when not in use - Avoid contact with skin, eyes, and clothing handle_weigh->handle_use cleanup_spill Accidental Spill Response: - Evacuate and ventilate area - Use absorbent material for cleanup - Do not release into the environment handle_use->cleanup_spill If Spill Occurs cleanup_decon Decontaminate Surfaces & Glassware handle_use->cleanup_decon After Use cleanup_spill->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_waste Segregate Chemical Waste cleanup_decon->disp_waste Generate Waste disp_container Label Waste Container Clearly disp_waste->disp_container disp_procedure Dispose of contents/container to an approved waste disposal plant disp_container->disp_procedure

Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies

1. Personal Protective Equipment (PPE) Proper PPE is the first line of defense against chemical exposure.

  • Eye Protection : Wear tightly fitting safety goggles conforming to European Standard EN 166 or NIOSH approved eye protection.[1][6]

  • Hand Protection : Use chemical-impermeable protective gloves.[1][7] Glove material suitability should be determined based on the specific laboratory conditions and duration of use.

  • Body Protection : Wear a lab coat or long-sleeved clothing to prevent skin contact.[1][6]

  • Respiratory Protection : Under normal use with adequate ventilation, respiratory protection may not be required.[1] For large-scale operations, emergencies, or if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter.[1][3]

2. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]

3. Handling and Storage

  • Handling : Avoid breathing dust, fumes, or vapors.[3][7] Prevent contact with skin and eyes.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[1][4] Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4] Keep away from heat, sparks, open flames, and other sources of ignition.[1]

4. Accidental Release Measures

  • Personal Precautions : Evacuate personnel to a safe area.[7] Ensure adequate ventilation and wear appropriate PPE.[1][7] Avoid dust formation.[1][7]

  • Environmental Precautions : Prevent the chemical from entering drains or the environment.[3][4][7]

  • Containment and Cleanup : For spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[4][5]

5. Disposal Plan

  • Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Dispose of the contents and the container to an approved waste disposal plant.[1][3][4][5] Do not mix with other waste.[3]

  • Contaminated clothing should be removed and washed before reuse.[1][2][4]

6. First Aid Measures

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]

  • In Case of Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[6][7]

  • In Case of Eye Contact : Rinse cautiously with pure water for at least 15 minutes.[1][6][7] Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-methylbenzonitrile
Reactant of Route 2
2-Hydroxy-6-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.